Circumcoronene
Description
Properties
Molecular Formula |
C54H18 |
|---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
nonadecacyclo[27.23.1.14,44.06,43.09,42.011,40.014,39.016,37.019,36.021,34.024,33.026,31.030,51.032,49.035,48.038,47.041,46.045,50.052,54]tetrapentaconta-1(53),2,4,6(43),7,9,11(40),12,14,16(37),17,19(36),20,22,24(33),25,27,29,31,34,38,41,44,46,48,50,52(54)-heptacosaene |
InChI |
InChI=1S/C54H18/c1-2-20-14-22-5-6-24-16-26-9-11-29-18-30-12-10-28-17-27-8-7-25-15-23-4-3-21-13-19(1)31-32(20)44-34(22)36(24)46-39(26)41(29)48-42(30)40(28)47-38(27)37(25)45-35(23)33(21)43(31)49-50(44)52(46)54(48)53(47)51(45)49/h1-18H |
InChI Key |
ICKDBJSKNOTKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C5=C6C7=C(C=CC8=CC9=C%10C%11=C(C=C9)C=C9C=CC%12=C%13C9=C%11C9=C%11C%13=C%13C(=C%12)C=CC%12=C%13C%13=C%11C(=C4C2=C%13C1=C%12)C6=C9C%10=C87)C=C5C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Electronic Properties of Circumcoronene Nanographene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumcoronene (C₅₄H₁₈) is a polycyclic aromatic hydrocarbon belonging to the series of benzenoid hydrocarbons. It is composed of a central coronene molecule encircled by an additional ring of benzene units. As a nanographene, this compound exhibits unique electronic properties that are of significant interest for applications in nanoelectronics, materials science, and potentially as a scaffold in drug delivery systems. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing the experimental and theoretical methodologies used for their characterization.
Core Electronic Properties
The electronic behavior of this compound is dictated by its π-electron system. Key parameters that define its electronic character include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. These properties are crucial for understanding its reactivity, stability, and potential for charge transport.
Quantitative Data Summary
| Property | Theoretical Value (eV) | Method |
| Adiabatic Ionization Potential | 6.14 | Not Specified |
| Vertical Ionization Potential | 6.35 | Not Specified |
| Adiabatic Electron Affinity | 1.44 | Not Specified |
| Vertical Electron Affinity | 1.40 | Not Specified |
Note: The HOMO-LUMO gap for this compound has been investigated theoretically, with studies indicating a strong absorption in the visible light region corresponding to the β-band, which is related to the HOMO-LUMO transition. However, a precise theoretical value in eV from the reviewed literature is not explicitly stated. For comparison, the calculated HOMO-LUMO gap for the smaller coronene molecule is approximately 3.27 eV.
Experimental Protocols
The characterization of this compound's electronic properties heavily relies on surface science techniques, particularly for molecules synthesized on metallic substrates.
On-Surface Synthesis of this compound on Cu(111)
A successful method for producing high-yield, atomically precise this compound is through on-surface synthesis on a copper (111) substrate.[1]
Experimental Workflow:
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)
Objective: To investigate the topography and local density of electronic states (LDOS) of on-surface synthesized this compound.
Methodology:
-
Sample Preparation: A clean Cu(111) single crystal is prepared in an ultra-high vacuum (UHV) chamber through repeated cycles of Ar⁺ sputtering and annealing.[1]
-
Precursor Deposition: The precursor molecules for this compound are deposited onto the clean Cu(111) surface via thermal sublimation from a Knudsen cell.[1]
-
On-Surface Synthesis: The sample is annealed to approximately 140°C for one hour to induce intramolecular cyclodehydrogenation, leading to the formation of this compound.[1]
-
STM/STS Measurements: The sample is then transferred to a low-temperature STM (e.g., operating at 4.5 K) for analysis.[1]
-
Topography (STM): A sharp metallic tip is brought into close proximity to the sample surface, and a bias voltage is applied. The tunneling current between the tip and the sample is measured as the tip is scanned across the surface to generate a topographic image.
-
Spectroscopy (STS): The tip is positioned over a specific location on a this compound molecule, and the bias voltage is swept while recording the differential conductance (dI/dV). The resulting dI/dV spectrum is proportional to the local density of electronic states of the molecule.
-
Non-Contact Atomic Force Microscopy (nc-AFM)
Objective: To obtain bond-resolved images of the this compound molecules to confirm their chemical structure.
Methodology:
-
Tip Functionalization: The nc-AFM tip is functionalized by picking up a single carbon monoxide (CO) molecule from the surface. This enhances the spatial resolution.
-
Imaging: The functionalized tip is scanned across the this compound molecules in constant height mode. The frequency shift of the oscillating cantilever is recorded to generate an image that reveals the individual carbon-carbon bonds within the molecule.
Theoretical Modeling: Density Functional Theory (DFT)
Objective: To calculate the electronic properties of this compound and to complement experimental findings.
Methodology:
-
Software: Quantum chemistry software packages such as Gaussian, VASP, or Quantum ESPRESSO are commonly used.
-
Functional and Basis Set: A common approach for polycyclic aromatic hydrocarbons is to use a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G(d) or larger for geometry optimization and electronic property calculations.[2][3]
-
Calculations:
-
Geometry Optimization: The structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Electronic Properties: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the HOMO and LUMO, from which the HOMO-LUMO gap is calculated. Ionization potential and electron affinity are calculated as the energy difference between the neutral molecule and its cation and anion, respectively.
-
Signaling Pathways and Logical Relationships
The electronic properties of this compound are intrinsically linked to its molecular structure. The extended π-conjugation across the molecule leads to a delocalized electron density, which in turn governs the HOMO and LUMO energy levels.
Relationship between Electronic Properties:
Conclusion
This compound stands as a significant molecule in the field of nanographenes, with its electronic properties holding promise for future technological advancements. The combination of on-surface synthesis techniques with high-resolution scanning probe microscopy and spectroscopy, supported by theoretical DFT calculations, provides a robust framework for a comprehensive understanding of its electronic structure. This guide has outlined the core electronic properties and the detailed methodologies employed in their investigation, offering a valuable resource for researchers in materials science and related fields.
References
A Technical Guide to the Theoretical Prediction of the Circumcoronene Band Gap
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational methodologies used to predict the electronic band gap of circumcoronene, a significant polycyclic aromatic hydrocarbon (PAH) and a fragment of graphene. Given that the solution-phase synthesis of this compound has only recently been achieved, theoretical studies are paramount for understanding its electronic properties and potential applications in nanoelectronics and optoelectronics.[1] This document summarizes key computational approaches, presents quantitative data from various studies, and outlines the typical workflow for these theoretical predictions.
Core Theoretical Methodologies
The prediction of a molecule's band gap, fundamentally the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), relies on sophisticated quantum chemical calculations.[2][3][4][5] For molecules like this compound, several key methodologies are employed.
-
Density Functional Theory (DFT): DFT is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It maps the complex many-body problem of interacting electrons onto a simpler system of non-interacting electrons moving in an effective potential. However, standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are known to systematically underestimate the band gaps of semiconductors and molecules.[6][7][8] Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate results.
-
Many-Body Perturbation Theory (GW Approximation): To achieve higher accuracy, methods based on many-body perturbation theory are used. The GW approximation (specifically, G₀W₀) is a state-of-the-art technique for calculating quasiparticle energies and band gaps.[6] It provides a significant correction to the eigenvalues obtained from DFT, generally leading to band gap predictions in much better agreement with experimental values, though at a substantially higher computational expense.[9][10]
-
Thermally-Assisted-Occupation DFT (TAO-DFT): For larger PAHs like the coronene series, which can exhibit strong static correlation and polyradical character at their zigzag edges, conventional DFT methods may struggle.[11] TAO-DFT is an efficient electronic structure method designed to handle such systems, providing a more reliable description of their electronic properties.[11]
-
Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI): This is a high-level quantum chemical method used to study the excited electronic states of molecules.[12] It can accurately predict absorption spectra and the energies of excited states, which are directly related to the electronic transitions across the band gap.[12]
Quantitative Data: Predicted Band Gaps
The following table summarizes theoretically predicted HOMO-LUMO gap values for this compound and the related, smaller coronene molecule for comparison, as reported in various computational studies.
| Molecule | Computational Method | Predicted HOMO-LUMO Gap (eV) | Notes |
| Coronene | DFT | 5.88 | Calculated from HOMO and LUMO energies of -6.79 eV and -0.90 eV, respectively.[2] |
| Coronene | DFT | 3.97 | Noted as being higher than pyrene (3.79 eV) in a comparative study.[13] |
| This compound | SAC-CI | - | Predicted to have a strong absorption in the visible light region.[12] |
| n-Coronenes | TAO-DFT | Varies with size | The HOMO-LUMO gap decreases slowly as the size (n) of the coronene flake increases.[11] |
| Doped this compound | DFT | Smaller than pure form | Doping with elements like phosphorus significantly reduces the energy gap.[14] |
Computational Protocols
The following outlines a generalized protocol for the theoretical prediction of the this compound band gap based on DFT, a commonly employed method.
3.1. Software: Standard quantum chemistry software packages such as Gaussian, ABINIT, or similar platforms are typically used.[4][6]
3.2. Molecular Structure Definition: The initial step involves defining the atomic coordinates of the this compound (C₅₄H₁₈) molecule. This can be done using molecular building tools or by obtaining crystallographic information.
3.3. Geometry Optimization: A geometry optimization is performed to find the lowest-energy (most stable) structure of the molecule.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly chosen for a good balance of accuracy and cost.
-
Basis Set: A sufficiently large basis set, for example, 6-311++G(d,p), is used to accurately describe the electronic distribution.[13]
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between steps fall below predefined tight convergence thresholds.
3.4. Electronic Structure Calculation (Single-Point Energy): Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to determine the electronic properties.
3.5. Band Gap Determination: The fundamental band gap is calculated as the energy difference between the LUMO and HOMO eigenvalues obtained from the electronic structure calculation.
-
Equation: E_gap = E_LUMO - E_HOMO
-
Analysis: The resulting molecular orbitals (HOMO and LUMO) are often visualized to understand their spatial distribution and bonding characteristics.[4]
3.6. (Optional) GW Correction: For a more accurate prediction, a G₀W₀ calculation can be performed on top of the converged DFT result to obtain the quasiparticle band gap.
Visualizations: Workflows and Method Relationships
The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationship between different theoretical methods.
Caption: A typical computational workflow for predicting the band gap of this compound using DFT.
Caption: Relationship between computational methods for band gap prediction.
References
- 1. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. m.youtube.com [m.youtube.com]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. arxiv.org [arxiv.org]
- 7. mse.nankai.edu.cn [mse.nankai.edu.cn]
- 8. arxiv.org [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Electronic properties of the coronene series from thermally-assisted-occupation density functional theory - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01336E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.sujps.com [journals.sujps.com]
The Circumcoronene Challenge: A Historical and Technical Guide to Synthesis
For decades, the elegant, highly symmetric polycyclic aromatic hydrocarbon (PAH) circumcoronene (C₅₄H₁₈) remained a tantalizing theoretical target for synthetic chemists. Its unique electronic and structural properties, representing a fragment of graphene with zigzag edges, promised significant interest for materials science. However, the inherent challenges of constructing such a large, complex, and insoluble molecule rendered it synthetically elusive. This technical guide provides an in-depth history of the attempts and recent breakthroughs in the synthesis of this compound, detailing the experimental protocols of the first successful solution-phase and on-surface syntheses.
Introduction: The Allure and Difficulty of Large PAHs
The synthesis of large, well-defined polycyclic aromatic hydrocarbons, often termed "nanographenes," has been a long-standing goal in organic chemistry. These molecules are not only of fundamental interest for understanding aromaticity and the properties of graphene, but also hold potential for applications in organic electronics, optoelectronics, and spintronics. Historically, the synthesis of large PAHs has been hampered by several key challenges:
-
Low Solubility: As the size of the π-system increases, the molecules become increasingly insoluble, making purification and characterization exceedingly difficult.
-
Lack of Regiocontrol: Classical methods for forming C-C bonds, such as the Scholl reaction, often lack regioselectivity, leading to mixtures of isomers and undesired side products.[1][2]
-
Harsh Reaction Conditions: Many early methods required high temperatures and strong acids, which are incompatible with many functional groups and can lead to decomposition.[3]
A common historical strategy for the synthesis of large PAHs involved a two-step process: the synthesis of a non-planar, soluble oligophenylene precursor, followed by an oxidative cyclodehydrogenation (e.g., Scholl reaction) to planarize the molecule and form the final aromatic system.
References
An In-depth Technical Guide to the Spectroscopic Properties of Circumcoronene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumcoronene (C₅₄H₁₈) is a large polycyclic aromatic hydrocarbon (PAH) composed of a central coronene core fused with an additional ring of benzene units.[1] As a molecular subunit of graphene, it has garnered significant interest for its unique electronic and optical properties.[2][3] The recent successful solution-phase synthesis of this compound derivatives has opened the door to exploring their potential applications in fields ranging from organic electronics to materials science.[4][5] While their direct role in drug development is still an emerging area of research, their properties as potential components of delivery systems or bioimaging agents are of interest.[6][7]
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound derivatives, focusing on the data available for recently synthesized examples. It details the experimental protocols for key spectroscopic techniques and presents quantitative data in a structured format to facilitate comparison and analysis.
General Workflow for Synthesis and Characterization
The study of this compound derivatives typically follows a workflow that begins with multi-step organic synthesis to create the complex aromatic structure, followed by a suite of spectroscopic and analytical techniques to confirm its structure and characterize its properties.
UV-Visible (UV-Vis) Absorption Spectroscopy
Core Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For π-conjugated systems like this compound derivatives, absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. The resulting spectrum provides insights into the electronic structure and the energy gap of the molecule. The spectra of large PAHs are often characterized by multiple absorption bands, labeled as α-, p- (or β'-), and β-bands, corresponding to different electronic transitions.[2]
Experimental Protocol
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible). Allow the instrument to warm up for at least 20 minutes to ensure a stable output.[6]
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound derivative.
-
Dissolve the sample in a suitable, UV-transparent solvent (e.g., dichloromethane, chloroform) to a known concentration, typically in the micromolar range (10⁻⁶ to 10⁻⁵ M).[8]
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Transfer the solution to a quartz cuvette with a defined path length (usually 1 cm). A separate cuvette should be filled with the pure solvent to serve as a blank.[8]
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.[9]
-
Replace the blank with the sample cuvette.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).
-
The instrument software will plot absorbance versus wavelength.
-
Spectroscopic Data of this compound Derivatives
The UV-Vis absorption spectra of this compound derivatives are similar in shape to that of coronene, which is a consequence of their high D₆h symmetry.[4][5] The positions of the absorption maxima (λmax) can be influenced by the substituents on the this compound core.
| Derivative | Solvent | α-band λmax (nm) | p-band λmax (nm) | β-band λmax (nm) | Molar Extinction Coefficient (ε) at p-band (M⁻¹cm⁻¹) |
| CC-2 | Dichloromethane | 466, 495 | 423 | 358 | ~160,000 |
| CC-3 | Dichloromethane | 468, 497 | 425 | 362 | ~175,000 |
(Data compiled from Zou et al., 2023)[2][5]
Fluorescence Spectroscopy
Core Principles
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited state and then return to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference is known as the Stokes shift. The fluorescence spectrum and quantum yield are sensitive to the molecular structure, rigidity, and environment.
Experimental Protocol
-
Instrument Preparation: Turn on the fluorescence spectrophotometer and its excitation source (typically a xenon arc lamp). Allow for a warm-up period as recommended by the manufacturer.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent. Concentrations are typically lower than for UV-Vis absorption to avoid inner filter effects (usually with an absorbance < 0.1 at the excitation wavelength).[8]
-
Use a high-purity, spectroscopy-grade solvent.
-
Transfer the solution to a four-sided polished quartz cuvette.
-
-
Data Acquisition:
-
Determine the optimal excitation wavelength (λex) from the UV-Vis absorption spectrum, usually the p-band maximum.
-
Set the excitation wavelength on the instrument.
-
Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to capture the entire emission profile.
-
Record the fluorescence intensity as a function of emission wavelength.
-
To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.
-
Spectroscopic Data of this compound Derivatives
The fluorescence spectra of the known this compound derivatives show emission in the blue-green to green region of the visible spectrum.
| Derivative | Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| CC-2 | Dichloromethane | 423 | 510, 547 | 0.21 |
| CC-3 | Dichloromethane | 425 | 512, 550 | 0.23 |
(Data compiled from Zou et al., 2023)[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principles
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to radio frequencies. By applying a radiofrequency pulse and measuring the frequencies at which different nuclei resonate, one can obtain information about their chemical environment. The chemical shift (δ), coupling constants (J), and integration of the signals provide detailed information about the connectivity and spatial arrangement of atoms. For large aromatic systems like circumcoronenes, proton NMR (¹H NMR) is particularly useful for confirming the structure, as the protons on the aromatic core experience significant deshielding and appear at characteristic downfield chemical shifts.[10]
Experimental Protocol
-
Sample Preparation:
-
Dissolve 2-5 mg of the this compound derivative in an appropriate deuterated solvent (e.g., C₂D₂Cl₄/CS₂ (1:1), CDCl₃). Due to the often poor solubility of large PAHs, a mixture of solvents or heating may be necessary.[2][5]
-
Filter the solution into a clean, dry NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 0.5-0.7 mL.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. For large, sparingly soluble molecules, a greater number of scans may be required to achieve a good signal-to-noise ratio.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, NOESY) to aid in the assignment of complex proton signals.[11]
-
Acquire a ¹³C NMR spectrum. This typically requires a much longer acquisition time due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Spectroscopic Data of a this compound Derivative (CC-1)
The ¹H NMR spectrum of this compound derivative CC-1 in C₂D₂Cl₄/CS₂ (1:1) shows distinct signals for the protons on the aromatic core and the substituent groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Ha, Hd | 9.61 | Doublet |
| Hb | 9.54 | Triplet |
| Hc | 9.45 | Doublet |
| Hk | 8.19 | Doublet |
| Hg, Hi | 7.82 | Multiplet |
| Hh | 7.62 | Triplet |
| Hj | 7.55 | Triplet |
(Data compiled from Zou et al., 2023)[2][5]
Raman Spectroscopy
Core Principles
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structures of a material.[12] When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. For carbon-based materials like this compound, the Raman spectrum is typically dominated by two main bands: the G-band (around 1580 cm⁻¹), which corresponds to the in-plane stretching of sp²-hybridized carbon atoms, and the D-band (around 1350 cm⁻¹), which is associated with defects or disorder in the carbon lattice.[13][14]
Experimental Protocol
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm). The choice of wavelength can be critical to avoid fluorescence, which can overwhelm the weaker Raman signal.[12]
-
Calibrate the spectrometer using a known standard, such as a silicon wafer.
-
-
Sample Preparation:
-
The sample can be a solid powder or a thin film.
-
Place a small amount of the solid sample on a microscope slide.
-
-
Data Acquisition:
-
Focus the laser onto the sample using the microscope objective.
-
Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample damage.
-
Collect the Raman spectrum over the desired wavenumber range (e.g., 1000-3000 cm⁻¹).
-
Multiple spectra may be averaged to improve the signal-to-noise ratio.
-
Expected Spectroscopic Features
While specific experimental Raman spectra for this compound derivatives are not widely available, based on studies of other large PAHs and nanographenes, the following features are expected:[15][16]
-
G-band: An intense peak around 1580-1600 cm⁻¹ due to the E₂g vibrational mode of the sp² carbon lattice.
-
D-band: A peak around 1350 cm⁻¹, the intensity of which would be related to the presence of edges and any structural defects.
-
Other weaker bands corresponding to various C-C and C-H vibrations.
Mass Spectrometry (MS)
Core Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is a powerful tool for determining the molecular weight and elemental composition of a compound. In a typical experiment, the sample is first ionized, and the resulting ions are then accelerated and separated by a mass analyzer based on their m/z ratio.[18] For large, non-volatile organic molecules like this compound derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate the molecular ion with minimal fragmentation.[19] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[19]
Experimental Protocol (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform, dichloromethane, or a mixture with methanol) at a concentration of approximately 1 µg/mL.[19]
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte. For this compound derivatives, positive ion mode is common.
-
The spectrum will show the intensity of ions as a function of their m/z ratio. The peak corresponding to the intact molecule (the molecular ion, [M]⁺ or [M+H]⁺) is used to confirm the molecular weight.
-
Expected Spectroscopic Features
The mass spectrum of a this compound derivative is expected to show a prominent peak corresponding to its molecular ion. For example, the parent this compound (C₅₄H₁₈) has a calculated monoisotopic mass of 666.1409 g/mol .[1] HRMS analysis of synthesized derivatives would be expected to yield a measured mass that matches the calculated mass for the proposed structure to within a few parts per million (ppm).
Workflow for Spectroscopic Analysis
The characterization of a novel this compound derivative involves a logical sequence of spectroscopic analyses to confirm its identity and understand its properties. This workflow ensures that the structural information is first confirmed before proceeding to more detailed photophysical characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. metrohm.com [metrohm.com]
- 3. Ultrahigh-yield on-surface synthesis and assembly of this compound into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ossila.com [ossila.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. mdpi.com [mdpi.com]
- 11. Direct Edge Functionalization of Corannulene–Coronene Hybrid Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. azom.com [azom.com]
- 15. mt.com [mt.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue - PMC [pmc.ncbi.nlm.nih.gov]
Computational Stability of Circumcoronene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Circumcoronene (C₅₄H₁₈) is a large polycyclic aromatic hydrocarbon (PAH) that serves as a molecular model for graphene, making the study of its stability crucial for understanding the properties of graphene-based materials. Computational chemistry provides a powerful toolkit to investigate the thermodynamic and electronic stability of this compound. This guide delves into the computational methods used to assess its stability, presenting key data, detailed protocols, and visual representations of the underlying concepts.
Core Stability Metrics
The stability of this compound is evaluated through several key computational metrics. These include its fundamental thermodynamic stability, often expressed as the heat of formation or binding energy, and its electronic stability, which is closely linked to its aromaticity.
Thermodynamic Stability
The intrinsic stability of the this compound molecule can be quantified by its heat of formation (ΔHf°) and binding energy . The heat of formation represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A more negative heat of formation indicates greater thermodynamic stability. The binding energy, on the other hand, is the energy required to dissociate the molecule into its constituent atoms.
While extensive studies on the interaction energies of this compound with other molecules exist, the intrinsic heat of formation and binding energy of the isolated molecule are less commonly reported. However, the stability of large PAHs can be computationally determined through various methods, including atomization energies or isodesmic reactions, which are less prone to computational errors.
Table 1: Calculated Thermodynamic Stability of Related PAHs
| Molecule | Method | Heat of Formation (kcal/mol) | Reference |
| Coronene | DFT (M06-2X) with group-equivalent approach | Value not explicitly found for this compound | [1] |
Note: A specific calculated heat of formation for this compound was not found in the surveyed literature. The provided reference outlines a methodology for such calculations on large PAHs.
Aromaticity and Electronic Stability
The high stability of this compound is largely attributed to its extended π-electron system and aromatic character. Aromaticity is a key indicator of electronic stability and can be quantified using several computational descriptors, most notably the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of a ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). Highly negative NICS values are indicative of strong aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
The aromaticity of this compound is not uniform across its structure. Following Clar's rule, the central benzene ring and the outer rings exhibit a higher degree of aromaticity.
Table 2: Calculated Magnetic Shielding Tensors (a proxy for NICS values) for the Rings of this compound
| Ring | σ(out) (ppm) | σ(in) (ppm) | σ(av) (ppm) | Inferred NICS(0) (ppm) |
| A | 28.5 | -1.5 | 8.5 | -8.5 |
| B | -1.8 | -1.8 | -1.8 | 1.8 |
| C | 21.0 | -2.1 | 5.6 | -5.6 |
| D | 10.2 | -1.9 | 2.1 | -2.1 |
Data extracted from Fowler and Jenneskens, Chem. Eur. J. 2003, 9, 2974 – 2981.[2] The NICS(0) value is the negative of the mean magnetic shielding, σ(av).
The HOMA index is a geometry-based measure of aromaticity, defined on a scale from 0 (non-aromatic) to 1 (fully aromatic). It evaluates the deviation of bond lengths within a ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity and, consequently, high electronic stability.
The calculation of HOMA requires the optimized bond lengths of the molecule. Based on the work of Fowler and Jenneskens, the bond lengths in this compound have been computationally determined.[2]
Table 3: Calculated Bond Lengths for this compound (RHF/6-31G** level)
| Bond | Length (Å) |
| a | 1.411 |
| b | 1.428 |
| c | 1.401 |
| d | 1.423 |
| e | 1.381 |
| f | 1.431 |
| g | 1.420 |
| h | 1.429 |
| i | 1.382 |
Data extracted from Fowler and Jenneskens, Chem. Eur. J. 2003, 9, 2974 – 2981.[2] These bond lengths can be used to calculate HOMA values for each ring.
Experimental and Computational Protocols
The computational investigation of this compound's stability typically follows a well-defined workflow based on Density Functional Theory (DFT).
Computational Methodology
A common and reliable method for studying large PAHs like this compound is DFT. The choice of functional and basis set is crucial for obtaining accurate results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for PAHs.[3]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is often sufficient for geometry optimization and frequency calculations of large organic molecules.[4] For more accurate energy calculations, a larger basis set like 6-311+G(d,p) can be employed.
Step-by-Step Computational Workflow
-
Geometry Optimization: The first step is to obtain the minimum energy structure of this compound. This is achieved by performing a geometry optimization calculation. The molecule is allowed to relax without any symmetry constraints to find its true energetic minimum.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Calculation of Stability Metrics:
-
Heat of Formation: Can be calculated using isodesmic reactions. This involves setting up a balanced chemical equation where the types of bonds are conserved on both the reactant and product sides, minimizing computational errors. The enthalpy of the reaction is calculated from the computed total energies of all species, and the unknown heat of formation is then derived using known experimental heats of formation for the other molecules in the reaction.
-
NICS Calculation: NICS values are calculated by placing a "ghost" atom (typically Bq) at the geometric center of each ring. A nuclear magnetic shielding calculation is then performed, and the NICS value is taken as the negative of the isotropic magnetic shielding at the ghost atom's position.
-
HOMA Calculation: The HOMA index is calculated for each ring using the optimized bond lengths and the standard HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where α is a normalization constant, n is the number of bonds in the ring, R_opt is the optimal bond length for a fully aromatic system, and R_i are the calculated bond lengths.
-
Visualizing Computational Workflows and Concepts
Graphical representations are invaluable for understanding the logical flow of computational studies and the relationships between different stability metrics.
Caption: Computational workflow for assessing this compound stability.
Caption: Key metrics for evaluating this compound's stability.
Conclusion
Computational studies provide indispensable insights into the stability of this compound. Through DFT calculations, key metrics such as the heat of formation, binding energy, NICS, and HOMA can be determined, offering a comprehensive picture of its thermodynamic and electronic stability. The protocols and data presented in this guide serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the properties of large polycyclic aromatic hydrocarbons and their applications. The continued advancement of computational methods will undoubtedly lead to an even more refined understanding of the stability and reactivity of these fascinating molecules.
References
Circumcoronene as a Model for Graphene Quantum Dots: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Circumcoronene (C₅₄H₁₈), a polycyclic aromatic hydrocarbon consisting of a coronene core surrounded by an additional ring of benzene units, has emerged as a crucial molecular model for understanding the fundamental properties and potential applications of graphene quantum dots (GQDs).[1] Its well-defined chemical structure, characterized by zigzag edges and a nanometer-scale graphene lattice, allows for precise theoretical calculations and experimental comparisons that are often challenging with heterogeneously sized GQDs.[2][3] This technical guide provides a comprehensive overview of this compound's role as a GQD model, focusing on its synthesis, photophysical properties, and burgeoning applications in the biomedical field, particularly in drug delivery and photodynamic therapy. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to equip researchers and drug development professionals with the foundational knowledge to leverage this unique molecule in their work.
Introduction: The Rationale for this compound as a GQD Model
Graphene quantum dots (GQDs) are nanoscale fragments of graphene, typically less than 20 nm in diameter, that exhibit quantum confinement effects.[4] These effects bestow upon them unique optical and electronic properties, such as size-tunable photoluminescence, making them highly attractive for applications in bioimaging, biosensing, and drug delivery.[5] However, the top-down and bottom-up synthesis methods used to produce GQDs often result in a distribution of sizes and edge structures, which can complicate the interpretation of their fundamental properties and performance in various applications.[6]
This compound, with its precise atomic structure, serves as an ideal model system to bridge this gap.[2] It represents a monodisperse, hexagonally shaped GQD with pure zigzag edges, a structural feature known to be critical for the electronic and magnetic properties of graphene nanomaterials.[3] Theoretical studies extensively use this compound to model the electronic and optical properties of GQDs due to its sufficient size to capture the key electronic features of graphene while remaining computationally manageable.[7]
Synthesis of this compound and its Derivatives
The synthesis of this compound has been a significant challenge due to its large, planar, and relatively insoluble nature. However, recent advances have led to successful strategies in both solution-phase and on-surface synthesis.
Solution-Phase Synthesis
The first successful solution-phase synthesis of this compound derivatives was a landmark achievement, enabling the production of these molecules in quantities suitable for a range of characterization and application studies.[8][9][10] The general approach involves the cyclization of precursor molecules containing vinyl ether or alkyne functionalities, mediated by Brønsted or Lewis acids.[3]
Experimental Protocol: Solution-Phase Synthesis of a this compound Derivative (CC-2)
This protocol is adapted from the work of Wu and co-workers.[3]
-
Precursor Synthesis: The synthesis begins with the preparation of a multi-alkyne precursor. A key step is the Sonogashira coupling of a halogenated aromatic core with an appropriately substituted phenylacetylene. For CC-2, this involves coupling with an alkoxyl phenylacetylene to enhance solubility.[3]
-
Cyclization: The alkyne precursor is then subjected to a gold-catalyzed cyclization. For example, a solution of the alkyne precursor in an appropriate solvent (e.g., dichloromethane) is treated with a gold catalyst, such as PPh₃AuCl/AgOTf, at room temperature.[3]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
Purification: Upon completion, the reaction mixture is quenched and the product is purified using column chromatography on silica gel to yield the this compound derivative. For CC-2, a yield of 80% has been reported.[3]
-
Characterization: The structure of the synthesized this compound derivative is confirmed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[3]
On-Surface Synthesis
On-surface synthesis provides a powerful bottom-up approach to construct atomically precise nanographenes, including this compound, directly on a metallic substrate.[11] This method offers unparalleled control over the final structure.
Experimental Protocol: On-Surface Synthesis of this compound on Cu(111)
This protocol is based on the work of Lu, Wu, and their collaborators.[11][12]
-
Precursor Design and Synthesis: A rationally designed precursor molecule, a dodecamethyl hexa-peri-hexabenzocoronene, is synthesized via conventional wet chemistry.[12]
-
Substrate Preparation: A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by cycles of argon ion sputtering and annealing.
-
Precursor Deposition: The precursor molecule is deposited onto the clean Cu(111) surface via thermal sublimation from a Knudsen cell under UHV conditions at room temperature.[12]
-
Thermal Annealing: The substrate with the deposited precursor is annealed to approximately 140°C for one hour.[12] This triggers a surface-assisted intramolecular cyclodehydrogenation, involving the coupling of adjacent methyl groups followed by aromatization, to form this compound molecules directly on the surface with ultra-high yield (up to 98%).[11][12]
-
Characterization: The formation and structure of the this compound molecules and their self-assembled superlattices are characterized in-situ using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) with a CO-functionalized tip.[12][13]
Properties of this compound-based Graphene Quantum Dots
Photophysical Properties
This compound and its derivatives exhibit interesting photophysical properties that are relevant for bioimaging applications. Their absorption and emission spectra are similar to those of the smaller coronene molecule, which is attributed to their high degree of symmetry.[3] The introduction of functional groups can modulate these properties.
| Property | This compound Derivative (CC-2)[3] | Amine-Functionalized GQD[14] | Carboxylated GQD[4] |
| Absorption Maxima (λ_abs, nm) | 350, 450, 478 | ~340 | ~320 |
| Emission Maximum (λ_em, nm) | 500, 530 | ~450 | ~440 |
| Photoluminescence Quantum Yield (PLQY) | Not Reported | High (specific value depends on synthesis) | ~15% |
| Fluorescence Lifetime (τ, ns) | Not Reported | ~5-10 ns | ~3-8 ns |
Note: Data for functionalized GQDs are provided as representative values, as specific data for functionalized this compound is limited. The properties of GQDs are highly dependent on their synthesis and functionalization.
Biocompatibility and Cytotoxicity
For any application in drug development, the biocompatibility and cytotoxicity of the nanomaterial are of paramount importance. Studies on various types of GQDs, which serve as models for this compound's biological behavior, have shown that their toxicity is generally low and dependent on factors such as concentration, size, and surface functionalization.[4][15]
| GQD Type / Cell Line | Concentration | Viability (%) | IC50 (µg/mL) | Reference |
| Amine-GQDs / A549 | 200 µg/mL | > 90% | > 200 | [4] |
| Carboxyl-GQDs / A549 | 200 µg/mL | > 95% | > 200 | [4] |
| Hydroxyl-GQDs / A549 | 100 µg/mL | ~50% | ~100 | [6] |
| o-GQD / MCF-7 | 10 mg/L (72h) | ~28% | Not Reported | [16] |
| DOX-loaded GO / Osteosarcoma (OS) | 48h | - | 0.293 | [14] |
| Free Doxorubicin / Osteosarcoma (OS) | 48h | - | 0.472 | [14] |
Applications in Drug Development
The unique properties of this compound-like GQDs make them promising candidates for various applications in drug development, including drug delivery and photodynamic therapy.
Drug Delivery
The large planar surface of this compound allows for the efficient loading of aromatic drug molecules, such as doxorubicin (DOX), via π-π stacking interactions.[17] Functionalization of the GQD surface with polymers like polyethylene glycol (PEG) can enhance biocompatibility and circulation time.[18]
Experimental Protocol: Doxorubicin Loading and Release
This protocol is a generalized procedure based on studies of DOX loading on graphene-based materials.[19][20]
-
Functionalization: The this compound-based GQDs are first functionalized, for example, with carboxyl groups to enhance water solubility and provide sites for further conjugation.
-
Drug Loading: Doxorubicin hydrochloride is mixed with a suspension of the functionalized GQDs in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4). The mixture is stirred for a defined period (e.g., 24 hours) in the dark to allow for the adsorption of DOX onto the GQD surface.
-
Purification: The DOX-loaded GQDs are then purified to remove free DOX, typically by dialysis against PBS.
-
Loading Efficiency Quantification: The amount of loaded DOX is determined by measuring the absorbance or fluorescence of the supernatant and comparing it to a standard curve of the free drug. The loading efficiency is calculated as: (mass of loaded drug / initial mass of drug) x 100%.
-
In Vitro Release: The release of DOX from the GQDs is studied under different pH conditions to simulate physiological (pH 7.4) and tumor microenvironment (pH ~5.5) conditions. The DOX-loaded GQDs are placed in a dialysis bag and incubated in the respective buffer at 37°C. At specific time intervals, aliquots of the buffer are taken, and the concentration of released DOX is measured spectrophotometrically.[14][21]
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[13] GQDs have been shown to act as photosensitizers, generating singlet oxygen upon irradiation.[12][22]
Experimental Protocol: In Vitro Photodynamic Therapy
This protocol is based on studies of GQD-mediated PDT.[12][23]
-
Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are cultured in appropriate media and seeded in 96-well plates.[23]
-
Incubation with GQDs: The cells are incubated with varying concentrations of the this compound-based GQDs for a specific duration (e.g., 24 hours) to allow for cellular uptake.
-
Irradiation: The cells are then exposed to light of a specific wavelength (e.g., 365 nm UV or a suitable visible light laser) for a defined period.[12] A control group of cells with GQDs is kept in the dark.
-
Cytotoxicity Assessment: After irradiation, the cell viability is assessed using a standard method like the MTT assay to determine the phototoxic effect of the GQDs.[16][23]
Cellular Uptake and Signaling Pathways
Understanding how this compound-based GQDs interact with cells is crucial for their development as therapeutic agents.
Cellular Uptake Mechanisms
Studies on GQDs have shown that their cellular uptake is an energy-dependent process, primarily occurring through endocytosis.[24] The specific endocytic pathway can be influenced by the surface functionalization of the GQDs.
Experimental Protocol: Cellular Uptake Analysis via Confocal Microscopy
-
Cell Seeding: Cells are seeded on glass-bottom dishes or coverslips and allowed to adhere overnight.
-
Incubation: The cells are then incubated with fluorescently labeled this compound-based GQDs for various time points.
-
Inhibitor Studies (Optional): To elucidate the uptake mechanism, cells can be pre-incubated with specific endocytosis inhibitors (e.g., sucrose for clathrin-mediated endocytosis, nystatin for caveolae-mediated endocytosis) before adding the GQDs.[22]
-
Imaging: After incubation, the cells are washed with PBS, fixed with paraformaldehyde, and the nuclei are stained with a fluorescent dye like DAPI. The cellular uptake and intracellular localization of the GQDs are then visualized using a confocal laser scanning microscope.[4][24]
Interaction with Signaling Pathways
GQDs have been shown to interact with and modulate key cellular signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[2][16] These interactions can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for doxorubicin delivery using this compound-based GQDs.
Caption: Potential signaling pathways affected by this compound-based GQDs.
Conclusion and Future Perspectives
This compound serves as an invaluable and precise model for understanding the multifaceted properties of graphene quantum dots. Its well-defined structure facilitates a deeper understanding of structure-property relationships, which is essential for the rational design of GQDs for biomedical applications. The successful synthesis of this compound derivatives opens up new avenues for creating tailored GQDs with specific functionalities for drug delivery, bioimaging, and photodynamic therapy. While the biological interactions of this compound itself are still an emerging area of research, studies on GQD models strongly suggest a promising future for these molecules in the development of novel cancer therapies. Future work should focus on the synthesis of water-soluble and biocompatible this compound derivatives and a thorough investigation of their in vivo behavior, including their pharmacokinetics, biodistribution, and long-term toxicity. Such studies will be critical for translating the potential of these unique molecules from bench to bedside.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular distribution and cytotoxicity of graphene quantum dots with different functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoluminescence Lifetimes Exceeding 8 μs and Quantum Yields Exceeding 30% in Hybrid Perovskite Thin Films by Ligand Passivation | Ginger Lab [depts.washington.edu]
- 6. Non-specific cellular uptake of surface-functionalized quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Graphene-Based Nanomaterials in Photodynamic Therapy: Synthesis Strategies, Functional Roles, and Clinical Translation for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High yield synthesis of amine functionalized graphene oxide and its surface properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Specific Forms of Graphene Quantum Dots Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. horiba.com [horiba.com]
- 19. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Graphene quantum dots in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Holistic Investigation of Graphene Quantum Dot Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Nanographene: A Technical Guide to the Discovery and Initial Characterization of Circumcoronene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Circumcoronene (C₅₄H₁₈), a captivating polycyclic aromatic hydrocarbon, has transitioned from a theoretical fascination to a tangible marvel of nanoscience. This guide provides a comprehensive technical overview of the seminal discoveries and initial characterization of this unique nanographene. We delve into the pioneering on-surface and solution-phase synthesis methodologies, detail the sophisticated characterization techniques employed to elucidate its structure and electronic properties, and present key quantitative data in a clear, comparative format. This document serves as a foundational resource for researchers seeking to explore the potential of this compound in materials science and drug development.
Introduction
This compound, a highly symmetric benzenoid hydrocarbon, consists of a central coronene core annulated with an additional layer of benzene rings.[1] Its structure, featuring six zigzag edges, has long intrigued scientists due to its predicted unique electronic and magnetic properties.[2] For decades, this compound remained a subject of theoretical studies due to the formidable challenges associated with its synthesis.[3][4] This landscape has been dramatically altered by recent breakthroughs in both on-surface and solution-phase synthesis, enabling the isolation and characterization of this remarkable molecule and its derivatives.[3][5][6] This guide will illuminate the path from its theoretical conception to its physical realization and initial scientific exploration.
Synthesis of this compound
Two primary strategies have been successfully employed to synthesize this compound: an ultrahigh-yield on-surface method and a versatile solution-phase approach for its derivatives.
On-Surface Synthesis on Cu(111)
An atomically precise, ultrahigh-yield synthesis of this compound has been achieved on a copper (111) surface.[5][7] This method utilizes a rationally designed precursor molecule, a hexa-peri-hexabenzocoronene derivative (C₅₄H₄₂)[5].
Experimental Protocol:
-
Substrate Preparation: A Cu(111) single crystal is cleaned through multiple cycles of Ar⁺ sputtering followed by annealing under ultrahigh vacuum (UHV) conditions (base pressure < 3 × 10⁻⁹ mbar).[5][8]
-
Precursor Deposition: The precursor molecule is deposited onto the clean Cu(111) surface via thermal sublimation from a Knudsen cell at 350°C.[5][8]
-
Cyclodehydrogenation: The sample is subsequently annealed at approximately 140°C for one hour.[5][7] This thermal treatment triggers an intramolecular cyclodehydrogenation of the methyl groups on the precursor, leading to the formation of this compound.[5][7]
Reaction Workflow:
Solution-Phase Synthesis of this compound Derivatives
The first successful solution-phase synthesis yielded crystalline derivatives of this compound, making larger quantities of these materials accessible for a broader range of studies.[3][4][6] This method involves a multi-step process culminating in an acid-mediated cyclization.
Experimental Protocol (General Scheme):
A general synthetic strategy involves the preparation of a precursor molecule amenable to cyclization. One reported method utilizes a Brønsted/Lewis acid-mediated cyclization of a vinyl ether or alkyne precursor.[2][3] The specific reagents and reaction conditions are tailored to the desired derivative. For example, the synthesis of a this compound derivative (CC-1) was achieved through the following key steps[2]:
-
Suzuki Coupling: A precursor is synthesized via a Suzuki coupling reaction.
-
Cyclization: The resulting intermediate undergoes a cyclization reaction mediated by an acid, such as CH₃SO₃H, in a solvent like CH₂Cl₂.[1][2]
Reaction Scheme:
Characterization
A suite of advanced techniques has been employed to characterize the structure and electronic properties of this compound.
Structural Characterization
Scanning Tunneling Microscopy (STM) and Non-contact Atomic Force Microscopy (ncAFM):
These high-resolution imaging techniques have been instrumental in visualizing individual this compound molecules on the Cu(111) surface.[5]
Experimental Protocol:
-
Instrumentation: Experiments are performed under UHV conditions at cryogenic temperatures (e.g., 4.4 K) using a commercial Omicron LT STM/AFM.[5][8]
-
Tip Functionalization: The tip of the microscope is functionalized with a carbon monoxide (CO) molecule to enhance image resolution.[5]
-
Imaging Mode: Simultaneous STM/ncAFM images are collected in constant height mode.[5]
X-ray Crystallography:
Single-crystal X-ray diffraction has been used to unequivocally determine the molecular structure of this compound derivatives synthesized in solution, confirming the predicted planar, symmetric geometry.[2][3]
Electronic and Spectroscopic Characterization
Scanning Tunneling Spectroscopy (STS):
STS provides insights into the local density of electronic states (LDOS) of this compound.
Experimental Protocol:
-
Measurement: Differential conductance (dI/dV) spectra are acquired by positioning the STM tip over a this compound molecule and sweeping the bias voltage.[5] The dI/dV signal is proportional to the LDOS.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy has been used to characterize the structure of this compound derivatives in solution.[2]
UV-Visible (UV/Vis) Absorption and Fluorescence Spectroscopy:
The optical properties of this compound derivatives have been investigated using UV/Vis and fluorescence spectroscopy, revealing absorption and emission spectra similar to those of coronene.[2]
Quantitative Data
The initial characterization of this compound and its derivatives has yielded valuable quantitative data, summarized in the tables below.
Table 1: Fundamental Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₁₈ | [1] |
| Molar Mass | 666.738 g·mol⁻¹ | [1] |
Table 2: DFT-Calculated Bond Lengths of this compound on Cu(111)
| Bond Type | Bond Length (Å) | Reference |
| Corner C-C bonds | Shortest | [5] |
| Other peripheral C-C bonds | Longer | [5] |
| Internal C-C bonds | Various | [5] |
| Note: Specific numerical values for all bond lengths are detailed in the supplementary information of the cited reference. |
Table 3: Spectroscopic Data for a this compound Derivative (CC-2) in Dichloromethane
| Spectroscopy | Feature | Wavelength (nm) | Reference |
| UV/Vis Absorption | α-band | ~450 | [2] |
| p-band | ~350-400 | [2] | |
| β-band | ~300-350 | [2] | |
| Fluorescence | Emission Maxima | ~475, ~500 | [2] |
Logical Relationships and Workflows
The discovery and characterization of this compound follow a logical progression from synthesis to detailed analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrahigh-yield on-surface synthesis and assembly of this compound into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Core Chemistry of Large Polycyclic Aromatic Hydrocarbons: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental chemistry of large polycyclic aromatic hydrocarbons (PAHs), offering a comprehensive overview of their synthesis, reactivity, physical properties, and spectroscopic characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields ranging from materials science to drug development and toxicology.
Introduction to Large Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings.[1] "Large" PAHs, for the purpose of this guide, are generally considered to be those with more than four or five fused rings. These molecules are of significant interest due to their unique electronic, optical, and mechanical properties, which make them promising candidates for applications in organic electronics, advanced materials, and as subjects of study in toxicology and drug metabolism.[2] Their planar structure and extended π-electron systems are key to their distinct characteristics.[3]
Synthesis of Large Polycyclic Aromatic Hydrocarbons
The construction of large, complex PAH frameworks requires a strategic approach to carbon-carbon bond formation. Several synthetic methodologies have proven effective in this regard.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, a fundamental component of PAHs. This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. In the context of large PAH synthesis, this can involve the reaction of smaller PAHs or their derivatives. For instance, a soluble bisanthene derivative has been shown to undergo a clean Diels-Alder reaction with diethyl acetylenedicarboxylate.[4]
Experimental Protocol: Diels-Alder Synthesis of a Dimesitylbisanthene Adduct [4]
-
Reactants: 4,11-dimesitylbisanthene and diethyl acetylenedicarboxylate.
-
Solvent: Toluene.
-
Procedure: a. Dissolve 4,11-dimesitylbisanthene in hot toluene. b. Add an equimolar amount of diethyl acetylenedicarboxylate to the solution. c. Heat the reaction mixture. The reaction proceeds to give a rearomatized 1:1 cycloadduct. d. Continued heating can lead to the formation of a 2:1 cycloadduct.
-
Purification: The product can be purified using column chromatography.
Oxidative Cyclodehydrogenation (Scholl Reaction)
The Scholl reaction is a classic method for the synthesis of PAHs, involving the intramolecular coupling of two aryl groups in the presence of a Lewis acid and a protic acid, or an oxidant such as iron(III) chloride (FeCl₃). This reaction is particularly useful for the final planarization step in the synthesis of large, graphene-like PAHs.
Experimental Protocol: Oxidative Cyclodehydrogenation of Hexaphenylbenzene
-
Reactant: Hexaphenylbenzene.
-
Oxidant: Iron(III) chloride (FeCl₃).
-
Solvent: Dichloromethane or a similar chlorinated solvent.
-
Procedure: a. Dissolve the hexaphenylbenzene precursor in the solvent. b. Add a stoichiometric excess of FeCl₃ to the solution. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). d. Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite). e. Extract the product with an organic solvent. f. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Physicochemical Properties of Large PAHs
The physical and chemical properties of large PAHs are dictated by their extended aromatic systems and molecular size.
Solubility and Volatility
As the size of a PAH increases, its solubility in common organic solvents generally decreases due to stronger intermolecular π-π stacking interactions.[1] Similarly, their volatility decreases with increasing molecular weight. Two- to four-ringed PAHs can volatilize and exist in the gas phase in the atmosphere, while those with five or more rings are predominantly found in the solid state, often adsorbed onto particulate matter.[1]
Electronic Properties
The extended π-conjugation in large PAHs leads to unique electronic properties. The HOMO-LUMO gap, a key indicator of a molecule's electronic excitability, generally decreases as the size of the PAH increases. This trend is directly related to their potential use in organic electronics. The ionization potential, the energy required to remove an electron, also tends to decrease with increasing size, while the electron affinity, the energy released upon gaining an electron, generally increases.
Table 1: Quantitative Data for Selected Large Polycyclic Aromatic Hydrocarbons
| PAH | Average C-C Bond Length (Å)[5] | Ionization Potential (eV)[6][7] | Electron Affinity (eV)[8][9] |
| Pyrene | ~1.410 | 7.41 | 0.58 |
| Coronene | ~1.410 | 7.28 | 0.47 |
| Benzo[a]pyrene | - | 7.10 | 0.73 |
| Perylene | - | 6.95 | 1.01 |
| Benzo[ghi]perylene | - | 7.17 | 0.85 |
| Ovalene | - | - | 1.17 |
| Dibenzo[a,h]anthracene | - | 7.25 | - |
| Indeno[1,2,3-cd]pyrene | - | - | 1.11 |
Reactivity of Large PAHs
The reactivity of large PAHs is a complex interplay of their electronic structure, size, and geometry. Larger PAHs are often more reactive than smaller ones. This increased reactivity is attributed to the fact that the addition of a reaction at one site has a smaller disruptive effect on the overall resonance energy of the large delocalized π-system.
Spectroscopic Characterization
The characterization of large PAHs relies heavily on spectroscopic techniques.
-
UV-Visible Spectroscopy: The extended π-systems of large PAHs give rise to characteristic absorption and emission spectra in the ultraviolet and visible regions.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and confirming the identity of synthesized PAHs. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of PAHs in complex mixtures.
Experimental Protocol: GC-MS Analysis of PAHs [10][11][12]
-
Sample Preparation: a. Extract the PAHs from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane) via methods like Soxhlet extraction or ultrasonic extraction. b. Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): a. Pass the concentrated extract through a silica gel or alumina column to remove interfering compounds. b. Elute the PAHs with a non-polar solvent or a solvent mixture of increasing polarity.
-
GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: A capillary column suitable for PAH analysis (e.g., Rtx-35).[11]
- Inlet: Splitless injection mode is typically used for trace analysis.
- Oven Temperature Program: A temperature ramp is used to separate the PAHs based on their boiling points (e.g., 90°C hold for 2 min, then ramp at 5°C/min to 320°C and hold for 12 min).[11]
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
Biological Activity and Signaling Pathways
Many large PAHs are of significant interest in toxicology and drug development due to their biological activity. Upon entering the body, PAHs can be metabolized by enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules like DNA.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The biological effects of many PAHs are mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[13][14] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[1][15] Upon binding to a PAH ligand, the AHR complex translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][15] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including those encoding for metabolic enzymes like cytochrome P450s (CYPs).[1][15]
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by PAHs.
PAH Metabolism and DNA Adduct Formation
The upregulation of cytochrome P450 enzymes by the AHR pathway initiates the metabolic activation of PAHs.[16] These enzymes, particularly CYP1A1 and CYP1B1, can introduce epoxide groups onto the PAH structure.[17] Further enzymatic processing can lead to the formation of highly reactive diol epoxides.[17] These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, forming DNA adducts.[2][18] The formation of these adducts can lead to mutations and is a key initiating step in chemical carcinogenesis.[16][17]
Caption: Metabolic activation of PAHs and subsequent DNA adduct formation.
Experimental Workflows
A typical experimental workflow for the study of large PAHs, from synthesis to analysis, is outlined below.
Caption: General experimental workflow for large PAH research.
Conclusion
The study of large polycyclic aromatic hydrocarbons is a vibrant and evolving field of chemical research. Their synthesis presents unique challenges and opportunities for the development of novel synthetic methodologies. A thorough understanding of their physicochemical properties and reactivity is essential for their application in materials science and for elucidating their roles in biological systems. This guide provides a foundational overview of these core chemical principles and experimental approaches, intended to support the ongoing research and development efforts in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
On-Surface Synthesis of Circumcoronene on Cu(111): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-surface synthesis of circumcoronene on a copper (Cu) (111) single-crystal substrate. The protocols outlined below are based on established methodologies and aim to provide a comprehensive guide for the atomically precise fabrication of this nanographene.
Introduction
On-surface synthesis has emerged as a powerful bottom-up approach for the creation of carbon-based nanostructures with atomic precision. This compound (C₅₄H₁₈), a hexagonal graphene fragment with zigzag edges, is a promising candidate for applications in nanoelectronics and spintronics due to its unique electronic properties. This protocol details the synthesis of this compound on a Cu(111) surface via the cyclodehydrogenation of a custom-designed precursor molecule, hexa-peri-hexabenzocoronene substituted with twelve methyl groups (C₅₄H₄₂). The process yields an "ultrahigh" amount of the target molecule.[1]
Experimental Protocols
Substrate Preparation: Clean Cu(111) Surface
A pristine and atomically flat Cu(111) single crystal is crucial for the successful synthesis of this compound. The following protocol describes the cleaning procedure under ultra-high vacuum (UHV) conditions.
Protocol:
-
Degassing: Degas the Cu(111) single crystal in the UHV chamber at 250 °C for at least 30 minutes to remove volatile contaminants.[2]
-
Sputtering-Annealing Cycles:
-
Final Annealing: Perform a final annealing step at a higher temperature, for instance up to 720 °C, followed by a slower cooling to around 420 °C to obtain large, atomically flat terraces.[2][4]
-
Verification: The cleanliness and long-range order of the Cu(111) surface should be verified using Scanning Tunneling Microscopy (STM) and Low-Energy Electron Diffraction (LEED). A perfect Cu(111) surface will exhibit a step height of one atomic layer (approximately 0.21 nm) and large terrace widths (over 150 nm).[2][4]
Precursor Deposition
The precursor molecule, hexa-peri-hexabenzocoronene with 12 methyl groups (C₅₄H₄₂), is deposited onto the clean Cu(111) surface using a Knudsen cell evaporator.
Protocol:
-
Precursor Preparation: The precursor molecule is synthesized via a multi-step wet-chemistry process, starting from hexakis(3,5-dimethylphenyl)benzene.[5]
-
Deposition:
-
Heat the precursor in a Knudsen cell to induce sublimation.
-
Deposit the precursor onto the Cu(111) substrate held at room temperature.
-
The deposition should be performed under UHV conditions (base pressure < 1 x 10⁻¹⁰ mbar).[2]
-
-
Self-Assembly: Upon deposition, the precursor molecules self-assemble into ordered, close-packed structures on the Cu(111) surface.[6]
On-Surface Synthesis of this compound
The transformation of the precursor molecules into this compound is achieved through a thermally induced intramolecular cyclodehydrogenation reaction.
Protocol:
-
Annealing: After precursor deposition, anneal the sample at approximately 140 °C for 1 hour.[6] This triggers the intramolecular cyclodehydrogenation of the methyl groups.[6]
-
Cooling: After annealing, allow the sample to cool down to room temperature before characterization.
Characterization Techniques
The successful synthesis and the structural and electronic properties of the formed this compound can be verified using the following surface science techniques.
Scanning Tunneling Microscopy (STM)
STM is used to visualize the morphology of the precursor self-assembly and the final this compound lattice at the atomic scale.
Typical STM Parameters:
| Parameter | Precursor Imaging | This compound Imaging |
| Bias Voltage (V) | -1.0 to +1.0 | -1.0 to +1.0 |
| Tunneling Current (I) | 0.1 to 1.0 nA | 0.1 to 1.0 nA |
| Temperature | Room Temperature or Low Temperature (e.g., 5 K) | Room Temperature or Low Temperature (e.g., 5 K) |
Note: Specific imaging parameters may need to be optimized for best resolution.
Non-contact Atomic Force Microscopy (nc-AFM)
nc-AFM with a CO-functionalized tip provides sub-molecular resolution, allowing for the direct visualization of the chemical bond structure of the synthesized this compound.
Protocol for Tip Functionalization:
-
Gently bring the AFM tip close to a CO molecule adsorbed on the Cu(111) surface until a characteristic change in the frequency shift signal indicates the pick-up of the CO molecule.[7]
Typical nc-AFM Parameters:
| Parameter | Value |
| Sensor | qPlus force sensor |
| Resonance Frequency (f₀) | ~30 kHz |
| Quality Factor (Q) | > 20,000 |
| Oscillation Amplitude | ~100 pm |
| Mode | Constant Height |
Scanning Tunneling Spectroscopy (STS)
STS is employed to probe the local density of states (LDOS) and determine the electronic bandgap of the synthesized this compound.
Protocol:
-
Position the STM tip over a this compound molecule.
-
Temporarily open the feedback loop.
-
Ramp the bias voltage while recording the differential conductance (dI/dV), which is proportional to the LDOS.
X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to follow the chemical transformation from the precursor to this compound by analyzing the core-level spectra of the constituent elements, particularly the C 1s peak. The dehydrogenation process leads to a change in the chemical environment of the carbon atoms, which can be detected as a shift in the C 1s binding energy.
Data Presentation
The following tables summarize key quantitative data obtained from the on-surface synthesis of this compound on Cu(111).
| Parameter | Value | Reference |
| Precursor Formula | C₅₄H₄₂ | [5] |
| This compound Formula | C₅₄H₁₈ | [8] |
| Synthesis Temperature | ~140 °C | [6] |
| Synthesis Duration | 1 hour | [6] |
| Characterization | Parameter | Value | Reference |
| STM | Cu(111) step height | ~0.21 nm | [2][4] |
| nc-AFM | C-C bond length in this compound | 1.35 Å ± 0.11 Å to 2.24 Å ± 0.11 Å (for different bonds) | [7] |
| STS | Electronic Bandgap of this compound on Cu(111) | Not explicitly reported, but dI/dV spectra show distinct molecular orbitals. | [1] |
Visualization of Workflow and Reaction Mechanism
Experimental Workflow
Caption: Experimental workflow for the on-surface synthesis of this compound on Cu(111).
Reaction Mechanism
Caption: Simplified reaction mechanism for the on-surface synthesis of this compound.
References
- 1. Sequential On-Surface Cyclodehydrogenation in a Nonplanar Nanographene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Cu(111) Surface by Scanning Tunneling Microscopy: The Morphology Evolution, Reconstructions, Superstructures and Line Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. On-surface cyclodehydrogenation reaction pathway determined by selective molecular deuterations (Journal Article) | OSTI.GOV [osti.gov]
Solution-Phase Synthesis of Circumcoronene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Circumcoronene and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons (PAHs) with unique electronic and photophysical properties. As large, all-benzenoid nanographene fragments, they are of significant interest in materials science for applications in organic electronics, and their potential in drug development is an emerging area of exploration. This document provides detailed application notes and experimental protocols for the solution-phase synthesis of this compound derivatives, drawing from key advancements in the field.
I. Introduction
The synthesis of this compound, a highly symmetrical molecule with a C54 carbon skeleton, has long been a challenge for chemists due to its low solubility and the difficulty of achieving the final planarization step. However, recent breakthroughs have enabled the synthesis of soluble this compound derivatives in the solution phase, opening the door to their systematic study and application.[1][2][3][4][5] The primary strategy involves a multi-step approach beginning with the construction of a sterically crowded, non-planar precursor, typically a hexa-peri-hexabenzocoronene (HBC) derivative, followed by a final oxidative cyclodehydrogenation to form the fully aromatic, planar this compound system.[6][7][8]
This protocol focuses on the synthesis of substituted this compound derivatives, where the peripheral functional groups are crucial for imparting solubility and allowing for further chemical modifications.
II. Overall Synthetic Strategy
The solution-phase synthesis of this compound derivatives can be logically divided into two main stages:
-
Synthesis of a Hexa-peri-hexabenzocoronene (HBC) Precursor: This stage involves the construction of a highly substituted, non-planar polycyclic aromatic hydrocarbon. A common and effective method is the [4+2] Diels-Alder cycloaddition of a substituted tetraphenylcyclopentadienone with a substituted diphenylacetylene, followed by the extrusion of carbon monoxide to form a hexaphenylbenzene derivative.[9][10] This hexaphenylbenzene is then subjected to an initial oxidative cyclodehydrogenation to yield the HBC core.
-
Final Planarization to the this compound Derivative: The crucial and often most challenging step is the final intramolecular oxidative cyclodehydrogenation (a type of Scholl reaction) of the HBC precursor. This reaction forms the final set of carbon-carbon bonds, resulting in the planar and fully conjugated this compound system. This step is typically mediated by a strong oxidizing agent, such as iron(III) chloride (FeCl₃).[6][7]
Logical Workflow of this compound Synthesis
Caption: General workflow for the solution-phase synthesis of this compound derivatives.
III. Experimental Protocols
The following protocols are based on established synthetic methodologies for this compound and hexabenzocoronene derivatives.[6][7] Researchers should adapt these protocols based on the specific substitution patterns of their target molecules.
Protocol 1: Synthesis of a Hexaphenylbenzene Derivative via Diels-Alder Reaction
This protocol describes the synthesis of a hexaphenylbenzene derivative, a key intermediate for the HBC precursor.
Materials:
-
Substituted Tetraphenylcyclopentadienone (1.0 equiv)
-
Substituted Diphenylacetylene (1.2 equiv)
-
Benzophenone (solvent)
-
Diphenyl ether (co-solvent)
-
Methanol (for precipitation)
-
Toluene (for recrystallization)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the substituted tetraphenylcyclopentadienone and diphenylacetylene.
-
Add benzophenone as a high-boiling solvent.
-
Heat the reaction mixture to approximately 300°C under a nitrogen atmosphere. The reaction progress can be monitored by a color change from the deep color of the cyclopentadienone to a lighter solution.
-
After the reaction is complete (typically several hours, monitor by TLC), allow the mixture to cool slightly.
-
Add a small amount of diphenyl ether to prevent the solidification of the benzophenone solvent.[1]
-
Pour the cooled reaction mixture into a beaker containing methanol to precipitate the crude hexaphenylbenzene derivative.
-
Collect the precipitate by vacuum filtration and wash thoroughly with methanol.
-
Purify the crude product by recrystallization from hot toluene.
-
Dry the purified product under vacuum.
Protocol 2: Oxidative Cyclodehydrogenation to form the HBC Precursor and this compound Derivative
This protocol outlines the general procedure for the intramolecular cyclodehydrogenation using iron(III) chloride. The conditions can be tuned to favor the formation of the intermediate HBC or the final this compound product.
Materials:
-
Hexaphenylbenzene derivative (1.0 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (a molar excess per C-H bond to be formed)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Nitromethane (CH₃NO₂) (co-solvent/promoter)
-
Methanol (for quenching)
-
Chloroform (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hexaphenylbenzene derivative in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride in nitromethane.
-
Slowly add the FeCl₃ solution to the solution of the hexaphenylbenzene derivative at room temperature with vigorous stirring. The reaction is often exothermic.
-
The reaction mixture will typically develop a dark color. Stir at room temperature for the desired reaction time. The progress of the reaction can be monitored by MALDI-TOF mass spectrometry to observe the formation of the HBC and this compound species.
-
Upon completion, quench the reaction by slowly adding methanol.
-
Dilute the mixture with chloroform and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or preparative gel permeation chromatography to isolate the desired this compound derivative.
IV. Data Presentation
The successful synthesis of this compound derivatives requires thorough characterization at each step. Below are tables summarizing typical quantitative data that should be collected.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substituted Tetraphenylcyclopentadienone, Substituted Diphenylacetylene | - | Benzophenone | ~300 | 4-8 | 70-90 |
| 2 | Hexaphenylbenzene Derivative | FeCl₃ | CH₂Cl₂/CH₃NO₂ | RT | 12-24 | 40-60 |
| 3 | HBC Precursor | FeCl₃ | CH₂Cl₂/CH₃NO₂ | RT | 24-48 | 10-30 |
Yields are representative and will vary depending on the specific substrates.
Table 2: Characterization Data for a Representative this compound Derivative
| Property | Method | Observed Value |
| Molecular Weight | MALDI-TOF MS | [M]⁺, isotopic distribution consistent with formula |
| ¹H NMR | (e.g., 500 MHz, CDCl₃) | Chemical shifts (δ) in the aromatic region, consistent with the proposed structure |
| ¹³C NMR | (e.g., 125 MHz, CDCl₃) | Number of distinct signals corresponding to the molecular symmetry |
| UV-Vis Absorption | (e.g., in CH₂Cl₂) | λ_max (nm) with corresponding molar absorptivity (ε) |
| Fluorescence Emission | (e.g., in CH₂Cl₂) | λ_em (nm) with corresponding quantum yield (Φ) |
| Solubility | Visual Inspection | Soluble in common organic solvents (e.g., CHCl₃, THF, toluene) |
V. Visualization of Key Processes
The following diagram illustrates the key chemical transformations in the synthesis of a this compound derivative.
Key Synthetic Transformations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Hexaphenyl benzene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]
- 10. Solved The synthesis of hexaphenylbenzene is shown below. | Chegg.com [chegg.com]
Characterization of Circumcoronene using Scanning Tunneling Microscopy (STM) and Non-contact Atomic Force Microscopy (ncAFM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of circumcoronene, a polycyclic aromatic hydrocarbon with significant interest in materials science and electronics, using advanced scanning probe microscopy techniques. The protocols outlined below cover sample preparation, STM and ncAFM imaging, and spectroscopic analysis to reveal the structural and electronic properties of this compound at the single-molecule level.
Introduction
This compound (C₅₄H₁₈) is a large, planar nanographene molecule. Its unique electronic and structural properties make it a promising candidate for applications in molecular electronics and optoelectronics. Scanning Tunneling Microscopy (STM) and Non-contact Atomic Force Microscopy (ncAFM) are powerful techniques that provide real-space imaging with atomic resolution, enabling the detailed characterization of individual molecules and their assemblies on surfaces.[1][2] This application note describes the protocols for preparing and characterizing this compound on a Cu(111) surface, a common substrate for on-surface synthesis and characterization.
Experimental Workflow
The overall experimental workflow for the characterization of this compound using STM and ncAFM is depicted below. This process begins with the on-surface synthesis of this compound, followed by STM imaging to assess the overall morphology and electronic properties. Subsequently, ncAFM with a functionalized tip is employed for high-resolution structural imaging.
Experimental Protocols
Sample Preparation: On-Surface Synthesis of this compound
A high-yield synthesis of this compound can be achieved directly on a Cu(111) surface through a thermally induced cyclodehydrogenation reaction of a precursor molecule.[1]
Materials:
-
Cu(111) single crystal
-
Precursor molecules for this compound
-
Ultra-high vacuum (UHV) system with facilities for sputtering, annealing, and molecular deposition
Protocol:
-
Substrate Cleaning: Clean the Cu(111) single crystal in UHV by cycles of Ar⁺ sputtering and subsequent annealing to approximately 500 °C. The cleanliness and crystallographic quality of the surface should be verified by STM imaging.
-
Precursor Deposition: Deposit the precursor molecules onto the clean Cu(111) surface held at room temperature via thermal evaporation from a Knudsen cell. The deposition rate should be carefully controlled to achieve sub-monolayer coverage.
-
On-Surface Synthesis: Induce the cyclodehydrogenation of the precursor molecules to form this compound by annealing the sample. The annealing temperature and duration are critical parameters and should be optimized for the specific precursor. For example, a two-step annealing process might be employed, with a first step at a lower temperature for dehalogenation (if applicable) and a second, higher temperature step for cyclodehydrogenation.[1]
STM Imaging and Spectroscopy
STM is used to characterize the morphology of the resulting this compound molecules and their self-assembled structures, as well as to probe their local electronic properties.[2][3][4]
Instrumentation:
-
Low-temperature STM system (e.g., operating at 4.7 K) in a UHV environment.[5]
-
Electrochemically etched tungsten (W) or platinum-iridium (Pt/Ir) tips.
Protocol:
-
Tip Preparation: Prepare a sharp metallic tip by in-situ field emission or gentle indentation into the clean metal substrate.
-
STM Imaging:
-
Transfer the sample with the on-surface synthesized this compound into the pre-cooled STM stage.
-
Acquire large-scale STM images in constant-current mode to visualize the overall surface coverage, molecular distribution, and the formation of any ordered superlattices.[6]
-
Obtain high-resolution STM images of individual this compound molecules to resolve their shape and orientation.
-
-
Scanning Tunneling Spectroscopy (STS):
-
Position the STM tip over a specific location on a this compound molecule.
-
With the feedback loop turned off, sweep the sample bias voltage while recording the tunneling current (I-V spectroscopy) or, more commonly, the differential conductance (dI/dV spectroscopy) using a lock-in amplifier.
-
The resulting dI/dV spectra provide information about the local density of states (LDOS), including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
-
ncAFM Imaging with a Functionalized Tip
For bond-resolved imaging of the this compound structure, ncAFM with a CO-functionalized tip is the technique of choice.[1] The CO molecule at the tip apex acts as a highly sensitive probe of the short-range Pauli repulsion forces, which allows for the visualization of individual chemical bonds.[1]
Instrumentation:
-
Combined STM/ncAFM system, typically operating at low temperatures (e.g., 5 K).[7]
-
qPlus sensor for force detection.[8]
-
CO source for tip functionalization.
Protocol:
-
Tip Functionalization:
-
Pick up a single carbon monoxide (CO) molecule from the Cu(111) surface onto the apex of the metallic STM/AFM tip. This is typically achieved by positioning the tip over an adsorbed CO molecule and applying a voltage pulse or a controlled gentle "dip" of the tip.
-
The successful functionalization can be confirmed by characteristic changes in the STM images of known adsorbates or by performing force spectroscopy.
-
-
ncAFM Imaging:
-
Operate the microscope in the frequency-modulation mode, where the cantilever is oscillated at its resonance frequency.
-
The tip-sample interaction force gradient causes a shift in the resonance frequency (Δf), which is used as the feedback signal for imaging.
-
Acquire constant-height ncAFM images over individual this compound molecules at various tip-sample distances. At small tip-sample separations, the Pauli repulsion dominates, and the frequency shift contrast reveals the intramolecular structure with bond-level resolution.[1]
-
Data Presentation
The following tables summarize the quantitative data that can be obtained from the characterization of this compound using STM and ncAFM.
Table 1: Structural Properties of this compound on Cu(111) Determined by ncAFM
| Parameter | Experimental Value | Theoretical Value (DFT) | Reference |
| C-C bond length (corner) | Shorter appearance in ncAFM | ~1.40 Å | [1] |
| C-C bond length (other) | Longer appearance in ncAFM | ~1.42 - 1.44 Å | [1] |
| Molecular Geometry | Non-planar, bent conformation | Central benzene ring lifted | [1] |
Table 2: Electronic Properties of this compound on Cu(111) Determined by STS
| Parameter | Experimental Value | Reference |
| HOMO Energy Level | To be determined experimentally | [1] |
| LUMO Energy Level | To be determined experimentally | [1] |
| HOMO-LUMO Gap | To be determined experimentally | [1] |
(Note: Specific energy values for HOMO and LUMO are highly dependent on the substrate and experimental conditions and should be determined from the STS data.)
Logical Relationships in Data Interpretation
The interpretation of STM and ncAFM data relies on a correlative approach, often supported by theoretical calculations.
As shown in Figure 2, experimental STM and STS data provide insights into the electronic properties, while ncAFM reveals the precise geometric structure. These experimental findings are then compared with and rationalized by theoretical models, primarily Density Functional Theory (DFT) calculations. DFT can provide the optimized molecular geometry and electronic structure, which can be used to simulate ncAFM images for direct comparison with experimental results, thus validating the structural model.[1]
Conclusion
The combination of STM and ncAFM provides a comprehensive toolkit for the in-depth characterization of this compound and other nanographene molecules. By following the protocols outlined in this application note, researchers can obtain crucial information on the structural and electronic properties of these materials at the atomic scale, which is essential for understanding their fundamental characteristics and for the rational design of future molecular electronic devices.
References
- 1. Ultrahigh-yield on-surface synthesis and assembly of this compound into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. An experimental protocol for two-probe scanning tunneling microscopy - Mapping Ignorance [mappingignorance.org]
- 4. mdpi.com [mdpi.com]
- 5. Dopants and Polarons investigated by combined STM/AFM - SFB TACO [sfb-taco.at]
- 6. researchgate.net [researchgate.net]
- 7. Combined low-temperature scanning tunneling/atomic force microscope for atomic resolution imaging and site-specific force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Circumcoronene in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumcoronene (C₅₄H₁₈) is a large, disc-shaped polycyclic aromatic hydrocarbon (PAH) that can be considered a graphene fragment.[1] Its extended π-conjugated system and inherent self-assembly properties make it a compelling candidate for applications in organic electronics. While direct experimental data on the performance of this compound in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) is currently limited, its structural similarity to other well-studied large PAHs, such as hexa-peri-hexabenzocoronene (HBC), allows for the extrapolation of potential applications and fabrication methodologies.[2][3][4] This document provides detailed application notes and protocols for the prospective use of this compound and its derivatives in organic electronic devices, based on established procedures for analogous materials.
Organic Field-Effect Transistors (OFETs)
Application Note
This compound's planar structure and potential for strong π-π stacking suggest its utility as an active material in p-type OFETs. The large π-system is expected to facilitate efficient charge transport.[5] Derivatives of the smaller analogue, hexa-peri-hexabenzocoronene (HBC), have demonstrated high charge carrier mobilities, indicating the potential of this compound to exhibit similar or enhanced performance.[3] Solution-processable derivatives of this compound, achieved through the introduction of solubilizing side chains, would be particularly advantageous for low-cost, large-area fabrication of flexible electronics.[6][7]
Performance of Analogous Compounds
Due to the nascent stage of this compound device integration, performance data from closely related large PAHs are presented for comparative purposes.
| Compound | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Deposition Method | Reference |
| Dihexyl-HBC (2H-HBC) | Top-contact, bottom-gate | > 0.1 | > 10⁵ | Spin-coating | [3] |
| Tetrahexyl-HBC (4H-HBC) | Top-contact, bottom-gate | ~ 0.05 | > 10⁵ | Spin-coating | [3] |
| Hexafluorinated-HBC (6F-HBC) | Top-contact, bottom-gate | n-type behavior | - | Evaporation | [3] |
| Coronene-TCNQ | - | 0.3 (Child's law mobility) | - | Crystallization | [8] |
| Cyano-substituted coronene diimides | - | up to 0.16 (electron mobility) | - | Solution-processed | [9] |
Experimental Protocol: Fabrication of a Solution-Processed this compound OFET
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound derivative.
1. Substrate Preparation:
- Begin with a heavily n-doped silicon wafer serving as the gate electrode, with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
- Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a stream of nitrogen gas.
- Optionally, treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film. This can be done by vapor deposition or solution immersion.
2. Semiconductor Deposition:
- Prepare a solution of a soluble this compound derivative (e.g., with alkyl or other solubilizing side chains) in a high-boiling point organic solvent like chlorobenzene or dichlorobenzene at a concentration of 5-10 mg/mL.
- Deposit the this compound derivative solution onto the prepared substrate via spin-coating. A typical spin-coating recipe would be 1000 rpm for 60 seconds.
- Anneal the film at a temperature between 100-150 °C for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
3. Electrode Deposition:
- Define the source and drain electrodes by thermally evaporating 50 nm of gold (Au) through a shadow mask. The channel length (L) and width (W) are determined by the dimensions of the shadow mask, with typical values being L = 50 µm and W = 1000 µm.
4. Device Characterization:
- Perform electrical characterization of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
- Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Visualization of OFET Fabrication Workflow
Caption: Workflow for the fabrication of a solution-processed this compound OFET.
Organic Photovoltaics (OPVs)
Application Note
The broad absorption spectrum and potential for efficient charge transport make this compound a promising donor material in bulk heterojunction (BHJ) OPVs.[10] Its large, rigid structure could promote the formation of well-ordered domains within the active layer, facilitating exciton dissociation and charge transport to the electrodes. Derivatives of HBC, particularly fluorenyl-substituted HBC (FHBC), have shown promise in OPV devices, achieving power conversion efficiencies of nearly 3%.[2][4] This suggests that appropriately functionalized this compound derivatives could also perform well in solar cell applications.
Performance of Analogous Compounds
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| Fluorenyl-HBC (FHBC) | PC₇₁BM | ~3.0 | 0.8-0.9 | 5-6 | 50-60 | [2][4] |
Experimental Protocol: Fabrication of a this compound-Based BHJ Solar Cell
This protocol describes the fabrication of a conventional architecture BHJ solar cell using a this compound derivative as the donor and a fullerene derivative as the acceptor.
1. Substrate Preparation:
- Start with patterned indium tin oxide (ITO)-coated glass substrates.
- Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of nitrogen gas.
- Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.
2. Hole Transport Layer (HTL) Deposition:
- Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.
- Anneal the PEDOT:PSS layer at 140 °C for 10 minutes in air.
3. Active Layer Deposition:
- Prepare a blend solution of a soluble this compound derivative (donor) and[11][11]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (acceptor) in a 1:2 or 1:3 weight ratio in a solvent such as chlorobenzene. The total concentration is typically 20-30 mg/mL.
- Transfer the substrates into a nitrogen-filled glovebox.
- Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a film thickness of 80-120 nm.
- Perform solvent annealing by placing the substrates in a covered petri dish containing a small amount of the solvent for a specified time to improve the morphology of the blend.
4. Cathode Deposition:
- Deposit a bilayer cathode of calcium (Ca, 20 nm) followed by aluminum (Al, 100 nm) by thermal evaporation through a shadow mask.
5. Device Encapsulation and Characterization:
- Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
- Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
- Determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
Visualization of OPV Fabrication Workflow
Caption: Fabrication workflow for a this compound-based BHJ organic solar cell.
Organic Light-Emitting Diodes (OLEDs)
Application Note
While less explored for emissive applications, the rigid structure of this compound could lead to high photoluminescence quantum yields in the solid state by suppressing non-radiative decay pathways. Graphene nanoribbons, which are structurally related to this compound, have been investigated as light-emitting materials.[11] Functionalization of the this compound core could be used to tune the emission color and improve charge injection and transport properties, making it a potential component in the emissive layer of an OLED.
Conceptual Experimental Protocol: Fabrication of a this compound-Based OLED
This protocol provides a conceptual framework for fabricating a simple OLED incorporating a this compound derivative as the emissive layer.
1. Substrate and Anode Preparation:
- Clean patterned ITO-coated glass substrates as described for OPVs.
- Treat the ITO with oxygen plasma.
2. Hole Injection and Transport Layers (HIL/HTL):
- Sequentially deposit a hole injection layer (e.g., PEDOT:PSS) and a hole transport layer (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB) by spin-coating or thermal evaporation.
3. Emissive Layer (EML) Deposition:
- Deposit a thin film (20-40 nm) of a this compound derivative by thermal evaporation or spin-coating from a solution. The derivative should be designed to have good solid-state luminescence.
4. Electron Transport and Injection Layers (ETL/EIL):
- Thermally evaporate an electron transport layer (e.g., tris-(8-hydroxyquinoline)aluminum, Alq₃) followed by an electron injection layer (e.g., lithium fluoride, LiF).
5. Cathode Deposition:
- Thermally evaporate an aluminum (Al) cathode.
6. Encapsulation and Characterization:
- Encapsulate the device to prevent degradation.
- Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Synthesis of this compound Derivatives
The practical application of this compound in organic electronics relies heavily on the ability to synthesize soluble and functionalized derivatives. Both on-surface and solution-phase synthesis routes have been developed.[1][6][7][12]
Visualization of a General Synthetic Strategy
Caption: A general solution-phase synthetic route to this compound derivatives.
Conclusion
This compound stands as a molecule of significant interest for the advancement of organic electronics. While direct device data remains scarce, the performance of analogous large PAHs provides a strong indication of its potential. The development of scalable synthetic routes to produce soluble and functionalized this compound derivatives will be crucial in unlocking its full capabilities in high-performance OFETs, OPVs, and OLEDs. The protocols and data presented here serve as a foundational guide for researchers venturing into the exploration of this promising material.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycyclic aromatic hydrocarbons for organic photovoltaics [opg.optica.org]
- 3. tytlabs.co.jp [tytlabs.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Cyano- and chloro-substituted coronene diimides as solution-processable electron-transporting semiconductors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Polycyclic Aromatic Hydrocarbons as Potential Building Blocks for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Graphene-Based Light Emitting Functional Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Circumcoronene as a Material for Field-Effect Transistors: Application Notes and Protocols
Disclaimer: The following application notes and protocols are intended as a comprehensive guide for researchers, scientists, and drug development professionals. To date, there are no published experimental reports specifically detailing the fabrication and performance of field-effect transistors (FETs) utilizing circumcoronene as the active semiconductor layer. The protocols, performance expectations, and data presented herein are therefore proposed based on theoretical studies of this compound and established experimental procedures for structurally analogous large polycyclic aromatic hydrocarbons (PAHs) and nanographenes.
Introduction
This compound (C₅₄H₁₈) is a large, discotic polycyclic aromatic hydrocarbon composed of a central coronene core annulated with an additional layer of benzene rings. Its extensive π-conjugated system, high molecular symmetry, and inherent stability make it a highly promising candidate for next-generation organic electronic devices, including high-performance organic field-effect transistors (OFETs). Theoretical investigations predict that this compound possesses electronic properties conducive to efficient charge transport. This document aims to provide a foundational resource for the exploration of this compound in FETs by summarizing its predicted electronic characteristics and outlining detailed proposed experimental protocols for the fabrication and characterization of such devices.
Data Presentation
Predicted Electronic Properties of this compound
In the absence of experimental FET data for this compound, this table summarizes key electronic properties derived from theoretical calculations, primarily Density Functional Theory (DFT), which are crucial for predicting its semiconductor performance.
| Property | Predicted Value (Coronene) | Reference |
| Highest Occupied Molecular Orbital (HOMO) | -5.73 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.40 eV | [1] |
| HOMO-LUMO Gap (E_g) | 4.3 eV | [1] |
Note: The values presented are for the parent molecule, coronene. It is a general trend that as the size of the polycyclic aromatic hydrocarbon increases, the HOMO-LUMO gap tends to decrease, which would be advantageous for charge injection and transport.
Comparative FET Performance of Structurally Related Materials
To establish a benchmark for potential performance, this table presents experimentally obtained data for FETs based on other large PAHs and related circulenes.
| Material | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio | Semiconductor Type | Reference |
| Dibenzo[a,h]anthracene (DBA) derivative | Solution-coating | ~1.0 | > 10⁶ | p-type | |
| Octathia[2]circulene | Thin-film | 9 x 10⁻³ | 10⁶ | p-type | [3] |
| Pentacene (thin-film) | Vacuum deposition | ~1.0 - 3.0 | > 10⁶ | p-type | |
| Coronene Diimide derivative | Solution-processed | up to 0.16 | - | n-type |
Proposed Experimental Protocols
This section provides detailed, step-by-step experimental procedures for the fabrication and characterization of this compound-based field-effect transistors.
Materials and Reagents
-
Substrate: Highly doped n- or p-type silicon wafers serving as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (e.g., 200-300 nm) as the gate dielectric.
-
This compound: High-purity this compound, synthesized either through on-surface or solution-phase methods. For solution-based processing, chemically modified this compound derivatives with solubilizing side chains will be necessary.
-
Solvents (for solution processing): Anhydrous, high-purity organic solvents such as chlorobenzene, 1,2-dichlorobenzene, or toluene.
-
Dielectric Surface Modification Layer (Optional): Hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) for creating a hydrophobic and well-ordered interface for semiconductor growth.
-
Electrode Materials: Gold (Au) for source and drain contacts, with a thin adhesion layer of chromium (Cr) or titanium (Ti).
-
Cleaning Solvents: Semiconductor-grade acetone, isopropanol, and deionized water.
Device Fabrication Workflow
-
Dice the Si/SiO₂ wafer into individual substrates of the desired dimensions (e.g., 2 cm x 2 cm).
-
Place the substrates in a substrate holder and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes per solvent.
-
Thoroughly dry the substrates using a stream of high-purity nitrogen gas.
-
To remove any residual organic contaminants and to activate the surface, perform an oxygen plasma treatment (e.g., 50 W for 5 minutes) or immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 20 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and exothermic.
-
Rinse the substrates extensively with deionized water and dry with nitrogen.
-
To improve the quality of the semiconductor-dielectric interface and promote better molecular ordering, a self-assembled monolayer (SAM) can be applied.
-
For OTS treatment: Prepare a 10 mM solution of OTS in anhydrous toluene. Immerse the cleaned and dried substrates in this solution for 45 minutes inside a nitrogen-filled glovebox. Afterward, rinse the substrates with fresh toluene to remove any physisorbed molecules and then anneal at 120°C for 30 minutes.
-
For HMDS treatment: Place the substrates in a vacuum desiccator along with a small open vial containing a few milliliters of HMDS. Evacuate the desiccator and then place it in an oven at 120°C for 2 hours.
Method A: Vacuum Thermal Evaporation (for pristine this compound)
-
Mount the prepared substrates onto the substrate holder in a high-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr).
-
Load high-purity this compound powder into a quartz or molybdenum crucible.
-
Heat the substrate to a specific temperature (e.g., 60-150°C) to control the film morphology.
-
Gently heat the crucible until the this compound begins to sublimate.
-
Deposit a thin film of this compound (typically 30-60 nm thick) at a controlled rate (e.g., 0.1-0.4 Å/s), as monitored by a quartz crystal microbalance.
-
Allow the substrates to cool to room temperature before venting the chamber.
Method B: Solution Processing (for soluble this compound derivatives)
-
Prepare a solution of the solubilized this compound derivative in a suitable high-boiling-point solvent (e.g., 0.5 mg/mL in dichlorobenzene).
-
Deposit the active layer using one of the following techniques:
-
Spin Coating: Dispense the solution onto the substrate and spin at a set speed (e.g., 1500-4000 rpm) for 60 seconds.
-
Drop Casting: Dispense a specific volume of the solution onto the substrate and allow the solvent to evaporate slowly in a solvent-saturated atmosphere to promote the formation of crystalline domains.
-
-
Post-deposition, anneal the films at a temperature optimized for the specific derivative (e.g., 100-180°C) to enhance crystallinity and remove any residual solvent.
-
A top-contact, bottom-gate architecture is typically used.
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width.
-
Place the substrates with the deposited this compound film and the shadow mask into a thermal or electron-beam evaporator.
-
Sequentially deposit a thin adhesion layer of Cr or Ti (e.g., 5 nm) followed by a thicker layer of Au (e.g., 50-80 nm).
Device Characterization
-
Electrical Measurements:
-
Perform all electrical characterizations using a semiconductor parameter analyzer connected to a probe station, preferably in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize environmental effects.
-
Measure the output characteristics : Drain Current (I_d) versus Drain-Source Voltage (V_ds) for a range of Gate-Source Voltages (V_gs).
-
Measure the transfer characteristics : I_d versus V_gs at a fixed, high V_ds (saturation regime) and a low V_ds (linear regime).
-
-
Extraction of Key Performance Metrics:
-
Field-Effect Mobility (μ): In the saturation regime, the mobility can be calculated from the slope of the |I_d|¹ᐟ² vs. V_gs plot using the standard FET equation.
-
On/Off Current Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) obtained from the transfer curve.
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct, and it can be extrapolated from the linear portion of the |I_d|¹ᐟ² vs. V_gs plot.
-
Mandatory Visualizations
Caption: Proposed experimental workflow for this compound-based FETs.
Caption: Schematic of a top-contact, bottom-gate this compound FET.
Caption: Logical relationship for charge transport in this compound films.
References
Application Notes and Protocols for NMR and Mass Spectrometry of Circumcoronene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumcoronene (C₅₄H₁₈) is a large polycyclic aromatic hydrocarbon (PAH) composed of a central coronene core surrounded by an additional ring of benzene units.[1] As a nanographene fragment, its unique electronic and structural properties are of significant interest in materials science and medicinal chemistry. Due to its extended π-system and high degree of symmetry, this compound presents unique challenges and opportunities for analytical characterization. Its inherent insolubility, in particular, necessitates specialized analytical protocols.[2]
These application notes provide detailed methodologies for the characterization of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols are designed to address the challenges associated with the analysis of large, often sparingly soluble, PAHs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. However, the low solubility of this compound derivatives and the potentially long relaxation times of their nuclei require carefully optimized experimental parameters.
¹H NMR Spectroscopy of a this compound Derivative (CC-1)
A recent study on the solution-phase synthesis of a this compound derivative (CC-1) reported its ¹H NMR spectrum. Due to the compound's poor solubility, a mixed solvent system of 1,1,2,2-tetrachloroethane-d₂ (C₂D₂Cl₄) and carbon disulfide (CS₂) in a 1:1 ratio was utilized.[2]
Table 1: ¹H NMR Chemical Shifts for this compound Derivative (CC-1) [2]
| Proton Assignment | Chemical Shift (δ, ppm) |
| a, d | 9.61 |
| b | 9.54 |
| c | 9.45 |
Note: The spectrum was recorded at room temperature. The original publication should be consulted for the specific structure of CC-1 and the full assignment of protons.
Protocol for ¹H NMR of Sparingly Soluble this compound Derivatives
This protocol is designed for a standard 500 MHz NMR spectrometer and can be adapted for other field strengths.
1. Sample Preparation:
-
Solvent Selection: Due to the poor solubility of many this compound derivatives, a solvent mixture of 1,1,2,2-tetrachloroethane-d₂ (C₂D₂Cl₄) and carbon disulfide (CS₂) (1:1, v/v) is recommended.[2] Deuterated chloroform (CDCl₃) with the addition of a few drops of deuterated dimethyl sulfoxide (DMSO-d₆) can also be tested to enhance solubility.
-
Concentration: Aim for the highest possible concentration, starting with approximately 1-5 mg of the compound in 0.6 mL of the chosen solvent system.
-
Dissolution: Prepare the sample in a small vial. Gentle heating and sonication may aid in dissolution.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.
2. NMR Data Acquisition:
-
Experiment: Standard 1D ¹H NMR experiment.
-
Pulse Sequence: A standard 90° pulse program (e.g., 'zg30' on Bruker instruments, followed by a 90° pulse calibration).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.
-
Relaxation Delay (D1): A longer relaxation delay of 5-10 seconds is recommended for large aromatic systems to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (NS): 64-256 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of 16-20 ppm is typically sufficient for aromatic compounds.
¹³C NMR Spectroscopy
Obtaining solution-state ¹³C NMR spectra of this compound is highly challenging due to its very low solubility. Solid-state NMR (ssNMR) is the more practical approach for acquiring ¹³C data for the parent compound and its insoluble derivatives.
Protocol for Solid-State ¹³C NMR of this compound
This protocol is based on general procedures for solid-state NMR of carbonaceous materials like nanographenes and graphite oxide.[3]
1. Sample Preparation:
-
Sample State: A finely ground powder of the this compound sample is required.
-
Rotor Packing: The powdered sample is packed into a zirconia rotor (e.g., 4 mm or 7 mm diameter). The rotor should be packed tightly and symmetrically to ensure stable magic-angle spinning (MAS).
2. NMR Data Acquisition:
-
Experiment: Cross-polarization magic-angle spinning (CP-MAS) is the standard experiment to enhance the signal of the low-abundant ¹³C nuclei.
-
Spectrometer: A high-field solid-state NMR spectrometer.
-
Magic-Angle Spinning (MAS) Rate: 10-15 kHz or higher to average out anisotropic interactions and improve spectral resolution.
-
Contact Time: A contact time of 1-4 ms for the cross-polarization step.
-
Relaxation Delay: A relaxation delay of 5-10 seconds.
-
Number of Scans: Several thousand scans will likely be necessary to obtain a good signal-to-noise ratio.
-
Referencing: The ¹³C chemical shifts can be referenced externally using a standard such as adamantane.
Mass Spectrometry
Due to its large mass and low volatility, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the most suitable technique for the analysis of this compound.[4] For insoluble giant PAHs, a solvent-free sample preparation method has been shown to be effective.[4]
Protocol for MALDI-TOF Mass Spectrometry of this compound
1. Sample Preparation (Solvent-Free Method): [4]
-
Matrix Selection: 7,7,8,8-tetracyanoquinodimethane (TCNQ) is a recommended matrix for PAHs.
-
Sample and Matrix Preparation: The this compound sample and the TCNQ matrix are individually ground into fine powders using a mortar and pestle.
-
Mixing: The analyte and matrix powders are then mechanically mixed. A typical analyte-to-matrix molar ratio is in the range of 1:1000 to 1:5000.
-
Target Application: A small amount of the resulting powder mixture is pressed onto a stainless steel MALDI target plate.
2. Mass Spectrometry Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).
-
Ionization Mode: Positive ion mode.
-
Laser Fluence: The laser fluence should be optimized to be just above the ionization threshold of the matrix to minimize fragmentation of the analyte.
-
Acceleration Voltage: 20-30 kV.
-
Analyzer Mode: Reflectron mode for higher mass resolution.
-
Data Acquisition: Spectra are typically acquired by averaging several hundred laser shots from different positions on the sample spot.
Table 2: Expected Mass Spectrometry Data for this compound (C₅₄H₁₈)
| Ion Species | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | 666.1409 |
| [M+H]⁺ | 667.1487 |
Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)
While MALDI-TOF is excellent for determining the molecular weight, tandem mass spectrometry (e.g., MALDI-TOF/TOF or Collision-Induced Dissociation - CID) is required to study the fragmentation pathways, which can provide valuable structural information.
Expected Fragmentation Patterns:
Based on studies of other large PAHs, the fragmentation of this compound under CID conditions is expected to proceed through several pathways:[5][6]
-
Dehydrogenation: Loss of one or more hydrogen atoms (H) or molecular hydrogen (H₂).
-
Loss of Acetylene: Ejection of neutral acetylene (C₂H₂) units.
-
Loss of Larger Carbon Fragments: Cleavage of the polycyclic system leading to the loss of larger neutral carbon clusters.
A detailed fragmentation study would require a specialized tandem mass spectrometer and would be instrumental in confirming the structure and understanding the stability of the this compound framework.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for NMR and mass spectrometry of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Top-down formation of ethylene from fragmentation of superhydrogenated polycyclic aromatic hydrocarbons | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. Time-resolved relaxation and fragmentation of polycyclic aromatic hydrocarbons investigated in the ultrafast XUV-IR regime - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Circumcoronene in Nano-device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumcoronene (C₅₄H₁₈) is a large polycyclic aromatic hydrocarbon (PAH) composed of 19 fused benzene rings, forming a hexagonal graphene quantum dot. Its unique electronic and optical properties, arising from its extended π-conjugated system, make it a promising material for next-generation nano-electronic and sensory devices.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of nano-devices, including field-effect transistors (FETs) and chemical sensors. The protocols are based on established methods for on-surface synthesis and solution-processing of related nanographene materials, adapted for this compound.
Key Properties of this compound
This compound's utility in nano-devices stems from its intrinsic properties. The following table summarizes key theoretical and experimentally analogous quantitative data for this compound and related materials.
| Property | Value | Remarks | Reference |
| Formula | C₅₄H₁₈ | - | [2] |
| Molecular Weight | 666.7 g/mol | - | N/A |
| Calculated HOMO | -5.2 eV | DFT Calculation | [3] |
| Calculated LUMO | -2.9 eV | DFT Calculation | [3] |
| Calculated Band Gap | 2.3 eV | DFT Calculation | [3] |
| Analogue Hole Mobility | up to 0.34 cm²/Vs | Space-charge-limited current (SCLC) mobility for a solution-processed PAH thin film. | [4] |
| Analogue On/Off Ratio | > 10³ | For single nanowire FETs of a related PAH. | [5] |
| Analogue Sensitivity | High | Graphene-based sensors show high sensitivity to various analytes. | [6][7] |
Experimental Protocols
On-Surface Synthesis of this compound on Cu(111)
This protocol describes the bottom-up synthesis of atomically precise this compound molecules on a copper (111) substrate, which can serve as a platform for fundamental studies or for subsequent transfer to other substrates.[1][8]
Materials:
-
Precursor molecule: Hexa-peri-hexabenzocoronene (HBC) derivative carrying 12 methyl groups in the bay regions (C₅₄H₄₂)
-
Copper (111) single crystal
-
Ultra-high vacuum (UHV) chamber equipped with a Knudsen cell for molecular evaporation and a sample holder with heating capabilities
-
Scanning Tunneling Microscope (STM) and Non-contact Atomic Force Microscope (nc-AFM) for characterization
Protocol:
-
Substrate Preparation:
-
Clean the Cu(111) single crystal by repeated cycles of Ar⁺ sputtering and annealing to obtain a clean, atomically flat surface.
-
-
Precursor Deposition:
-
Heat the precursor molecule in a Knudsen cell to induce sublimation.
-
Deposit the precursor onto the clean Cu(111) surface held at room temperature under UHV conditions.
-
-
On-Surface Synthesis:
-
Anneal the substrate with the deposited precursor molecules to a temperature of approximately 400-500 K. This thermal activation induces an intramolecular cyclodehydrogenation reaction, forming this compound.[1]
-
-
Characterization:
-
Cool the sample to cryogenic temperatures (e.g., 5 K) for high-resolution imaging.
-
Characterize the synthesized this compound molecules and their self-assembled structures using STM and nc-AFM.
-
Solution-Based Processing of this compound for Thin-Film Fabrication
For scalable device fabrication, solution-based methods are preferable. This protocol outlines a general procedure for creating this compound thin films, drawing analogies from methods used for other large PAHs.[4][9]
Materials:
-
This compound powder (requires prior synthesis and purification)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), chloroform, or other suitable organic solvents.
-
Substrate: Si/SiO₂ wafers, flexible PET substrates, etc.
-
Spin-coater or Inkjet printer
-
Hot plate
Protocol:
-
Ink Formulation:
-
Disperse this compound powder in the chosen solvent.
-
Use ultrasonication to aid dispersion and create a stable ink. The concentration will need to be optimized depending on the deposition method.
-
-
Substrate Cleaning:
-
Thoroughly clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma treatment).
-
-
Thin-Film Deposition:
-
Annealing:
-
Anneal the deposited film on a hotplate at a moderate temperature (e.g., 100-150 °C) to remove residual solvent and improve film morphology and crystallinity.[4]
-
-
Characterization:
-
Characterize the film's morphology, thickness, and uniformity using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Confirm the presence and quality of this compound using Raman Spectroscopy and X-ray Photoelectron Spectroscopy (XPS).[13]
-
Fabrication of a this compound-Based Field-Effect Transistor (FET)
This protocol describes the fabrication of a bottom-gate, bottom-contact FET using a solution-processed this compound thin film as the active semiconductor layer.[2][14]
Materials:
-
Si/SiO₂ wafer (highly doped Si as the gate, SiO₂ as the gate dielectric)
-
Photoresist and developer
-
Metal for source/drain electrodes (e.g., Gold/Chromium)
-
This compound ink (from Protocol 2)
Protocol:
-
Substrate Preparation:
-
Start with a clean Si/SiO₂ wafer.
-
-
Electrode Patterning:
-
Use standard photolithography to define the source and drain electrode patterns on the SiO₂ surface.
-
Deposit the source/drain metals (e.g., Cr/Au, 5 nm/50 nm) using thermal evaporation.
-
Perform lift-off in a suitable solvent (e.g., acetone) to leave the patterned electrodes.
-
-
Channel Deposition:
-
Deposit the this compound thin film over the electrodes using spin-coating or inkjet printing as described in Protocol 2.
-
-
Annealing:
-
Anneal the device at a moderate temperature to improve the semiconductor/dielectric and semiconductor/electrode interfaces.
-
-
Device Testing:
-
Characterize the electrical performance of the FET using a semiconductor parameter analyzer to measure output and transfer characteristics, and to determine key metrics like charge carrier mobility and the on/off current ratio.
-
Fabrication of a this compound-Based Chemical Sensor
This protocol details the fabrication of a chemiresistive sensor where the this compound thin film acts as the sensing layer.[6][7]
Materials:
-
Insulating substrate (e.g., glass, flexible PET)
-
Interdigitated electrodes (IDEs) (can be pre-fabricated or patterned as in Protocol 3)
-
This compound ink (from Protocol 2)
Protocol:
-
Substrate with Electrodes:
-
Start with a substrate featuring pre-fabricated interdigitated electrodes.
-
-
Sensing Layer Deposition:
-
Deposit the this compound thin film over the IDEs using a suitable method from Protocol 2 (e.g., drop-casting, inkjet printing).
-
-
Annealing:
-
Anneal the device to remove solvent and stabilize the film.
-
-
Sensor Testing:
-
Place the sensor in a sealed chamber with inlets and outlets for gas flow.
-
Measure the baseline resistance of the this compound film in an inert atmosphere (e.g., nitrogen).
-
Introduce the target analyte gas at a known concentration and monitor the change in resistance over time.
-
Calculate the sensor's response, sensitivity, and response/recovery times.
-
Applications and Future Directions
The unique properties of this compound open up possibilities for a range of nano-device applications:
-
High-Performance Electronics: As a well-defined nanographene, this compound could be used in high-performance FETs, potentially for flexible and transparent electronics.[14]
-
Chemical and Bio-Sensing: The large surface area and sensitive electronic structure of this compound make it an excellent candidate for highly sensitive chemical and biological sensors.[6][7] Functionalization of the this compound molecule could introduce selectivity to specific analytes, which is of particular interest in drug development and diagnostics.
-
Quantum Devices: The formation of this compound superlattices with unique electronic band structures on conductive surfaces suggests potential applications in quantum computing and spintronics.[1]
Further research is needed to develop reliable methods for transferring on-surface synthesized this compound to insulating substrates and to explore various functionalization routes to tailor its properties for specific applications. The protocols provided herein offer a foundational framework for researchers to begin exploring the exciting potential of this compound in the fabrication of advanced nano-devices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solution-Processed Functionalized Graphene Film Prepared by Vacuum Filtration for Flexible NO2 Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simulations of Graphene Nanoribbon Field Effect Transistor for the Detection of Propane and Butane Gases: A First Principles Study [mdpi.com]
- 6. mewburn.com [mewburn.com]
- 7. lumenci.com [lumenci.com]
- 8. azonano.com [azonano.com]
- 9. researchgate.net [researchgate.net]
- 10. Ink-jet prints graphene electronics - National Nanotechnology Center [nanotec.or.th]
- 11. mdpi.com [mdpi.com]
- 12. Ink jet printing may lead the way towards large-area graphene device production | Graphene-Info [graphene-info.com]
- 13. researchgate.net [researchgate.net]
- 14. Contorted aromatics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of Circumcoronene to Enhance Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumcoronene, a large polycyclic aromatic hydrocarbon (PAH), holds significant potential in materials science and drug development due to its unique electronic and photophysical properties. However, its utility is severely hampered by its inherent insolubility in common solvents, a consequence of strong intermolecular π-π stacking interactions.[1] This document provides detailed protocols for the chemical functionalization of this compound to overcome this limitation, thereby enabling its broader application. The methodologies described focus on the introduction of functional groups that enhance solubility in both aqueous and organic media.
Data Presentation: Expected Solubility Profile
The following table summarizes the anticipated solubility of pristine and functionalized this compound derivatives in a range of solvents. This data is predictive and based on established principles of solubility for analogous functionalized large PAHs.[1][2][3] Experimental verification is required.
| Compound | Functional Group | Expected Solubility in Water | Expected Solubility in Methanol | Expected Solubility in Toluene | Expected Solubility in Dichloromethane (DCM) |
| Pristine this compound | None | Insoluble | Very Poorly Soluble (<0.1 mg/mL) | Very Poorly Soluble | Very Poorly Soluble |
| Sulfonated this compound | -SO₃H | Soluble | Soluble | Insoluble | Insoluble |
| Dodecylated this compound | -C₁₂H₂₅ | Insoluble | Poorly Soluble | Moderately Soluble | Moderately Soluble |
| tert-Butylated this compound | -C(CH₃)₃ | Insoluble | Sparingly Soluble | Soluble | Soluble |
| Sulfonium-Functionalized this compound | -S⁺(Aryl)₂(TEG) | Soluble[1] | Highly Soluble (>150 mg/mL)[1] | Sparingly Soluble | Soluble |
TEG = Triethylene glycol ether-substituted
Experimental Workflow
The overall process for enhancing the solubility of this compound involves the selection of a suitable functionalization strategy, chemical synthesis, purification of the derivatized product, and subsequent characterization and solubility assessment.
Caption: Experimental workflow for this compound functionalization.
Mechanism of Solubility Enhancement
Functionalization enhances solubility by disrupting the strong, non-covalent π-π stacking interactions that cause this compound molecules to aggregate and precipitate from solution. The introduction of bulky alkyl groups or charged sulfonate/sulfonium moieties sterically hinders close packing and/or introduces repulsive electrostatic forces.
References
Application Notes and Protocols for Growing High-Quality Circumcoronene Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and crystallization of high-quality circumcoronene crystals, a class of polycyclic aromatic hydrocarbons with significant interest in materials science and electronics. The following sections detail both solution-phase and on-surface synthesis methods, offering researchers flexibility depending on their experimental capabilities and desired crystal morphology.
Introduction
This compound (C₅₄H₁₈) is a large, highly symmetric polybenzenoid hydrocarbon that can be considered a fragment of graphene with six zigzag edges.[1][2][3] Its unique electronic and optical properties make it a fascinating candidate for various applications. However, the synthesis and crystallization of high-quality this compound have historically been challenging.[1][2][3][4][5] Recent advancements have enabled the growth of single crystals of this compound derivatives through both solution-phase and on-surface methods.[1][4][5][6] These methods are critical for obtaining the well-ordered structures necessary for detailed characterization and device fabrication.
Methods for Crystal Growth
Two primary methods have proven successful for obtaining high-quality this compound crystals: solution-phase growth and on-surface synthesis.
-
Solution-Phase Growth: This method involves the synthesis of this compound derivatives that are soluble in organic solvents.[1] The crystals are then grown from a supersaturated solution by techniques such as slow evaporation or vapor diffusion.[1][7][8][9] This approach is advantageous for producing bulk crystals that can be characterized by single-crystal X-ray diffraction.
-
On-Surface Synthesis: This technique involves the direct synthesis of this compound molecules on a metallic substrate, typically under ultrahigh vacuum (UHV) conditions.[6][10] A rationally designed precursor molecule is deposited onto the surface and then thermally annealed to induce cyclodehydrogenation, leading to the formation of this compound.[6][10] This method allows for the creation of large, ordered two-dimensional superlattices of this compound.[6]
Quantitative Data on this compound Crystal Growth
The following table summarizes key parameters and results from published methods for growing this compound crystals. This data is essential for researchers aiming to reproduce or adapt these protocols.
| Method | Precursor/Derivative | Solvent/Substrate | Key Growth Parameters | Crystal Size/Yield | Characterization | Reference |
| Solution-Phase | CC-1, CC-2, CC-3 (derivatives) | Toluene, CH₂Cl₂ | Slow diffusion of a non-solvent (e.g., methanol) or slow evaporation. | Single crystals suitable for X-ray analysis. | X-ray Crystallography, NMR, UV-Vis, Fluorescence | [1] |
| On-Surface Synthesis | C₅₄H₄₂ (precursor II) | Cu(111) | Deposition at room temperature, followed by annealing at 140°C for 1 hour. | Ultrahigh-yield formation of this compound superlattices. | STM, ncAFM, STS | [6][10] |
Experimental Protocols
Protocol 1: Solution-Phase Growth of this compound Derivative Crystals
This protocol is based on the successful synthesis and crystallization of this compound derivatives as reported by Wu and co-workers.[1]
Materials:
-
Synthesized this compound derivative (e.g., CC-1, CC-2, or CC-3)[1]
-
High-purity solvents (e.g., toluene, dichloromethane)
-
Non-solvent (e.g., methanol, hexane)
-
Clean crystallization vials
Procedure:
-
Prepare a Saturated Solution: Dissolve the this compound derivative in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane) at room temperature to create a saturated or near-saturated solution. Gentle warming can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth (Choose one method):
-
Slow Evaporation: Cover the vial with a cap that has a small hole or is not tightly sealed. Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place the vial containing the this compound solution inside a larger, sealed chamber. Add a more volatile non-solvent (e.g., methanol or hexane) to the bottom of the larger chamber. The vapor of the non-solvent will slowly diffuse into the this compound solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of the non-solvent and let them dry.
Protocol 2: On-Surface Synthesis of this compound Superlattices
This protocol describes the on-surface synthesis of this compound on a Cu(111) substrate.[6][10]
Materials and Equipment:
-
Precursor molecule (C₅₄H₄₂)
-
Cu(111) single crystal
-
Ultrahigh vacuum (UHV) chamber equipped with:
-
Knudsen cell for thermal sublimation
-
Sample holder with heating capabilities
-
Scanning Tunneling Microscope (STM) for in-situ characterization
-
Procedure:
-
Substrate Preparation: Clean the Cu(111) single crystal in the UHV chamber by cycles of Ar⁺ sputtering and annealing to obtain a clean, well-ordered surface.
-
Precursor Deposition: Deposit the precursor molecule (C₅₄H₄₂) onto the clean Cu(111) surface at room temperature via thermal sublimation from a Knudsen cell. The deposition rate should be controlled to achieve sub-monolayer coverage.
-
Thermal Annealing: After deposition, anneal the sample at approximately 140°C for 1 hour. This thermal treatment provides the energy required for the intramolecular cyclodehydrogenation of the precursor, leading to the formation of this compound.
-
Characterization: After cooling the sample back to low temperature (e.g., 77 K or 4.5 K), characterize the on-surface synthesized this compound molecules and their self-assembled structures using STM and non-contact Atomic Force Microscopy (ncAFM).
Visualizations
Caption: Workflow for solution-phase growth of this compound crystals.
Caption: Workflow for on-surface synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrahigh-yield on-surface synthesis and assembly of this compound into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Circumcoronene in Energy Storage Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumcoronene (C₅₄H₁₈) is a large polycyclic aromatic hydrocarbon (PAH) composed of 19 fused benzene rings, forming a nanographene structure with zigzag edges. Its extended π-conjugated system and unique electronic properties have generated significant theoretical interest in its potential for advanced energy storage applications, particularly as an anode material in lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), and as an electrode material in supercapacitors.
These application notes provide an overview of the current understanding of this compound's potential, based primarily on theoretical studies, and present detailed, generalized protocols for its synthesis, electrode fabrication, and electrochemical characterization. It is important to note that experimental validation of this compound's performance in energy storage devices is an emerging field of research, and the protocols provided are based on established methods for similar carbon-based nanomaterials.
Theoretical Potential of this compound in Energy Storage
Density Functional Theory (DFT) calculations have been instrumental in predicting the promising electrochemical properties of this compound and its derivatives. These studies suggest that the extended π-system of this compound can facilitate the adsorption and storage of alkali metal ions, a fundamental process in rechargeable batteries.
1.1. Lithium-Ion Battery Anode
Theoretical studies indicate that this compound could serve as a high-performance anode material for LIBs. The large surface area and multiple aromatic rings are predicted to offer numerous sites for lithium ion (Li⁺) adsorption. DFT calculations have shown that Li⁺/Li can bind to the peripheral rings of this compound.[1] Doping this compound with heteroatoms like silicon or nitrogen has been theoretically explored to enhance its electronic properties and lithium storage capabilities.[1][2]
1.2. Sodium-Ion Battery Anode
This compound is also a promising candidate for sodium-ion battery anodes. Due to the larger ionic radius of sodium compared to lithium, anode materials with sufficient interlayer spacing and stable structures are required. The planar structure of this compound is theoretically conducive to the adsorption of sodium ions.
1.3. Supercapacitor Electrode
The high surface area and conductivity inherent to graphene-like molecules make this compound a potential candidate for electrodes in electric double-layer capacitors (EDLCs), a type of supercapacitor. The ability to form ordered, porous structures could facilitate rapid ion transport and charge/discharge cycles.
Data Presentation: Theoretical Performance Metrics
The following tables summarize key performance metrics for this compound and its derivatives as predicted by computational studies. It is crucial to underscore that these are theoretical values and await experimental verification.
Table 1: Theoretical Adsorption Energies of Li⁺/Li on this compound and its Derivatives
| Adsorbent | Adsorption Energy of Li⁺ (Eads-1) (kcal/mol) | Adsorption Energy of Li (Eads-2) (kcal/mol) | Source(s) |
| This compound (C₅₄H₁₈) | - | Lower than BN-doped this compound | [1] |
| Silicon-doped this compound (C₅₃H₁₈Si) | - | -47.79 | [1][2] |
| Boron Nitride-doped this compound (B₂₇H₁₈N₂₇) | - | -3.07 | [1][2] |
Table 2: Predicted Cell Voltage for this compound Analogues as Li-Ion Battery Anodes
| Anode Material | Predicted Cell Voltage (V) | Source(s) |
| C₂₇H₁₈Si₂₇ | > 1.54 | [2] |
| B₂₇H₁₈N₂₇ | > 1.54 | [2] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis of this compound derivatives and the fabrication and testing of energy storage devices. These protocols are adapted from recent literature on solution-phase synthesis of large PAHs and standard electrochemical testing procedures.[3][4][5]
Protocol 1: Solution-Phase Synthesis of a this compound Derivative
This protocol is a representative method based on recent advancements in the solution-phase synthesis of this compound derivatives, which is crucial for obtaining sufficient material for device fabrication.[4][5]
Objective: To synthesize a soluble this compound derivative.
Materials:
-
Precursor molecules (e.g., substituted hexa-peri-hexabenzocoronene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., toluene, ethanol, water)
-
Brønsted or Lewis acid (e.g., CH₃SO₃H or PtCl₂)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Precursor Synthesis: Synthesize the appropriate polyphenylene precursor through established cross-coupling reactions (e.g., Suzuki coupling).
-
Cyclization Reaction: a. In an inert atmosphere, dissolve the precursor molecule in a suitable solvent (e.g., toluene). b. Add the palladium catalyst and base. c. Reflux the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS). d. Perform an aqueous workup to remove the catalyst and inorganic salts. e. Purify the product by column chromatography.
-
Final Aromatization (Cyclodehydrogenation): a. Dissolve the cyclized product in a suitable solvent (e.g., CH₂Cl₂). b. Add a Brønsted or Lewis acid to catalyze the final ring-closing and aromatization. c. Stir the reaction at the appropriate temperature until completion. d. Quench the reaction and purify the final this compound derivative using column chromatography and recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized this compound derivative using ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Fabrication of a this compound-Based Anode for a Li-Ion Battery
This protocol describes the preparation of a coin cell for testing the electrochemical performance of the synthesized this compound derivative as a LIB anode.
Materials:
-
Synthesized this compound derivative (active material)
-
Conductive additive (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride, PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Copper foil (current collector)
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate (1:1 v/v))
-
Coin cell components (CR2032)
Procedure:
-
Slurry Preparation: a. Mix the this compound active material, conductive carbon, and PVDF binder in a weight ratio of 80:10:10. b. Add NMP solvent and mix thoroughly (e.g., using a planetary mixer or magnetic stirrer) to form a homogeneous slurry.
-
Electrode Casting: a. Cast the slurry onto a copper foil using a doctor blade with a defined thickness. b. Dry the coated foil in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
-
Electrode Punching: a. Punch circular electrodes (e.g., 12 mm diameter) from the dried foil. b. Weigh the electrodes and record the mass loading of the active material.
-
Cell Assembly: a. Transfer all components into an argon-filled glovebox. b. Assemble a CR2032 coin cell in the following order: negative case, copper foil electrode (active material facing up), separator, a few drops of electrolyte, lithium foil, spacer disk, spring, and positive case. c. Crimp the coin cell to ensure it is properly sealed.
Protocol 3: Fabrication of a this compound-Based Supercapacitor Electrode
This protocol details the fabrication of a symmetric supercapacitor to evaluate the performance of the this compound material.
Materials:
-
Synthesized this compound derivative (active material)
-
Conductive additive (e.g., acetylene black)
-
Binder (e.g., polytetrafluoroethylene, PTFE)
-
Ethanol
-
Nickel foam (current collector)
-
Aqueous electrolyte (e.g., 1 M H₂SO₄ or 6 M KOH) or organic electrolyte
-
Separator (e.g., filter paper)
Procedure:
-
Electrode Paste Preparation: a. Mix the this compound active material, conductive carbon, and PTFE binder in a weight ratio of 85:10:5. b. Add a few drops of ethanol and mix to form a dough-like paste.
-
Electrode Fabrication: a. Roll the paste into a thin film. b. Press a piece of nickel foam onto the film and apply pressure to ensure good contact. c. Cut the electrodes to the desired size and weigh them. d. Dry the electrodes in a vacuum oven at 60-80°C for 12 hours.
-
Symmetric Cell Assembly: a. Soak two identical electrodes and a separator in the electrolyte. b. Assemble the cell by sandwiching the separator between the two electrodes within a suitable test cell (e.g., a Swagelok-type cell or a pouch cell).
Protocol 4: Electrochemical Characterization
Objective: To evaluate the energy storage performance of the fabricated devices.
Equipment:
-
Battery cycler/Potentiostat with galvanostatic cycling and cyclic voltammetry capabilities.
4.1. For Li-Ion Battery Cells:
-
Formation Cycles: Cycle the cell at a low current rate (e.g., C/20, where 1C corresponds to a full charge/discharge in one hour based on theoretical capacity) for the first few cycles to form a stable solid-electrolyte interphase (SEI).
-
Galvanostatic Charge-Discharge (GCD): a. Cycle the cell between a defined voltage window (e.g., 0.01 V to 2.5 V vs. Li/Li⁺) at various C-rates (e.g., C/10, C/5, 1C, 2C, 5C) to determine the specific capacity (mAh/g) and rate capability.
-
Cyclic Voltammetry (CV): a. Sweep the potential at different scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) within the voltage window to investigate the redox processes.
-
Cycling Stability: a. Cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-1000 cycles) to evaluate the capacity retention and Coulombic efficiency.
4.2. For Supercapacitor Cells:
-
Cyclic Voltammetry (CV): a. Sweep the potential within a stable voltage window (e.g., 0 to 1.0 V for aqueous electrolytes) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The specific capacitance (F/g) can be calculated from the integrated area of the CV curve.
-
Galvanostatic Charge-Discharge (GCD): a. Charge and discharge the cell at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g). The specific capacitance is calculated from the slope of the discharge curve.
-
Cycling Stability: a. Perform GCD cycling for thousands of cycles (e.g., 5000-10,000 cycles) at a high current density to assess the capacitance retention.
Logical Relationships and Signaling Pathways
The potential of this compound in energy storage is rooted in its fundamental molecular and electronic structure. The following diagram illustrates the logical relationship between its properties and its theoretical performance as an anode material.
This compound represents a frontier material in the field of organic electronics and energy storage. While theoretical studies are highly encouraging, extensive experimental work is required to validate these predictions and overcome challenges related to scalability, solubility, and electrode stability. The recent breakthrough in solution-phase synthesis is a significant step towards enabling this experimental exploration.[4][6][7] The protocols outlined in these notes provide a foundational framework for researchers to begin investigating the practical applications of this fascinating molecule in next-generation energy storage devices.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Circumcoronene Solution-Phase Synthesis
Welcome to the technical support center for the solution-phase synthesis of circumcoronene and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, alongside detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: My final this compound product has very low solubility. How can I improve this?
A1: The poor solubility of large, planar polycyclic aromatic hydrocarbons (PAHs) like this compound is a common challenge due to strong π-π stacking.[1] To enhance solubility, consider introducing bulky substituent groups to the precursor molecules. For instance, the synthesis of this compound derivatives with multiple tert-butylphenyl or 4-(2-ethylhexyloxy)phenyl groups has been shown to improve solubility, which facilitates both the reaction and purification processes.[2]
Q2: The final cyclodehydrogenation (Scholl reaction) step is giving a low yield and a complex mixture of products. What could be the issue?
A2: The Scholl reaction, often using oxidants like FeCl₃, can be prone to several side reactions, including oligomerization, rearrangement, and over-oxidation, especially with complex precursors. The reaction conditions, such as the choice of oxidant, solvent, and temperature, are critical. For the synthesis of this compound derivatives, a common approach involves the use of FeCl₃ in a solvent mixture like CH₃NO₂/CH₂Cl₂.[1] If you are experiencing issues, consider the following:
-
Purity of Precursor: Ensure your precursor is highly pure, as impurities can lead to undesired side reactions.
-
Reaction Temperature: Lowering the reaction temperature may help to control the reactivity and reduce the formation of byproducts.
-
Slow Addition of Oxidant: Adding the FeCl₃ solution slowly to the precursor solution can help to maintain a low concentration of the reactive species and improve selectivity.
Q3: I am having trouble with the Brønsted/Lewis acid-mediated cyclization of the vinyl ether or alkyne precursors. What are the key parameters to control?
A3: This facile method for synthesizing this compound derivatives is sensitive to the acid catalyst and reaction conditions.[2][3]
-
Acid Choice: The choice of Brønsted or Lewis acid is crucial. For example, methanesulfonic acid (CH₃SO₃H) has been successfully used for the cyclization of vinyl ether precursors.[1]
-
Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like thin-layer chromatography (TLC) or mass spectrometry to avoid degradation of the product. Over-exposure to strong acids can lead to unwanted side reactions.
-
Water Content: The presence of trace amounts of water can affect the activity of the acid catalyst. Ensure you are using anhydrous solvents and reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling of precursors | - Steric hindrance around the coupling sites.- Incomplete reaction. | - Use a highly active palladium catalyst and a suitable phosphine ligand (e.g., XPhos).- Increase the reaction time and/or temperature.- Ensure anhydrous and oxygen-free conditions. |
| Formation of oligomeric byproducts during Scholl reaction | - High concentration of reactive intermediates. | - Use a high-dilution technique where the precursor solution is added slowly to the oxidant solution.- Consider using a milder oxidant or a lower reaction temperature. |
| Incomplete cyclization in the final step | - Insufficient amount or activity of the catalyst (FeCl₃ or Brønsted/Lewis acid).- Low reactivity of the precursor. | - Increase the equivalents of the catalyst.- For Scholl reactions, ensure the FeCl₃ is anhydrous and freshly opened or properly stored.- For acid-mediated cyclizations, try a stronger acid or slightly elevated temperature, while carefully monitoring for degradation. |
| Difficulty in purifying the final product | - Low solubility.- Presence of closely related byproducts. | - Introduce solubilizing groups in the precursor design.- Use a combination of purification techniques, such as column chromatography with a suitable adsorbent (e.g., silica gel) followed by recrystallization or size exclusion chromatography. |
| Product degradation during workup or purification | - Exposure to strong light or air (for some sensitive PAHs).- Prolonged exposure to acidic or basic conditions. | - Perform workup and purification steps under dim light and an inert atmosphere.- Neutralize the reaction mixture promptly after the reaction is complete. |
Quantitative Data Summary
The following table summarizes the reported yields for the final cyclization step in the synthesis of different this compound derivatives.
| This compound Derivative | Final Cyclization Method | Reported Yield | Reference |
| CC-1 | FeCl₃-mediated oxidative cyclodehydrogenation | 50% | [2] |
| CC-2 | CH₃SO₃H-catalyzed cyclization of vinyl ether | 80% | [2] |
| CC-3 | PtCl₂-catalyzed cyclization of alkyne | 35% | [2] |
Experimental Protocols
Synthesis of this compound Derivative CC-2 via Brønsted Acid-Mediated Cyclization
This protocol is based on the work of Wu and co-workers.[2][3]
Step 1: Precursor Synthesis (Illustrative Example)
The synthesis of the vinyl ether precursor typically involves multiple steps, including Suzuki and Sonogashira couplings, to build the large polyphenylene backbone. A key final step before the cyclization is the introduction of the vinyl ether groups. For a detailed procedure for the precursor synthesis, please refer to the supporting information of the original publication.
Step 2: Brønsted Acid-Mediated Cyclization to CC-2
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the vinyl ether precursor in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: To the stirred solution, add methanesulfonic acid (CH₃SO₃H, e.g., 0.1 mL) dropwise at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the this compound derivative CC-2. The reported yield for this cyclization step is 80%.[2]
Synthesis of this compound Derivative CC-1 via FeCl₃-Mediated Oxidative Cyclodehydrogenation (Scholl Reaction)
This protocol is a general representation of a Scholl reaction for the synthesis of large PAHs.
Step 1: Precursor Synthesis
The precursor for CC-1 is a large, non-planar polyphenylene molecule. The synthesis involves several cross-coupling reactions to assemble the aromatic framework.
Step 2: FeCl₃-Mediated Cyclodehydrogenation to CC-1
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the polyphenylene precursor in a mixture of anhydrous nitromethane (CH₃NO₂) and dichloromethane (CH₂Cl₂).
-
Reaction: In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl₃, typically 3.0 equivalents per C-H bond to be formed) in anhydrous nitromethane. Add the FeCl₃ solution dropwise to the stirred precursor solution at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: The reaction can be monitored by MALDI-TOF mass spectrometry to observe the formation of the desired product.
-
Workup: Quench the reaction by pouring the mixture into a beaker containing methanol. Filter the resulting precipitate and wash thoroughly with methanol and water to remove iron salts.
-
Purification: The crude product is often a solid with low solubility. Purification can be challenging and may involve washing with various solvents to remove soluble impurities. The reported yield for this step is 50%.[2]
Visualizations
Caption: General experimental workflow for the solution-phase synthesis of this compound.
References
Circumcoronene Purification Technical Support Center
Welcome to the technical support center for the purification of circumcoronene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this complex polycyclic aromatic hydrocarbon.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its inherent physicochemical properties:
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Low Solubility: this compound and many of its derivatives exhibit very poor solubility in common organic solvents, making purification by techniques like chromatography and recrystallization difficult.[1]
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Strong π-π Stacking and Aggregation: As a large, planar aromatic molecule, this compound has a strong tendency to aggregate through π-π stacking. This can lead to issues in chromatographic separation and crystallization.
-
Thermal Stability: While sublimation is a potential purification method, the thermal stability of the specific this compound derivative must be considered to avoid decomposition at high temperatures.
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Presence of Similar Impurities: The synthesis of this compound can result in byproducts with very similar structures and polarities, such as incompletely cyclized precursors or oligomeric species, which are challenging to separate from the target molecule.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the specific derivative, its solubility, and thermal stability. The most commonly employed methods for large polycyclic aromatic hydrocarbons like this compound are:
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Sublimation: This is often the most effective method for purifying solvent-insoluble and thermally stable this compound derivatives. It separates the volatile product from non-volatile impurities.[2]
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Column Chromatography: For derivatives with sufficient solubility, column chromatography using an appropriate stationary phase (e.g., silica gel, alumina, or size-exclusion gels) can be effective. However, finding a suitable solvent system that prevents on-column aggregation and ensures good separation can be challenging.
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Recrystallization: This technique is applicable if a solvent or solvent system can be found in which the this compound derivative has a significant temperature-dependent solubility. The process can be hampered by low solubility and the formation of amorphous precipitates instead of crystals.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer higher resolution for separating closely related impurities, provided a suitable column and mobile phase are identified.[5][6]
Q3: How can I improve the solubility of my this compound derivative for purification?
A3: Improving solubility is key to successful purification by solution-phase methods. Consider the following strategies:
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Solvent Screening: Systematically test a wide range of solvents, including aromatic solvents (e.g., toluene, xylene, dichlorobenzene), chlorinated solvents (e.g., chloroform, dichloromethane), and polar aprotic solvents (e.g., NMP, DMF). Heating the solvent can significantly increase solubility.
-
Functionalization: The synthesis of this compound with bulky solubilizing groups attached to the periphery is a common strategy to improve solubility and processability.[1]
-
Use of Additives: In some cases, the addition of a small amount of a "good" solvent or a surfactant to a bulk "poor" solvent can disrupt aggregation and improve solubility.
Troubleshooting Guides
Troubleshooting Sublimation
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Sublimate | Sublimation temperature is too low. | Gradually increase the temperature of the heating mantle. |
| Vacuum is not sufficient. | Check the vacuum pump and all connections for leaks. A lower pressure reduces the required sublimation temperature.[2][7] | |
| The compound is decomposing. | Reduce the sublimation temperature and improve the vacuum. Consider using a temperature gradient sublimation setup. | |
| Product is Contaminated | Impurities are co-subliming. | Use a multi-zone sublimation apparatus to create a temperature gradient, allowing for fractional sublimation and separation of components with different volatilities.[8] |
| The cold finger is too close to the sample. | Increase the distance between the sample and the cold finger to improve separation. | |
| No Sublimation Occurs | The compound is not volatile enough. | Increase the temperature, but monitor for decomposition. Improve the vacuum to the lowest achievable level. |
| The compound has decomposed. | Confirm the thermal stability of your compound using techniques like thermogravimetric analysis (TGA). |
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Compound does not move from the origin | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very nonpolar compounds, consider using a more nonpolar stationary phase like alumina. |
| The compound has precipitated on the column. | Ensure the compound is fully dissolved in the loading solvent and that this solvent is compatible with the mobile phase. Consider using a stronger solvent for loading. | |
| Broad or Tailing Peaks | Strong interaction with the stationary phase. | Add a small amount of a polar modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
| On-column aggregation. | Try a more polar mobile phase or add a small amount of a solvent that disrupts π-π stacking (e.g., nitrobenzene). Consider size-exclusion chromatography. | |
| Poor Separation of Components | Inappropriate stationary or mobile phase. | Screen different stationary phases (silica, alumina, reversed-phase) and a wider range of mobile phases. Gradient elution may be necessary.[9] |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. |
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | Inappropriate solvent. | Conduct a thorough solvent screen to find a solvent that dissolves the compound when hot but not when cold.[3] |
| Not enough solvent. | Add more solvent in small portions while heating. | |
| Oiling out instead of crystallizing | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try cooling the solution more slowly. |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low Recovery | The compound is too soluble in the cold solvent. | Place the flask in an ice bath or freezer to maximize precipitation. Use a minimal amount of hot solvent for dissolution. |
| Premature crystallization during hot filtration. | Heat the funnel and receiving flask before filtration. Use a small amount of hot solvent to rinse the filtration apparatus. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for the purification of large polycyclic aromatic hydrocarbons, which can be considered analogous to this compound. Actual results will vary based on the specific derivative and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Sublimation | > 99.5% | 50-80% | Highly effective for thermally stable, non-isomeric impurities. Yield can be improved with optimized equipment.[8] |
| Column Chromatography | 98-99.5% | 60-90% | Dependent on the separation factor between the product and impurities. |
| Recrystallization | > 99% | 40-70% | Highly dependent on the solubility profile of the compound. Multiple recrystallizations may be needed. |
| Preparative HPLC | > 99.9% | 70-95% | Offers the highest resolution but is often limited to smaller scales. |
Experimental Protocols
Key Experiment: Gradient Sublimation for High-Purity this compound
This protocol describes a general procedure for the purification of a thermally stable this compound derivative by gradient sublimation.
Objective: To separate the this compound derivative from less volatile starting materials and more volatile byproducts.
Materials:
-
Crude this compound product
-
Multi-zone tube furnace
-
Quartz or Pyrex sublimation tube (sealed at one end)
-
High-vacuum pump (< 10⁻⁵ mbar)
-
Temperature controller for each furnace zone
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Sample Preparation: Place the crude this compound product into the sealed end of the sublimation tube.
-
Apparatus Setup: Insert the sublimation tube into the multi-zone furnace and connect the open end to the high-vacuum pump via a cold trap.
-
Evacuation: Evacuate the system to the lowest possible pressure. It may be beneficial to gently heat the entire apparatus to a low temperature (e.g., 100 °C) under vacuum to remove any adsorbed water or volatile solvents.
-
Heating Program:
-
Establish a temperature gradient along the tube furnace. For example, set three zones to 450 °C, 350 °C, and 250 °C, with the highest temperature at the end containing the sample. The optimal temperatures will depend on the specific compound and must be determined experimentally.
-
The sample will sublime in the hottest zone and travel down the tube.
-
Impurities with lower volatility will remain in the hottest zone.
-
The pure this compound will deposit in a cooler zone where its vapor pressure is low enough to solidify.
-
More volatile impurities will travel further down the tube to even cooler zones or be collected in the cold trap.
-
-
Collection: After the sublimation is complete (typically several hours to days), cool the apparatus to room temperature under vacuum. Then, vent the system with an inert gas. Carefully remove the sublimation tube and scrape the purified product from the walls of the corresponding temperature zone.
Characterization: The purity of the collected fractions should be assessed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. innovation.world [innovation.world]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Purification Techniques - Sepmag [sepmag.eu]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Aggregation of Circumcoronene in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the aggregation of circumcoronene and its derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a problem?
This compound (C₅₄H₁₈) is a large, planar polycyclic aromatic hydrocarbon (PAH) that can be thought of as a molecular-level fragment of graphene.[1][2][3] Due to its extensive π-conjugated system, this compound molecules have strong van der Waals forces and π-π stacking interactions, which cause them to aggregate and precipitate from solution, particularly at higher concentrations.[4][5] This aggregation can lead to a loss of biological activity, inaccurate quantification, and poor reproducibility in experiments.
Q2: What are the initial signs of this compound aggregation?
The initial signs of aggregation can range from subtle to obvious. Researchers should be vigilant for:
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Visual Changes: The most apparent sign is the appearance of turbidity, cloudiness, or visible precipitates in a solution that was previously clear.
-
Decreased Solubility: Difficulty in dissolving the lyophilized powder, even in recommended solvents.
-
Inconsistent Experimental Results: Inconsistent data in bioassays, a loss of biological activity, or abnormal peaks during chromatographic analysis can all be indirect indicators of aggregation.
-
Spectroscopic Changes: In UV-Vis absorption spectroscopy, aggregation can cause peak broadening, a shift in the absorption maxima, and an increase in baseline scattering.[6] In fluorescence spectroscopy, aggregation often leads to quenching (a decrease in fluorescence intensity).
Q3: How does derivatization help prevent aggregation?
Functionalizing the periphery of the this compound core with bulky chemical groups is a common and effective strategy to mitigate aggregation.[4] These groups, sometimes referred to as "picket-fence" groups, introduce steric hindrance that physically prevents the planar aromatic cores from stacking closely together.[5] This disruption of π-π stacking interactions significantly improves the solubility of the derivatives. For instance, hexa-peri-hexabenzocoronene (HBC), a close analog of this compound, shows dramatically improved solubility when functionalized with long, branched alkyl chains.[7]
Q4: Is this compound used in drug delivery or for studying signaling pathways?
While the primary applications of this compound are in materials science and nanoelectronics, its unique properties are being explored for biomedical applications. Its derivatives are being investigated for roles in biomedical imaging and drug delivery.[8] Computational studies have shown the potential of this compound as a carrier for the anticancer drug floxuridine.[8][9] However, there is currently limited published research on the direct use of this compound in studying specific cellular signaling pathways.
Troubleshooting Guide
Q1: I am having trouble dissolving my this compound sample. What should I do?
-
Verify the Solvent Choice: Standard organic solvents may not be sufficient for underivatized this compound. For the closely related and similarly large PAH, hexa-peri-hexabenzocoronene (HBC), solvents with a Hildebrand solubility parameter close to 21 MPa¹ᐟ² have been shown to be most effective.[10][11][12] Consider using one of the following recommended solvents:
-
1,2,4-Trichlorobenzene
-
1-Chloronaphthalene
-
1-Bromonaphthalene
-
Cyclohexyl pyrrolidone
-
-
Use Sonication: Gentle sonication in a bath sonicator can help break up initial agglomerates. Be cautious with probe sonicators, as high power can potentially cause fragmentation of the molecule.
-
Work with Derivatives: If you are not constrained to using the parent molecule, switching to a derivatized version with bulky side chains will dramatically improve solubility. Some HBC derivatives are highly soluble even in nonpolar solvents like hexane.[7]
Q2: My this compound solution is clear initially but becomes cloudy over time. How can I prevent this?
-
Lower the Concentration: Aggregation is a concentration-dependent process.[13] Try working with more dilute solutions. For some soluble HBC derivatives, concentrations below 1 x 10⁻⁵ M are necessary to maintain a monomeric state in solution.[7]
-
Maintain a Constant Temperature: Changes in temperature can affect solubility and promote precipitation. Store solutions at a stable temperature as specified by any available protocols.
-
Use Surfactants (for aqueous solutions): If you are working in an aqueous or buffered solution for biological assays, the addition of a non-ionic surfactant can help stabilize the this compound molecules and prevent aggregation. Surfactants form micelles that encapsulate the hydrophobic PAH, increasing its apparent solubility.
Q3: I am preparing an aqueous dispersion of this compound for a biological experiment, but it is not stable. What are the best practices?
-
Choose the Right Surfactant: For biological applications, non-ionic surfactants are generally preferred due to their lower cytotoxicity. The Tween series (e.g., Polysorbate 20, Polysorbate 80) are common choices.
-
Optimize Surfactant Concentration: The surfactant concentration must be above its critical micelle concentration (CMC) to be effective. Consult the literature for the CMC of your chosen surfactant under your experimental conditions (e.g., buffer, ionic strength).
-
Use a Co-solvent: A small amount of a water-miscible organic solvent, such as ethanol or DMSO, can be used to first dissolve the this compound before adding it to the aqueous buffer containing the surfactant. This is often referred to as a pre-wetting step.[14]
-
Apply Controlled Sonication: Use a bath sonicator to disperse the this compound in the surfactant solution. Monitor the temperature of the bath to avoid excessive heating, which could degrade the sample or affect the stability of the micelles.
Quantitative Data on Solubility
Direct quantitative solubility data for this compound is scarce in the literature due to its challenging synthesis and handling.[2] However, data from its smaller analog, coronene, and its close structural relative, hexa-peri-hexabenzocoronene (HBC), can provide valuable guidance.
| Compound/Derivative | Solvent(s) | Solubility/Dispersion Concentration | Temperature (°C) | Reference(s) |
| Coronene | Water | 0.14 µg/L (extremely low) | 25 | [15] |
| Toluene | ~2.5 mg/mL | Not specified | [15] | |
| Chloroform | ~1 mmol/L | Not specified | [15] | |
| Hexa-peri-hexabenzocoronene (HBC) | Cyclohexyl pyrrolidone, 1-Chloronaphthalene, 1-Bromonaphthalene, 1,2,4-Trichlorobenzene | High dispersed concentrations with minimal aggregation | Not specified | [10][11][12] |
| HBC Derivatives (with branched alkyl chains) | 1,1,2,2-Tetrachloroethane-d₂ | Exists as monomers below 1 x 10⁻⁵ M | 30 | [7] |
| Hexane, Pentane | Highly soluble | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Soluble this compound Derivative
This protocol is intended for a derivatized this compound with enhanced solubility in a common organic solvent like toluene or dichloromethane.
-
Preparation: Ensure all glassware is scrupulously clean and dry to avoid introducing nucleation sites for precipitation.
-
Weighing: Accurately weigh the desired amount of the this compound derivative in a clean glass vial.
-
Solvent Addition: Add a small volume of the appropriate solvent (e.g., toluene, dichloromethane) to the vial.
-
Dissolution: Gently swirl the vial. If necessary, use a bath sonicator for a few minutes to aid dissolution. Avoid vigorous shaking, which can introduce air bubbles.
-
Dilution: Once the solid is fully dissolved, carefully add more solvent to reach the final desired concentration and volume.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at a stable temperature.
Protocol 2: Monitoring Aggregation with UV-Visible Spectroscopy
This protocol provides a general method to assess the aggregation state of a this compound solution.
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound solution in the solvent of choice, ranging from your working concentration down to very low concentrations (e.g., 10⁻⁵ to 10⁻⁷ M).
-
Acquire Spectra: Using a dual-beam UV-Vis spectrophotometer, acquire the absorption spectrum for each dilution. Use the pure solvent as a blank. Scan a wavelength range that covers the characteristic absorption bands of this compound (typically in the UV and visible regions).
-
Analyze the Spectra:
-
Peak Shape and Position: Compare the spectra across the concentration range. In an ideal, non-aggregating solution, the peak positions and shapes should remain constant, and the absorbance should scale linearly with concentration (Beer's Law).
-
Signs of Aggregation: Look for signs of aggregation at higher concentrations, which may include:
-
A broadening of the absorption peaks.
-
A shift in the wavelength of maximum absorbance (λₘₐₓ).
-
An increase in the baseline, indicating light scattering by aggregates.
-
-
-
Interpretation: The concentration at which you start to observe these spectral changes is the approximate threshold for aggregation under your experimental conditions.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Factors causing this compound aggregation and corresponding mitigation strategies.
Caption: Conceptual model of this compound as a nanocarrier for drug delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frustrated π-stacking - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. aidic.it [aidic.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Density functional theory study of doped coronene and this compound as anode materials in lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. High quality dispersions of hexabenzocoronene in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Coronene - Wikipedia [en.wikipedia.org]
- 15. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Optimizing Annealing Conditions for On-Surface Synthesis
Welcome to the technical support center for on-surface synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing annealing conditions for the synthesis of covalent nanostructures on surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during on-surface synthesis experiments, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Problem 1: Low or No Reaction Yield
Q: My precursors are deposited on the surface, but after annealing, I observe very few or no desired product molecules. What could be the issue?
A: Low reaction yield is a common problem that can stem from several factors. Here are the most likely causes and how to address them:
-
Inappropriate Annealing Temperature: The annealing temperature is a critical parameter. If it's too low, the activation energy for the desired reaction (e.g., dehalogenation, cyclodehydrogenation) won't be reached. If it's too high, precursor desorption or the formation of undesired byproducts can occur before the intended reaction takes place.[1]
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Solution: Perform a systematic study by varying the annealing temperature in increments. Use techniques like Temperature Programmed Desorption (TPD) or fast X-ray Photoelectron Spectroscopy (XPS) to determine the desorption temperature of your precursor and the onset temperature of the reaction.[2] Aim for an annealing temperature that is high enough to initiate the reaction but below the point of significant desorption.
-
-
Incorrect Annealing Time: The duration of the anneal can be as important as the temperature.
-
Solution: For a given optimal temperature, experiment with different annealing times. Short times may lead to incomplete reactions, while excessively long times could promote unwanted side reactions or degradation of the product.
-
-
Low Precursor Coverage: Insufficient surface coverage can lead to a low probability of intermolecular reactions.
-
Solution: Increase the deposition time or the evaporation rate of your precursor to achieve a higher initial surface coverage. However, be aware that excessively high coverage can sometimes lead to the formation of disordered multilayers.
-
-
Surface Contamination: The presence of contaminants on the substrate can inhibit precursor diffusion and reaction.
Problem 2: Incomplete Cyclization or Polymerization
Q: I observe intermediate structures, such as polymers that have not fully cyclized into the desired graphene nanoribbons or 2D frameworks. How can I drive the reaction to completion?
A: Incomplete reactions are often a matter of optimizing the energy input.
-
Insufficient Thermal Energy: The final cyclodehydrogenation step often requires a higher activation energy than the initial polymerization.
-
Solution: Increase the final annealing temperature. A stepwise annealing protocol, where the sample is first annealed at a lower temperature to induce polymerization and then at a higher temperature for cyclization, is often effective.[5][6][7] For example, in the synthesis of 7-armchair graphene nanoribbons (7-AGNRs) from DBBA precursors on Au(111), polymerization is often carried out around 200°C, followed by cyclodehydrogenation at approximately 400°C.
-
-
Kinetic Trapping: The system can get trapped in a metastable intermediate state.
-
Solution: In addition to increasing the temperature, a slower heating rate can sometimes provide the system with enough time to overcome kinetic barriers and reach the thermodynamically favored final product.
-
Problem 3: Precursor Desorption Before Reaction
Q: My precursors seem to desorb from the surface upon heating before any reaction occurs. How can I prevent this?
A: The competition between reaction and desorption is a fundamental challenge in on-surface synthesis.
-
Weak Precursor-Substrate Interaction: If the interaction between the precursor molecules and the substrate is too weak, the molecules will desorb at a lower temperature than that required for the reaction.
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Solution: Consider using a different substrate that interacts more strongly with your precursor. For instance, Ullmann coupling reactions often proceed at lower temperatures on more reactive surfaces like copper compared to gold.[1] Alternatively, modifying the precursor with functional groups that enhance surface binding can be a viable strategy.
-
-
Rapid Heating Rate: A very fast ramp-up to the target temperature might not allow sufficient time for the reaction to initiate before the desorption temperature is reached.
-
Solution: Experiment with slower heating rates to allow the molecules to react before they gain enough thermal energy to desorb.
-
Problem 4: Disordered or Defective Final Structures
Q: The final nanostructures I've synthesized are disordered or contain a high density of defects. How can I improve the structural quality?
A: The quality of on-surface synthesized structures is highly dependent on the experimental conditions.[4]
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Sub-optimal Substrate Temperature During Deposition: The temperature of the substrate during precursor deposition can significantly influence the initial self-assembly and subsequent reaction pathways.[8][9][10][11]
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Solution: Vary the substrate temperature during deposition. Room temperature deposition sometimes leads to kinetically trapped, disordered structures. Depositing on a heated substrate can promote the formation of well-ordered precursor assemblies, which can then lead to more ordered final products.[5][12]
-
-
Irreversible Covalent Bond Formation: The irreversible nature of many on-surface coupling reactions means that any defects formed are permanent.[4]
Frequently Asked Questions (FAQs)
Q1: What are typical annealing parameters for on-surface synthesis?
A1: Annealing parameters are highly dependent on the specific precursor, substrate, and desired reaction. However, some general ranges can be provided as a starting point. The following tables summarize typical annealing conditions for common on-surface synthesis reactions.
Table 1: Annealing Parameters for Ullmann Coupling on Different Substrates
| Precursor | Substrate | Polymerization Temp. (°C) | Cyclodehydrogenation Temp. (°C) | Annealing Time (min) |
| DBBA | Au(111) | ~200 | ~400 | 10 - 20 |
| DBBA | Ag(111) | Room Temperature - 150 | ~300 | 10 - 20 |
| dBB | Cu(110) | Room Temperature | ~230 | 10 - 15 |
| TBN | Au(111) | ~127 | ~200 | 10 |
| TBN | Ag(111) | ~147 | ~267 | 10 |
Data compiled from multiple sources.[1]
Table 2: Annealing Parameters for Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Synthesis
| Precursor(s) | Substrate | Deposition Temp. | Annealing Temp. (°C) | Notes |
| p-AP | Cu(111) | Room Temperature | 130 | Post-annealing leads to a Kagome lattice (kinetic product). |
| p-AP | Cu(111) | 130°C | N/A | Deposition on a hot substrate yields a honeycomb lattice (thermodynamic product). |
| Gem-dibromide functionalized precursor | Au(111) | Room Temperature | 150 -> 200 -> 250 -> 350 | Stepwise annealing for controlled transformations. |
| H2TBrPP | Ag(100) | 177°C | N/A | Promotes the formation of 2D networks. |
Data compiled from multiple sources.[5][7][8][12]
Q2: How can I confirm that my desired on-surface reaction has occurred?
A2: A combination of surface science techniques is typically used to characterize the products of on-surface synthesis.
-
Scanning Tunneling Microscopy (STM): STM provides real-space images of the surface with atomic resolution, allowing for the direct visualization of the morphology and structure of the synthesized nanostructures.[14][15]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for probing the chemical state of the elements on the surface. For example, in dehalogenation reactions, the disappearance of the halogen peak (e.g., Br 3d) and changes in the C 1s spectrum can confirm C-C bond formation.[16][17][18][19][20] Deconvolution of the C 1s peak can help distinguish between sp2-hybridized carbon in the final aromatic structure and other carbon species.[16][17][18][19][20]
Q3: What are some common artifacts I should be aware of when interpreting my STM images?
A3: STM images can sometimes contain artifacts that may be misinterpreted as real features. Common artifacts include:
-
Tip changes: The atomic structure of the STM tip can change during scanning, leading to sudden changes in image resolution or the appearance of "ghost" images.
-
Double tips: A tip with two or more mini-tips at the apex can result in the same feature appearing multiple times in the image.
-
Electronic effects: The STM image is a convolution of the surface topography and its local density of electronic states. Therefore, some features may appear brighter or darker due to their electronic properties rather than their physical height.[21]
-
Substrate features: Be aware of the native features of your substrate, such as step edges or surface reconstructions, which could be mistaken for synthesized structures.
Q4: How can I quantify the yield of my on-surface synthesis reaction?
A4: Quantifying the yield in on-surface synthesis can be challenging but can be estimated using STM.
-
Statistical Analysis of STM Images: By analyzing a large number of STM images, you can count the number of successfully formed product molecules versus unreacted precursors or intermediate species.[22][23][24] This provides a statistical measure of the reaction yield on the surface. Several software packages are available for STM image analysis that can aid in this process.[25]
Experimental Protocols
Protocol 1: General UHV Sample Preparation
-
Introduction: Achieving an atomically clean and well-ordered substrate surface is paramount for successful on-surface synthesis. This protocol outlines a general procedure for cleaning a single-crystal metal substrate (e.g., Au(111), Cu(111), Ag(111)) in an Ultra-High Vacuum (UHV) system.
-
Materials:
-
Single-crystal metal substrate
-
UHV system equipped with an ion sputter gun (typically Ar+) and sample heating capabilities (e.g., electron beam heater or resistive heating).
-
-
Procedure:
-
Introduce the sample into the UHV system via a load-lock chamber.
-
Pump down the main chamber to a base pressure typically below 5 x 10⁻¹⁰ mbar.
-
Sputtering: Backfill the chamber with high-purity Argon gas to a pressure of approximately 5 x 10⁻⁵ mbar. Sputter the sample surface with Ar+ ions at an energy of 0.5-1.5 keV for 15-30 minutes. This process physically removes the top layers of atoms, including contaminants.
-
Annealing: After sputtering, pump out the Argon gas and anneal the sample to a high temperature to repair the crystal lattice and bring any remaining bulk impurities to the surface. Annealing temperatures are substrate-specific (e.g., Au(111) ~450-550°C, Cu(111) ~500-600°C, Ag(111) ~450-550°C). Hold the sample at the annealing temperature for 10-20 minutes.
-
Repeat the sputter-anneal cycles 2-3 times until a clean and well-ordered surface is achieved, as confirmed by a surface characterization technique like STM or Low-Energy Electron Diffraction (LEED).[3][4][14]
-
Protocol 2: Stepwise Annealing for On-Surface Synthesis
-
Introduction: A stepwise annealing protocol is often employed to control the different stages of an on-surface reaction, such as polymerization and subsequent cyclization.
-
Procedure:
-
Precursor Deposition: With the clean substrate held at a desired temperature (often room temperature or below), deposit the molecular precursors onto the surface via thermal evaporation from a Knudsen cell or a similar evaporator. The deposition rate and time will determine the surface coverage.
-
First Annealing Step (Polymerization): Slowly ramp the sample temperature to the first target temperature (T1), which is chosen to be high enough to activate the initial reaction (e.g., dehalogenative polymerization) but below the temperature for subsequent reactions or desorption. Hold at T1 for a specific duration (e.g., 10-20 minutes).
-
Characterization (Optional): Cool the sample down and characterize the intermediate products using STM and/or XPS.
-
Second Annealing Step (Cyclization): Ramp the sample temperature to the second, higher target temperature (T2) to induce the final reaction step (e.g., cyclodehydrogenation). Hold at T2 for a specific duration.
-
Final Characterization: Cool the sample to the desired characterization temperature (e.g., room temperature or cryogenic temperatures) and analyze the final products.
-
Visualizations
Caption: A typical experimental workflow for on-surface synthesis.
Caption: Troubleshooting logic for low product yield in on-surface synthesis.
References
- 1. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. physicsworld.com [physicsworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Stepwise On-Surface Synthesis and Transformations of Two-Dimensional Covalent Organic Frameworks by Controlled Thermal Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of deposition substrate temperature on the morphology and molecular orientation of chloroaluminum phthalocyanine films as well the performance of organic photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. svc.org [svc.org]
- 15. cmu.edu [cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. physics.uwo.ca [physics.uwo.ca]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Applying a Deep-Learning-Based Keypoint Detection in Analyzing Surface Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of Scanning Tunneling Microscopy images for surface structure determination: Sulfur on Re(0001) (Conference) | OSTI.GOV [osti.gov]
- 25. Unveiling Adatoms in On-Surface Reactions: Combining Scanning Probe Microscopy with van’t Hoff Plots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Circumcoronene by Spectroscopy
Welcome to the technical support center for the spectroscopic characterization of circumcoronene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of this compound and its derivatives using various spectroscopic techniques.
Table of Contents
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Frequently Asked Questions (FAQs)
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General Questions
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NMR Spectroscopy
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UV-Vis and Fluorescence Spectroscopy
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Raman and Infrared (IR) Spectroscopy
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Mass Spectrometry
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Troubleshooting Guides
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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UV-Vis and Fluorescence Spectroscopy
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Raman and Infrared (IR) Spectroscopy
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Mass Spectrometry
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-
Experimental Protocols
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Sample Preparation for Spectroscopic Analysis
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¹H NMR Spectroscopy
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UV-Vis Absorption Spectroscopy
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Fluorescence Spectroscopy
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Raman Spectroscopy
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Infrared (IR) Spectroscopy
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High-Resolution Mass Spectrometry (HRMS)
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-
Quantitative Data Summary
-
¹H NMR Chemical Shifts for a this compound Derivative
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UV-Vis Absorption Maxima for a this compound Derivative
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Theoretical Infrared Peaks for Neutral this compound
-
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is this compound challenging to characterize?
A1: this compound (C₅₄H₁₈) is a large, planar polycyclic aromatic hydrocarbon (PAH) with high symmetry.[1][2] Its characterization can be challenging due to:
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Poor Solubility: Its large, nonpolar structure leads to low solubility in many common solvents, making solution-state analysis difficult.[3]
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Aggregation: The planar nature of the molecule promotes π-π stacking and aggregation in solution, which can significantly affect spectroscopic measurements, particularly in UV-Vis and fluorescence spectroscopy.[4][5]
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Purity: Synthesis of this compound can result in impurities such as starting materials, intermediates, or byproducts, which can complicate spectral interpretation.
Q2: What are the most common spectroscopic techniques used for this compound characterization?
A2: The most common techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.[1][6]
-
UV-Vis Absorption and Fluorescence Spectroscopy: To study its electronic properties. The absorption and emission spectra of this compound are similar to those of coronene.[1][6]
-
Raman and Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the molecule.[7]
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.[8]
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X-ray Crystallography: To definitively determine the solid-state structure.[1][6]
NMR Spectroscopy
Q3: I am observing broad peaks in the ¹H NMR spectrum of my this compound sample. What could be the cause?
A3: Broad peaks in the NMR spectrum of this compound can arise from several factors:
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Poor Solubility/Aggregation: The compound may not be fully dissolved, or it may be forming aggregates in the NMR solvent.
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Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in the synthesis can cause significant line broadening.
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
Q4: How can I improve the resolution of my NMR spectrum?
A4: To improve resolution, you can try the following:
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Change Solvent: Use a solvent in which this compound has better solubility. A mixture of solvents, such as C₂D₂Cl₄/CS₂ (1:1), has been used successfully.[1] Aromatic solvents like benzene-d₆ can also be used to induce shifts and potentially resolve overlapping signals.[9]
-
Increase Temperature: Acquiring the spectrum at a higher temperature can increase solubility and reduce aggregation, leading to sharper peaks.
-
Filter the Sample: To remove any undissolved particles or paramagnetic impurities.
-
Optimize Shimming: Carefully shim the spectrometer before acquiring the spectrum.
UV-Vis and Fluorescence Spectroscopy
Q5: The UV-Vis spectrum of my this compound sample shows a blue-shift and broadening of the absorption bands compared to the literature. What is happening?
A5: This is a classic sign of H-aggregation, where the planar molecules stack face-to-face. This aggregation can lead to a blue-shift or splitting of the absorption bands. To mitigate this, you should use a more dilute solution or a better solvent.
Q6: I am observing a very weak or no fluorescence signal from my this compound sample. What are the possible reasons?
A6: Low fluorescence intensity can be due to:
-
Aggregation-Caused Quenching (ACQ): Aggregation of PAH molecules can lead to self-quenching of fluorescence.[5]
-
Low Concentration: The concentration of your sample may be too low to detect a signal.
-
Solvent Effects: The choice of solvent can influence fluorescence quantum yield.
-
Presence of Quenchers: Impurities in the sample or solvent can quench fluorescence.
Raman and Infrared (IR) Spectroscopy
Q7: How can I differentiate between my this compound product and the starting materials using IR or Raman spectroscopy?
A7: You should look for the appearance of characteristic vibrational modes of the this compound structure and the disappearance of bands associated with the starting materials. For example, if your synthesis involves the cyclization of alkyne precursors, you would expect to see the disappearance of the C≡C stretching vibration in the IR spectrum of the final product.
Q8: My Raman spectrum has a very high background fluorescence. How can I reduce this?
A8: Fluorescence interference is a common problem in Raman spectroscopy. To reduce it, you can:
-
Change the Excitation Wavelength: Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.
-
Sample Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn out" the fluorescent species.
-
Time-Gated Detection: If available, this technique can separate the fast Raman scattering from the slower fluorescence emission.
Mass Spectrometry
Q9: I am having difficulty observing the molecular ion peak for this compound in my mass spectrum. Why might this be?
A9: Large PAHs like this compound can be challenging to ionize without fragmentation.
-
Ionization Technique: Electron ionization (EI) can be too harsh and lead to extensive fragmentation. Softer ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are often more suitable.
-
In-source Fragmentation: Even with softer ionization methods, fragmentation can occur in the ion source.
Q10: What are the expected fragmentation patterns for this compound in mass spectrometry?
A10: The fragmentation of PAHs in mass spectrometry often involves the loss of hydrogen atoms or small hydrocarbon fragments. For large PAHs, you may observe a series of smaller cation fragments and cations close in size to the original molecule.[4] The formation of polyynes and allenes is indicated by hydrogen-deficient fragments.[4] There can also be rearrangement reactions.[8]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the sample concentration if solubility allows. Increase the number of scans. Use a cryoprobe if available. |
| Insufficient number of scans. | ||
| Low natural abundance of ¹³C (for ¹³C NMR). | ||
| Broad Peaks | Poor shimming. | Re-shim the spectrometer carefully. |
| Sample is not fully dissolved or has precipitated. | Filter the sample. Try a different, more effective solvent or a solvent mixture.[1][9] | |
| Aggregation of molecules. | Acquire the spectrum at an elevated temperature. Use a more dilute sample. | |
| Presence of paramagnetic impurities. | Pass the sample through a small plug of silica or celite to remove paramagnetic species. | |
| Overlapping Peaks in Aromatic Region | Complex spin systems and similar chemical environments. | Use a higher field spectrometer for better dispersion. Try an aromatic solvent (e.g., benzene-d₆) to induce chemical shift changes (Aromatic Solvent Induced Shifts - ASIS).[9] |
| Presence of Unwanted Solvent Peaks | Residual solvent from sample preparation. | Ensure the sample is thoroughly dried under high vacuum before dissolving in the deuterated solvent. |
| Impurities in the deuterated solvent. | Use high-purity deuterated solvents. A table of common NMR solvent impurities can be found in the literature.[10][11] |
UV-Vis and Fluorescence Spectroscopy
| Problem | Possible Cause | Solution |
| Non-linear Beer-Lambert Plot | Aggregation at higher concentrations. | Work at lower concentrations where the relationship is linear. |
| Instrumental limitations (stray light). | Ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 2 AU). | |
| Broadened or Blue-Shifted Absorption Bands | H-aggregation (face-to-face stacking). | Dilute the sample. Use a solvent that discourages π-stacking. |
| Low or No Fluorescence Signal | Aggregation-Caused Quenching (ACQ).[5] | Dilute the sample significantly. |
| Photobleaching. | Reduce the excitation light intensity or the exposure time. | |
| Quenching by impurities. | Purify the sample and use high-purity spectroscopic grade solvents. | |
| Distorted Emission Spectrum | Inner filter effect (re-absorption of emitted light). | Use a more dilute sample. Use a cuvette with a shorter path length. |
| Scattering from suspended particles. | Filter the solution before measurement. |
Raman and Infrared (IR) Spectroscopy
| Problem | Possible Cause | Solution |
| High Fluorescence Background (Raman) | Sample is inherently fluorescent or contains fluorescent impurities. | Use a longer wavelength excitation laser (e.g., 785 nm or 1064 nm). Photobleach the sample before acquisition. |
| Weak Raman Signal | Low Raman scattering cross-section of the sample. | Increase laser power (be cautious of sample damage). Increase acquisition time. Use a higher concentration sample. |
| Poor focus. | Carefully focus the laser on the sample. | |
| Broad IR Peaks | Sample is amorphous or has a low degree of crystallinity. | This may be an intrinsic property of the sample. |
| Presence of water (broad O-H stretch). | Ensure the sample and KBr (if used) are thoroughly dry. | |
| Difficulty Differentiating Product from Starting Material | Overlapping spectral features. | Look for unique peaks in the fingerprint region. Use other techniques like NMR or MS for confirmation. |
Mass Spectrometry
| Problem | Possible Cause | Solution |
| No Molecular Ion Peak or Very Weak M+ Peak | Extensive fragmentation during ionization. | Use a softer ionization technique (e.g., MALDI, ESI, APCI). Optimize the ionization source parameters to reduce in-source fragmentation. |
| Complex Fragmentation Pattern | Multiple fragmentation pathways. | Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments.[12] Perform tandem mass spectrometry (MS/MS) to establish fragmentation pathways. |
| Low Ion Signal | Poor ionization efficiency. | Try different ionization sources and matrices (for MALDI). Optimize solvent and additives for ESI. |
| Sample is not volatile enough (for GC-MS). | Use a direct insertion probe or switch to a different MS technique. | |
| Mass Accuracy Issues (HRMS) | Instrument not properly calibrated. | Calibrate the mass spectrometer using an appropriate standard before analysis. |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
Given the poor solubility of this compound, careful sample preparation is crucial.
-
Solvent Selection: Choose a solvent in which this compound is sufficiently soluble. Chlorinated solvents (e.g., dichloromethane, chloroform, tetrachloroethane) or carbon disulfide are often used.[1] Aromatic solvents like toluene or dichlorobenzene may also be effective, especially at elevated temperatures.
-
Dissolution: Use a high-purity solvent. Gentle heating and sonication can aid in dissolution.
-
Filtration: After dissolution, filter the solution through a PTFE syringe filter (0.22 µm) to remove any particulate matter.[3]
-
Concentration: For techniques like NMR, a higher concentration is desirable. For UV-Vis and fluorescence, very dilute solutions are often necessary to avoid aggregation.
¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., C₂D₂Cl₄/CS₂ 1:1) in a clean, dry NMR tube.[1]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
Acquisition: Acquire the spectrum at room temperature or an elevated temperature to improve solubility and resolution. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane) in a quartz cuvette with a 1 cm path length.[1] The concentration should be adjusted to give a maximum absorbance below 2 AU.
-
Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette.
-
Acquisition: Record the absorption spectrum of the sample over the desired wavelength range (e.g., 250-700 nm).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of this compound in a spectroscopic grade solvent to minimize inner filter effects and aggregation.
-
Instrument Setup: Set the excitation and emission monochromators to the appropriate wavelengths. The excitation wavelength is typically set to one of the absorption maxima.
-
Acquisition: Record the emission spectrum. It is also good practice to record an excitation spectrum and compare it to the absorption spectrum to check for the presence of emissive impurities.
Raman Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid powder or a solution. For air-sensitive samples, consider encapsulation in a sealed capillary or using a specialized sample holder.[3]
-
Instrument Setup: Choose an appropriate excitation laser wavelength. A longer wavelength may be needed to avoid fluorescence.
-
Acquisition: Focus the laser on the sample and acquire the Raman spectrum. A reference spectrum of the substrate or solvent should be taken for background subtraction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solutions, use an appropriate IR-transparent cell.
-
Background Correction: Record a background spectrum of the empty sample compartment or the pure solvent.
-
Acquisition: Record the IR spectrum of the sample.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., dichloromethane for ESI).
-
Instrument Setup: Use a mass spectrometer capable of high resolution (e.g., TOF, Orbitrap, or FT-ICR).[12]
-
Ionization: Use a soft ionization technique such as ESI or MALDI.
-
Acquisition: Acquire the mass spectrum, ensuring proper calibration for accurate mass measurement.
Quantitative Data Summary
¹H NMR Chemical Shifts for a this compound Derivative (CC-1)
Solvent: C₂D₂Cl₄/CS₂ (1:1)[1]
| Proton Assignment | Chemical Shift (ppm) |
| a, d | 9.61 |
| b | 9.54 |
| c | 9.45 |
(Note: These assignments are for a specific derivative of this compound and may vary for other derivatives.)
UV-Vis Absorption Maxima for a this compound Derivative (CC-2)
Solvent: Dichloromethane[1]
| Band | Wavelength (nm) |
| α-band | ~500 |
| p-band | ~475 |
| β-band | ~450 |
(Note: The spectrum shows fine vibronic structure.)
Theoretical Infrared Peaks for Neutral this compound (C₅₄H₁₈)
Neutral this compound is predicted to have a very strong IR peak at 11.1 µm (approx. 900 cm⁻¹).[7]
Visualizations
Troubleshooting Workflow for Poor NMR Resolution
Caption: A logical workflow for troubleshooting poor resolution in NMR spectra of this compound.
Aggregation Effects on UV-Vis Spectra
Caption: The relationship between this compound aggregation and its observed UV-Vis spectrum.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Aggregation and Disaggregation Behavior of Chain Aromatic Hydrocarbon Derivatives Modulated by pH and act as Efficient Fluorescence Quencher for Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [1801.06305] Analyzing interstellar infrared spectrum by this compound (C54H18) related molecules [arxiv.org]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. digital.csic.es [digital.csic.es]
strategies to improve the stability of circumcoronene-based devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the fabrication and characterization of circumcoronene-based electronic devices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound-based devices?
A1: The primary degradation mechanisms for devices based on polycyclic aromatic hydrocarbons (PAHs) like this compound stem from their sensitivity to the ambient environment. Key factors include:
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Photo-oxidation: In the presence of oxygen and light (particularly UV), reactive oxygen species can be generated. These can chemically react with the this compound molecule, disrupting its π-conjugated system and creating charge traps, which leads to a decline in device performance.[1]
-
Moisture and Oxygen: Water and oxygen molecules can be physically adsorbed onto the surface of the semiconductor or at the semiconductor-dielectric interface. These molecules can act as charge traps, leading to hysteresis in the device characteristics and a decrease in charge carrier mobility.
-
Bias Stress Effects: Prolonged application of a gate voltage can lead to a shift in the threshold voltage of the transistor. This instability is often exacerbated by the presence of trap states at the semiconductor-dielectric interface, which can be created or filled during device operation.
Q2: My device exhibits a high off-current. What are the potential causes and solutions?
A2: A high off-current can be attributed to several factors:
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Material Impurities: Impurities within the this compound source material can act as dopants, increasing the intrinsic conductivity of the semiconductor layer.
-
Gate Dielectric Leakage: A thin or poor-quality gate dielectric can lead to significant gate leakage current, which contributes to the measured off-current.
-
Environmental Doping: Adsorption of atmospheric species like oxygen and water can effectively dope the semiconductor layer, increasing its conductivity.
| Troubleshooting Strategy | Description |
| Material Purification | Ensure the use of high-purity this compound. Techniques like temperature gradient sublimation can be used for purification. |
| Optimize Dielectric | Use a high-quality, pinhole-free dielectric material. For solution-processed dielectrics, ensure complete solvent removal and proper curing. For thermally grown oxides, verify the quality and thickness. |
| Controlled Environment | Perform device fabrication and measurements in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to minimize exposure to ambient air. |
Q3: I am observing a large hysteresis in the transfer characteristics of my OFET. How can I mitigate this?
A3: Hysteresis between the forward and reverse sweeps of the gate voltage is a common issue in organic field-effect transistors (OFETs) and is typically caused by slow charge trapping and de-trapping phenomena.
-
Interface Traps: The interface between the organic semiconductor and the gate dielectric is a common location for charge traps. Hydroxyl groups (-OH) on the surface of oxide dielectrics are a frequent source of electron trapping.
-
Mobile Ions: Mobile ions within the gate dielectric can drift under the influence of the gate electric field, leading to a slow response and hysteresis.
-
Water Adsorption: As mentioned, adsorbed water molecules can act as charge traps.
| Troubleshooting Strategy | Description |
| Dielectric Surface Passivation | Treat the dielectric surface with a hydrophobic self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to passivate hydroxyl groups and reduce water adsorption. |
| Thermal Annealing | Annealing the device in a vacuum or inert atmosphere can help to remove adsorbed water and improve the quality of the semiconductor-dielectric interface. |
| Use of Low-k Polymer Dielectrics | Employing non-polar, low-k polymer dielectrics, such as polystyrene (PS) or CYTOP, can reduce the density of polar trap states at the interface. |
Strategies for Enhancing Device Stability
The most effective strategy for improving the long-term stability of this compound-based devices is encapsulation, which isolates the active layers from the detrimental effects of the ambient environment.
Encapsulation Techniques
| Encapsulation Method | Description | Advantages | Considerations |
| Glass Lid Encapsulation | A glass lid is sealed to the device substrate using a UV-curable epoxy. A getter material may be included to absorb residual moisture and oxygen. | Simple, effective for rigid substrates. | Not suitable for flexible devices. |
| Thin-Film Encapsulation (TFE) | One or more thin layers of barrier materials are deposited directly onto the device. | Suitable for flexible devices, can be highly effective. | Requires specialized deposition equipment (e.g., ALD, PECVD). |
| Multilayer TFE | Alternating layers of inorganic (e.g., Al₂O₃, SiNₓ) and organic (e.g., parylene) materials are deposited. | The organic layers decouple defects in the inorganic layers, leading to very low water vapor transmission rates (WVTR).[2][3] | Complex deposition process. |
Quantitative Impact of Encapsulation on Device Lifetime
| Device Type | Active Materials | Encapsulation | Stability Metric | Lifetime |
| Organic Solar Cell | Pentacene/C₆₀ | None | Power Conversion Efficiency (PCE) | Degraded rapidly after 10 hours in air.[4] |
| Organic Solar Cell | Pentacene/C₆₀ | 200 nm Al₂O₃ (ALD) | Power Conversion Efficiency (PCE) | Maintained PCE after 6000+ hours in air.[4] |
| Organic Transistor | PTAA | None | Threshold Voltage Shift (Bias Stress) | Significant shift observed over minutes to hours.[5] |
| Organic Solar Cell | - | Multilayer TFE | Shelf Lifetime Performance | Maintained for over 7000 hours.[2] |
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) this compound OFET
-
Substrate Cleaning: Begin with a heavily doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm). Clean the substrate by sonicating in acetone, then isopropyl alcohol, each for 15 minutes. Dry the substrate with a stream of dry nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): To improve the interface quality, apply a self-assembled monolayer. For example, immerse the substrate in a 2% solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120°C for 10 minutes.
-
Electrode Deposition: Define the source and drain electrodes using photolithography and thermal evaporation. A common electrode configuration consists of a 5 nm chromium adhesion layer followed by a 50 nm gold layer.
-
This compound Deposition: Thermally evaporate a thin film of this compound (e.g., 30-50 nm) onto the substrate under high vacuum (< 10⁻⁶ Torr). The substrate temperature during deposition can be optimized to control film morphology.
-
Annealing: Post-deposition, anneal the device in a vacuum or inert atmosphere at a temperature below the material's decomposition point (e.g., 100-150°C) to improve crystallinity and device performance.
Protocol 2: Thin-Film Encapsulation using Atomic Layer Deposition (ALD)
-
Device Transfer: Immediately after fabrication and characterization in an inert environment, transfer the device to the ALD chamber without exposure to ambient air.
-
ALD Process: Deposit a thin film of a barrier material, such as Al₂O₃.
-
Precursors: Use trimethylaluminum (TMA) and water (H₂O) as the aluminum and oxygen precursors, respectively.
-
Deposition Temperature: A low deposition temperature (e.g., 80-100°C) is crucial to avoid thermal damage to the organic layer.
-
Film Thickness: A typical thickness of 30-50 nm is sufficient for a good barrier. This is achieved by repeating the ALD cycles.
-
-
Post-Deposition Handling: After encapsulation, the device is significantly more robust and can be handled and tested in ambient conditions.
Protocol 3: Bias Stress Stability Measurement
-
Initial Characterization: Measure the initial transfer characteristics (Drain Current vs. Gate Voltage) of the pristine device in a controlled environment (vacuum probe station or glovebox).
-
Bias Stressing: Apply a constant gate voltage (VGS_stress) and drain voltage (VDS_stress) for a prolonged period. The source is typically grounded.
-
Periodic Measurement: At set time intervals (e.g., 10s, 100s, 1000s, etc.), interrupt the stress bias and quickly measure the transfer curve again to determine the shift in the threshold voltage (ΔVth).
-
Data Analysis: Plot the ΔVth as a function of stress time. The data can often be fitted to a stretched-exponential function to extract the characteristic trapping time and the saturation voltage shift.
Visualizations
Caption: Experimental workflow for fabrication, encapsulation, and stability testing of this compound-based devices.
Caption: Key environmental stressors leading to degradation in this compound-based devices.
Caption: Troubleshooting logic for addressing high off-current in this compound-based devices.
References
refining precursor design for high-yield circumcoronene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of circumcoronene, with a particular focus on refining precursor design for high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective reported method for high-yield this compound synthesis?
A1: The most successful method reported to date is an on-surface synthesis approach utilizing a rationally designed precursor molecule on a copper (111) surface.[1] This method involves the intramolecular dehydrogenation of a specific precursor, followed by methyl radical-radical coupling and aromatization, achieving a yield of over 98%.
Q2: What is the key to a successful precursor design for on-surface this compound synthesis?
A2: The key lies in a multi-step wet-chemistry synthesis to produce a hexa-peri-hexabenzocoronene (HBC) precursor molecule that has twelve methyl groups located in the bay regions.[1] This specific design is crucial as it reduces the rotational freedom of the methyl groups, pre-organizing them for the subsequent cyclodehydrogenation reaction. This strategic design minimizes undesirable intramolecular and intermolecular side reactions, which is a common issue in on-surface synthesis.[1]
Q3: What are the typical reaction conditions for the on-surface synthesis of this compound?
A3: The on-surface conversion of the precursor to this compound is typically achieved by thermal annealing of the precursor-loaded Cu(111) substrate in an ultra-high vacuum (UHV) environment. The reported successful conditions involve annealing at approximately 140°C for one hour.[2]
Q4: Are there alternative methods to on-surface synthesis for obtaining this compound?
A4: Yes, a solution-phase synthesis of this compound derivatives has been reported. This method involves the Brønsted/Lewis acid-mediated cyclization of vinyl ether or alkyne precursors. While this method offers an alternative route, the on-surface synthesis of the parent this compound has demonstrated exceptionally high yields.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Cause A: Incorrect Precursor Design. The structure of the precursor molecule is critical for a successful reaction. Using a precursor without the appropriate pre-organization of reactive groups can lead to failed synthesis. For instance, the direct use of hexakis(3,5-dimethylphenyl)benzene as a precursor is reported to be unsuccessful.
Solution:
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Utilize the validated precursor: Employ the hexa-peri-hexabenzocoronene precursor with twelve methyl groups positioned in the bay areas. This structure is specifically designed to facilitate the desired intramolecular cyclodehydrogenation.[1]
-
Verify precursor purity: Ensure the precursor is of high purity before deposition. Impurities can interfere with the self-assembly and on-surface reaction.
Possible Cause B: Suboptimal Reaction Conditions. Incorrect annealing temperature or duration can lead to incomplete reactions or precursor desorption.
Solution:
-
Calibrate temperature: Ensure accurate temperature control of the substrate. The target temperature of ~140°C should be maintained consistently.
-
Optimize annealing time: While one hour is the reported duration, longer annealing times at a slightly lower temperature might be necessary if the conversion is incomplete. However, excessively high temperatures or long durations should be avoided to prevent potential side reactions or damage to the product.
Possible Cause C: Inactive Catalytic Surface. The catalytic activity of the Cu(111) surface is essential for the dehydrogenation process. A contaminated or improperly prepared surface will hinder the reaction.
Solution:
-
Thorough surface preparation: Ensure the Cu(111) single crystal is properly cleaned through cycles of sputtering and annealing to obtain a clean, well-ordered surface before precursor deposition.
-
Verify surface cleanliness: Use techniques like Scanning Tunneling Microscopy (STM) to confirm the cleanliness and atomic structure of the Cu(111) surface prior to the experiment.
Problem 2: Presence of Impurities and Defective Products
Possible Cause A: Incomplete Cyclodehydrogenation. Suboptimal reaction conditions can result in partially cyclized byproducts, where not all of the new carbon-carbon bonds have formed.
Solution:
-
Fine-tune annealing parameters: A slight increase in annealing temperature or duration may promote complete cyclization.
-
Characterize intermediates: Use STM to visualize the molecules on the surface. Incomplete reaction products will appear non-planar and have a different morphology compared to the planar this compound.
Possible Cause B: Intermolecular Side Reactions. If the precursor molecules are not well-isolated on the surface or if their design allows for it, intermolecular reactions can occur, leading to the formation of undesired oligomers or polymers.
Solution:
-
Control precursor coverage: Ensure a sub-monolayer coverage of the precursor on the Cu(111) surface to provide sufficient space for individual molecules to react without significant intermolecular interactions.
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Precursor design: The recommended precursor with peripheral methyl groups is designed to reduce intermolecular π-π interactions, which helps in preventing such side reactions.[1]
Data Presentation
Table 1: Comparison of Precursors for this compound Synthesis
| Precursor Name | Structure | Synthesis Method | Yield | Reference |
| Precursor I | Hexakis(3,5-dimethylphenyl)benzene | On-surface on Cu(111) | Unsuccessful | |
| Precursor II | Hexa-peri-hexabenzocoronene with 12 methyl groups | On-surface on Cu(111) | >98% | |
| Alkyne/Vinyl Ether Precursors | Various substituted alkynes and vinyl ethers | Solution-phase (acid-mediated) | Not specified |
Experimental Protocols
On-Surface Synthesis of this compound
-
Substrate Preparation:
-
A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of Ar+ sputtering and annealing at approximately 500°C until a clean, atomically flat surface is confirmed by STM.
-
-
Precursor Deposition:
-
The hexa-peri-hexabenzocoronene precursor (Precursor II) is sublimed from a Knudsen cell onto the clean Cu(111) surface held at room temperature.
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The deposition rate and time are controlled to achieve a sub-monolayer coverage.
-
-
Thermal Annealing:
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The substrate with the deposited precursor is annealed at a temperature of approximately 140°C for 1 hour to induce the intramolecular cyclodehydrogenation reaction.
-
-
Characterization:
-
After cooling down, the surface is characterized by Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM) to confirm the formation and structure of the this compound molecules.
-
Visualizations
Caption: Experimental workflow for the on-surface synthesis of this compound.
Caption: Logical comparison of successful and unsuccessful precursor designs.
Caption: Troubleshooting pathway for low-yield this compound synthesis.
References
managing side reactions in polycyclic aromatic hydrocarbon synthesis
Welcome to the Technical Support Center for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to effectively manage and mitigate side reactions during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of PAHs.
Q1: My Scholl reaction is resulting in a low yield and a significant amount of insoluble black solid. What is the likely cause and how can I fix it?
A: This is a classic issue in Scholl reactions, often caused by intermolecular polymerization or oligomerization of the desired product, which competes with the intended intramolecular cyclization.[1][2] High reaction temperatures and strongly acidic catalysts can also lead to decomposition.[2]
-
Troubleshooting Steps:
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Introduce Blocking Groups: Incorporating bulky substituents, such as tert-butyl groups, at strategic positions on your precursor can sterically hinder intermolecular reactions, thereby favoring the desired intramolecular cyclization.[1]
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Optimize Reagents: The choice of Lewis acid and oxidant is critical. Milder and more effective reagents like MoCl₅ or a combination of PhI(OOCCF₃)₂ and BF₃·Et₂O can improve yields and reduce side products compared to harsher traditional reagents like AlCl₃ or FeCl₃.[1][3]
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Control Reaction Conditions: Running the reaction at the lowest effective temperature and for a shorter duration can minimize decomposition and oligomerization. For instance, some reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant proceed to high yields in as little as 10 minutes at room temperature.[1]
-
Q2: I am struggling with poor regioselectivity during the cyclization or functionalization of my PAH precursor. How can I achieve better control?
A: Achieving high regioselectivity is a significant challenge in PAH synthesis, as many positions on the aromatic core can have similar reactivity.[4] Control can be exerted through electronic, steric, or photochemical means.
-
Troubleshooting Steps:
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Utilize Directing Groups: The electronic nature of substituents on the precursor can direct bond formation. Activating, ortho-para directing groups (e.g., methoxy) can facilitate cyclodehydrogenation and direct the reaction to specific sites. Conversely, deactivating meta-directors (e.g., nitro) can suppress reactions at certain positions.[1]
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Leverage Steric Hindrance: Bulky substituents can block certain reaction sites, forcing the reaction to occur at less sterically hindered positions. This is a common strategy for controlling regioselectivity in Friedel-Crafts reactions and C-H borylations on PAHs.[4]
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Employ Photochemical Methods: Photocyclization reactions can offer high regioselectivity that is difficult to achieve with thermal methods. For instance, photocyclodehydrohalogenation, involving precursors with strategically placed halogens, provides a highly regioselective route to PAHs that are otherwise challenging to synthesize.[5]
-
Q3: My target PAH is poorly soluble, causing it to precipitate during the reaction or hampering purification. What strategies can I use to overcome this?
A: Poor solubility is a major drawback for large, planar PAHs due to strong π-π stacking interactions.[6] This can limit synthetic accessibility and prevent characterization and application.[7]
-
Troubleshooting Steps:
-
Introduce Solubilizing Groups: Attaching flexible alkyl or alkoxy chains, or bulky dendritic groups, to the PAH core can disrupt π-π stacking and significantly improve solubility in common organic solvents.[6]
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Use a Sulfoniumization Strategy: A one-step protocol using a substituted diaryl sulfoxide can introduce highly soluble sulfonium groups onto the PAH. This not only increases solubility in organic solvents but can also enable handling in aqueous solutions.[6]
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Perform Solid-State Synthesis: For extremely insoluble compounds, solid-state cross-coupling reactions using techniques like ball-milling can circumvent solubility issues entirely.[6]
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Optimize Purification Techniques: For purification, consider methods that are less dependent on high solubility, such as sublimation for thermally stable PAHs or specialized column chromatography with high-boiling point eluents.
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Q4: In my Sonogashira coupling to build a PAH precursor, I'm observing significant homocoupling of the terminal alkyne (Glaser coupling). How can this be minimized?
A: Glaser homocoupling is a common side reaction in Sonogashira couplings, typically promoted by the copper co-catalyst in the presence of oxygen.[8]
-
Troubleshooting Steps:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst. This may require a more active palladium catalyst system, different ligands (e.g., bulky, electron-rich phosphines), and potentially higher temperatures.[8]
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Thoroughly Degas Solvents and Reagents: Oxygen is a key promoter of the homocoupling side reaction. Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period before adding the catalyst.[8]
-
Use an Amine as Both Base and Solvent: Running the reaction in an amine solvent like triethylamine can sometimes suppress homocoupling.[9]
-
Troubleshooting Guides
This section provides detailed guides and workflows for specific synthetic methods.
Guide 1: Troubleshooting the Scholl Reaction
The Scholl reaction is a powerful tool for creating C-C bonds to form PAHs, but it is prone to several side reactions.[2] Use this guide to troubleshoot common issues.
Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Yield Improvement (Example) |
| Low Yield / No Reaction | Insufficiently activating substrate; Deactivating groups present; Wrong choice of oxidant/Lewis acid. | Use precursors with activating groups (e.g., -OMe).[1] Avoid precursors with deactivating groups (e.g., -NO₂).[1] Screen different oxidants (e.g., DDQ, MoCl₅, PIFA).[1][2] | N/A |
| Oligomerization / Tar Formation | Intermolecular coupling is faster than intramolecular cyclization.[1] | Introduce bulky blocking groups (t-butyl, etc.) to sterically hinder intermolecular reactions.[1][2] | From intractable mixture to 91% yield for a hexabenzocoronene precursor.[5] |
| Rearrangement of Product | Harsh reaction conditions (high temperature, strong acid). | Use milder conditions. Some modern protocols with DDQ work at room temperature.[1] | N/A |
| Unwanted Halogenation | Using reagents like FeCl₃ can lead to chlorinated side products.[10] | Switch to a non-halogenating oxidant system like MoCl₅ or an organic oxidant like DDQ.[1][10] | Avoids chlorinated by-products, leading to cleaner reaction profiles.[10] |
Troubleshooting Workflow for Scholl Reaction
Caption: Troubleshooting workflow for a low-yielding Scholl reaction.
Guide 2: Managing Side Reactions in Cross-Coupling Reactions
Suzuki and Sonogashira couplings are essential for synthesizing complex PAH precursors. However, side reactions can lower yields and complicate purification.
Sonogashira Coupling: Minimizing Glaser Homocoupling
Caption: Logic diagram for minimizing Glaser coupling in Sonogashira reactions.
Experimental Protocols
Protocol 1: General Procedure for a Scholl Reaction using DDQ
This protocol describes a mild oxidative cyclodehydrogenation suitable for many PAH syntheses.
-
Preparation: In a round-bottom flask, dissolve the oligophenylene precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Add methanesulfonic acid (excess, ~10-20 eq) to the solution at room temperature with stirring.
-
Oxidant Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 2-6 eq) portion-wise to the stirred solution. The reaction is often rapid and may be complete in 10-30 minutes.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing an ice/water mixture to quench the reaction.
-
Workup: If the product precipitates, collect it by vacuum filtration. If it remains in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica or alumina) or recrystallization.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling side reactions.[8]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Ar), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or an amine like diisopropylethylamine, 2-3 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene, or THF) via syringe. Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Degassing (Critical Step): If not already done, thoroughly degas the entire reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General PAH Synthesis and Purification Workflow
The synthesis of a complex PAH is a multi-step process requiring careful planning of both the synthetic and purification stages.
Caption: A generalized experimental workflow for PAH synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholl reaction - Wikipedia [en.wikipedia.org]
- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
Technical Support Center: Enhancing Circumcoronene Electronic Device Performance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with circumcoronene-based electronic devices. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical performance benchmarks for this compound-based field-effect transistors (FETs)?
A1: While extensive data on unsubstituted this compound FETs is still emerging, research on derivatives provides valuable insights. For instance, solution-processed field-effect transistors using cyano- and chloro-substituted coronene diimides have demonstrated promising n-type semiconductor performance with electron mobilities reaching up to 0.16 cm² V⁻¹ s⁻¹ in air.[1] Performance is highly dependent on factors such as the purity of the material, the deposition method, the choice of dielectric, and the quality of the source-drain contacts.
Q2: What are the key challenges in fabricating high-performance this compound electronic devices?
A2: The primary challenges include:
-
Solubility: this compound's planar and extended aromatic structure leads to strong intermolecular π-π stacking, resulting in poor solubility in common organic solvents. This makes solution-based processing difficult.
-
Film Morphology: Achieving large, well-ordered crystalline domains in thin films is crucial for efficient charge transport. Controlling the morphology during vacuum deposition or solution-based methods is a significant hurdle.
-
Contact Resistance: High contact resistance between the metallic source/drain electrodes and the this compound active layer can severely limit device performance.[2][3][4]
-
Stability: Like many organic semiconductors, this compound devices can be susceptible to degradation upon exposure to oxygen, moisture, and ambient light.[5]
Q3: How does the choice of gate dielectric affect device performance?
A3: The gate dielectric plays a critical role in the performance of this compound FETs. Its properties influence carrier mobility, threshold voltage, and device stability. A high-quality dielectric with a smooth surface can promote better ordering of the this compound molecules at the interface, leading to improved charge transport. Furthermore, the dielectric constant of the material impacts the gate capacitance and, consequently, the charge carrier density induced in the channel for a given gate voltage.[6][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and characterization of this compound electronic devices.
Issue 1: Low Carrier Mobility
Symptoms:
-
The calculated field-effect mobility is significantly lower than expected values for polycyclic aromatic hydrocarbons.
-
The device shows weak current modulation with the gate voltage.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Film Crystallinity | Optimize the deposition parameters. For thermal evaporation, adjust the substrate temperature and deposition rate. A slower deposition rate and an elevated, optimized substrate temperature can promote the growth of larger crystalline grains. |
| Impurities in this compound | Purify the this compound source material using techniques like sublimation or chromatography to remove impurities that can act as charge traps. |
| Rough Dielectric Surface | Use an ultra-smooth gate dielectric or treat the dielectric surface with a self-assembled monolayer (SAM) to promote better molecular ordering. |
| High Contact Resistance | See the "High Contact Resistance" troubleshooting section below. |
Issue 2: High "Off" Current and Low On/Off Ratio
Symptoms:
-
The transistor does not switch off completely, showing a significant drain current even at zero gate voltage.
-
The ratio of the "on" current to the "off" current is low (e.g., < 10³).
Possible Causes and Solutions:
| Cause | Solution |
| Unintentional Doping | Impurities or atmospheric dopants (like oxygen or water) can increase the off-current. Handle and process the device in an inert atmosphere (e.g., a glovebox). Anneal the device in a vacuum to desorb adsorbates. |
| Gate Leakage Current | A thin or defective gate dielectric can lead to a leakage current from the gate to the channel, contributing to the off-current. Ensure the integrity and thickness of the dielectric layer. |
| Bulk Conduction | If the this compound film is too thick, conduction may occur through the bulk of the film, which is not effectively modulated by the gate field. Optimize the film thickness to be in the range of a few molecular layers. |
Issue 3: High Contact Resistance
Symptoms:
-
Non-linear output characteristics (Id-Vd) at low drain voltages.
-
Underestimation of carrier mobility.
-
Device performance is limited by charge injection rather than charge transport in the channel.
Possible Causes and Solutions:
| Cause | Solution |
| Energy Barrier at the Contact | The work function of the source/drain metal is not well-matched with the HOMO/LUMO levels of this compound. Select metals with appropriate work functions (e.g., gold for p-type, low work function metals for n-type). |
| Poor Interfacial Morphology | Roughness or contamination at the metal-semiconductor interface can impede charge injection. Ensure a clean interface by fabricating devices in a high-vacuum environment. |
| Contact Geometry | Optimize the contact geometry. For bottom-gate, top-contact devices, ensure good adhesion of the metal to the this compound layer. For top-gate, bottom-contact devices, treat the contact surface to improve charge injection. |
Issue 4: Device Instability
Symptoms:
-
Device performance degrades over time when exposed to air.
-
Hysteresis is observed in the transfer characteristics.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation and Moisture Effects | Oxygen and water molecules can act as traps or dopants. Encapsulate the device with a suitable barrier layer (e.g., CYTOP, Al₂O₃) to protect it from the ambient environment.[5] |
| Charge Trapping at the Dielectric Interface | Defects at the semiconductor-dielectric interface can trap charge carriers, leading to hysteresis. Use high-quality dielectrics and consider surface treatments to passivate trap states. |
| Photodegradation | Exposure to UV light can cause chemical degradation of the this compound molecules. Store and handle devices in the dark or under filtered light. |
Quantitative Data
Due to the limited availability of extensive experimental data on unsubstituted this compound electronic devices, the following table includes performance metrics for a functionalized coronene derivative and typical ranges for high-performance polycyclic aromatic hydrocarbon (PAH) FETs to provide a benchmark.
| Parameter | Cyano- & Chloro-Substituted Coronene Diimide (n-type)[1] | Typical High-Performance PAH FETs (p-type) |
| Carrier Mobility (cm² V⁻¹ s⁻¹) | up to 0.16 | 1 - 10 |
| On/Off Current Ratio | Not Reported | > 10⁶ |
| Contact Resistance (Ω·cm) | Not Reported | 10³ - 10⁵ |
| Processing Method | Solution-Processed | Vacuum-Deposited or Solution-Processed |
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact this compound FET
This protocol describes a general procedure for fabricating a this compound field-effect transistor using thermal evaporation.
1. Substrate Preparation:
- Start with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) as the gate dielectric.
- Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a stream of dry nitrogen.
- Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the ordering of the this compound film and reduce charge trapping.
2. This compound Deposition:
- Place the prepared substrate in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
- Place high-purity this compound powder in a Knudsen cell or a baffled boat.
- Heat the substrate to an optimized temperature (e.g., 80-150 °C) to promote crystalline film growth.
- Deposit a thin film of this compound (typically 20-50 nm) at a low deposition rate (e.g., 0.1-0.5 Å/s).
3. Electrode Deposition:
- Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask.
- For p-type behavior, use a high work function metal like gold (Au).
- Deposit a thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) followed by a thicker layer of Au (30-50 nm).
- The channel length and width are defined by the shadow mask.
4. Device Annealing and Characterization:
- Post-deposition annealing in a vacuum or inert atmosphere can be performed to improve film crystallinity and device performance.
- Characterize the device in an inert environment using a semiconductor parameter analyzer to obtain the output and transfer characteristics.
Visualizations
Experimental Workflow for this compound FET Fabrication
Caption: Workflow for fabricating a bottom-gate, top-contact this compound FET.
Troubleshooting Logic for Low Carrier Mobility
Caption: A logical flow for troubleshooting low carrier mobility in this compound devices.
References
- 1. Cyano- and chloro-substituted coronene diimides as solution-processable electron-transporting semiconductors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. graphenea.com [graphenea.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nfml.yonsei.ac.kr [nfml.yonsei.ac.kr]
- 7. Optimization of NS-GAAFET technology through low-κ dielectrics for spacer fabrication - Webthesis [webthesis.biblio.polito.it]
- 8. Low-Temperature-Processed High-Performance Pentacene OTFTs with Optimal Nd-Ti Oxynitride Mixture as Gate Dielectric - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Circumcoronene Superlattice Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the self-assembly of circumcoronene superlattices. Our aim is to help you mitigate common defects and achieve high-quality, well-ordered monolayers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects observed in self-assembled this compound superlattices?
A1: In the on-surface synthesis of this compound superlattices on metallic substrates like Cu(111), the most commonly reported defects are molecular-level imperfections. These can include:
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Incompletely Cyclized Molecules: Precursor molecules that have not fully undergone the desired cyclodehydrogenation reaction, resulting in a "defective this compound molecule". These can disrupt the long-range order of the superlattice.[1]
-
Point Defects: These are zero-dimensional defects and can include vacancies (a missing molecule in the lattice) or adatoms (an extra molecule adsorbed on top of the monolayer).[2]
-
Grain Boundaries: These are one-dimensional defects that form at the interface where two crystalline domains with different orientations meet.[3]
-
Dislocations: These are disruptions in the regular ordering of the molecular lattice.
Q2: What are the primary causes of these defects?
A2: Defects in this compound superlattices can arise from several factors throughout the experimental process:
-
Precursor Purity and Design: Impurities in the precursor material can be incorporated into the superlattice as defects. The design of the precursor itself is crucial; side reactions during the on-surface synthesis can lead to undesired byproducts.[4][5]
-
Substrate Quality: A rough or contaminated substrate surface can impede the ordered self-assembly of this compound molecules. The crystallographic orientation and cleanliness of the substrate are critical.[6]
-
Deposition and Annealing Parameters: The substrate temperature during deposition and the subsequent annealing temperature and duration are critical parameters. Suboptimal temperatures can lead to incomplete reactions or the formation of disordered structures. For the on-surface synthesis of this compound on Cu(111), a specific annealing temperature of approximately 140°C is used to trigger the intramolecular cyclodehydrogenation.[4][7]
-
Solvent Choice (for solution-based methods): In solution-based self-assembly, the solvent plays a crucial role in the interactions between molecules and between the molecules and the substrate. An inappropriate solvent can lead to the formation of aggregates and disordered films.[8][9][10]
Q3: How can I characterize and quantify the defects in my this compound superlattices?
A3: High-resolution imaging techniques are essential for characterizing defects at the molecular level.
-
Scanning Tunneling Microscopy (STM): STM is a powerful technique for visualizing the atomic and molecular structure of surfaces. It can be used to identify individual defective molecules, vacancies, grain boundaries, and other disruptions in the superlattice.[11][12][13]
-
Non-contact Atomic Force Microscopy (nc-AFM): nc-AFM provides complementary information to STM and can achieve true atomic resolution, helping to confirm the chemical structure of individual molecules and identify defects.[1]
Quantitative analysis of defect density can be performed by analyzing a large number of STM or nc-AFM images and counting the number of defects per unit area.
Troubleshooting Guides
Problem 1: High Density of Incompletely Cyclized Molecules
| Symptom | Possible Cause | Suggested Solution |
| STM/nc-AFM images show a significant number of molecules that do not have the characteristic planar, symmetric structure of this compound. | Insufficient Annealing Temperature or Time: The precursor molecules did not receive enough thermal energy to complete the cyclodehydrogenation reaction. | Increase the annealing temperature in small increments (e.g., 10-20°C) or extend the annealing time. For the transformation of the precursor on Cu(111), an annealing temperature of ~140°C for 1 hour is reported to be effective.[4][7] |
| Poor Catalytic Activity of the Substrate: The substrate is not effectively catalyzing the cyclodehydrogenation reaction. | Ensure the substrate is atomically clean and has the correct crystallographic orientation (e.g., Cu(111)). Consider alternative catalytically active substrates if the problem persists. | |
| Precursor Design Issues: The precursor molecule may be prone to side reactions or may have a high activation energy for the desired reaction. | While challenging to address post-synthesis, consider redesigning the precursor to have a lower activation barrier for cyclodehydrogenation and to minimize potential side reactions. The use of methyl groups in the precursor design can reduce intermolecular π-π interactions and facilitate sublimation.[4] |
Problem 2: Poor Long-Range Order and Small Crystalline Domains
| Symptom | Possible Cause | Suggested Solution |
| STM/AFM images show small, isolated islands of ordered this compound with no long-range order across the substrate. | Substrate Contamination or Roughness: Impurities or topographical defects on the substrate can act as pinning sites, preventing the formation of large, ordered domains. | Improve the substrate cleaning procedure (e.g., multiple cycles of sputtering and annealing for single-crystal metal substrates). Ensure the substrate has a low surface roughness. |
| Incorrect Deposition Rate: A deposition rate that is too high can lead to the rapid formation of a disordered film as molecules do not have sufficient time to diffuse and find their optimal positions in the lattice. | Reduce the deposition rate to allow for greater molecular mobility on the surface. | |
| Suboptimal Substrate Temperature During Deposition: The temperature of the substrate during the deposition of the precursor can influence the initial arrangement of the molecules. | Optimize the substrate temperature during deposition. For the on-surface synthesis of this compound, deposition is often performed at room temperature.[4][7] |
Problem 3: Presence of Multi-layered Aggregates
| Symptom | Possible Cause | Suggested Solution |
| Topographical images show clusters of molecules on top of the primary monolayer. | Excessive Molecular Flux: Too much precursor material was deposited onto the substrate. | Reduce the total amount of precursor material deposited. Calibrate your deposition source carefully to achieve sub-monolayer to monolayer coverage. |
| Inappropriate Solvent in Solution-Based Deposition: For solution-based methods, a poor solvent can cause the molecules to aggregate in solution before they adsorb onto the substrate. | Choose a solvent that promotes the solubility of the precursor at the desired concentration but still allows for self-assembly on the surface.[8][10] |
Quantitative Data on Defect Mitigation
While extensive quantitative data specifically for this compound is still emerging, the following table summarizes typical defect densities and the impact of mitigation strategies from relevant studies on self-assembled molecular systems.
| System | Defect Type | Typical Defect Density (Untreated) | Mitigation Strategy | Defect Density (After Mitigation) | Reference |
| This compound on Cu(111) | Incompletely cyclized molecules | ~2% | Rational precursor design and optimized on-surface synthesis | ~2% (considered high-yield) | [1] |
| Graphene on Ir(111) | Vacancies | Varies with ion bombardment dose | Annealing at 900 K | Reduced vacancy concentration | [14] |
| Covalent Organic Frameworks (COFs) | Grain Boundaries | High density of small domains (~3350 nm²) | Optimization of growth conditions | Larger, more oriented domains | [15] |
Experimental Protocols
Protocol 1: On-Surface Synthesis of this compound Superlattices on Cu(111)
This protocol is based on the successful synthesis of high-quality this compound superlattices as reported in the literature.[4][5]
-
Substrate Preparation:
-
A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of Ar+ sputtering and annealing at approximately 500°C.
-
The cleanliness and crystallographic order of the surface should be verified by STM or Low-Energy Electron Diffraction (LEED).
-
-
Precursor Deposition:
-
The rationally designed precursor molecule (e.g., a hexa-peri-hexabenzocoronene with 12 methyl groups) is deposited onto the clean Cu(111) surface at room temperature via thermal sublimation from a Knudsen cell in UHV.
-
The deposition rate should be slow and controlled to achieve sub-monolayer coverage.
-
-
Thermal Annealing:
-
Characterization:
-
The resulting this compound superlattice is then characterized in-situ using STM and nc-AFM at low temperatures (e.g., 5 K) to assess the quality of the self-assembly and identify any defects.
-
Visualizations
Caption: Workflow for the on-surface synthesis of this compound superlattices.
Caption: Troubleshooting logic for mitigating defects in this compound superlattices.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Lattice Defects in Graphene: Types, Generation, Effects and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phy.pku.edu.cn [phy.pku.edu.cn]
- 4. Ultrahigh-yield on-surface synthesis and assembly of this compound into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrahigh-yield on-surface synthesis and assembly of this compound into a chiral electronic Kagome-honeycomb lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Offcut Substrate-Induced Defect Trapping at Step Edges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling chemical self-assembly by solvent-dependent dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Solvent Conditions on the Self-Assembly of Heterotrimeric Collagen-Like Peptide (CLP) Triple Helices: A Coarse-Grained Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scanning Tunneling Microscopy and Spectroscopy of Defects in Low-Dimensional Materials [scholarsbank.uoregon.edu]
- 12. researchgate.net [researchgate.net]
- 13. Building and exploring libraries of atomic defects in graphene: Scanning transmission electron and scanning tunneling microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unveiling the nature of atomic defects in graphene on a metal surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping Grains, Boundaries, and Defects in 2D Covalent Organic Framework Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Circumcoronene and Coronene: Unveiling the Properties of Nanographene Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties of circumcoronene and its smaller analogue, coronene. As key polycyclic aromatic hydrocarbons (PAHs), these molecules serve as fundamental building blocks and model systems for larger graphene-based materials. Understanding their distinct electronic, optical, and electrochemical characteristics is crucial for their application in organic electronics, sensor technology, and materials science. This document summarizes key experimental data, outlines detailed methodologies for their characterization, and visualizes relevant experimental workflows.
Structural and Molecular Properties
Coronene (C₂₄H₁₂) consists of seven peri-fused benzene rings, forming a planar, disc-like structure. This compound (C₅₄H₁₈) represents a significant extension of this structure, with an additional outer ring of benzene units fused to the coronene core. This increase in size and π-conjugation profoundly influences its material properties.
Comparative Data of Physicochemical Properties
The following table summarizes the key experimental data for coronene and a functionalized this compound derivative (CC-2), providing a direct comparison of their optical and electrochemical properties. It is important to note that comprehensive experimental data for the parent, unsubstituted this compound is limited due to its challenging synthesis and low solubility. Theoretical studies and data from derivatives suggest that the absorption and emission spectra of the parent this compound are similar in shape to those of coronene but are red-shifted.
| Property | Coronene | This compound Derivative (CC-2) |
| Molecular Formula | C₂₄H₁₂ | C₈₄H₈₄O₆ |
| Molar Mass ( g/mol ) | 300.36 | 1213.57 |
| Appearance | Yellow powder[1] | - |
| Solubility | Soluble in benzene, toluene, dichloromethane[1] | Soluble in dichloromethane |
| Absorption Maxima (λ_abs, nm) | 302, 319, 331, 345 | 368 (β-band), 469 (p-band), 503 (α-band) |
| Emission Maxima (λ_em, nm) | 429, 455, 484 | 528 |
| Fluorescence Quantum Yield (Φ_F) | Not specified for monomer; Dimer: 6.95% (internal) | Not specified |
| Redox Potentials (V vs. Fc/Fc⁺) | Oxidation: 1.15, 1.55 | Oxidation: 0.48, 0.72; Reduction: -2.02 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) of coronene and this compound, providing insights into their electronic transitions.
Protocol:
-
Sample Preparation: Prepare stock solutions of coronene and this compound in a suitable UV-grade solvent (e.g., dichloromethane or toluene) at a concentration of approximately 1 x 10⁻⁵ M. Ensure the solvent is transparent in the spectral region of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Measurement: Fill a matched quartz cuvette with the sample solution. Record the absorption spectrum over a wavelength range of 250 nm to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs) from the resulting spectrum. These correspond to the α, p, and β bands characteristic of PAHs.
Fluorescence Spectroscopy
Objective: To measure the emission spectra and determine the fluorescence quantum yield (Φ_F) of the compounds.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the samples in a spectroscopic grade solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation: Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.
-
Quantum Yield Determination (Relative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Cyclic Voltammetry
Objective: To determine the redox potentials of coronene and this compound, providing information about their HOMO and LUMO energy levels.
Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Working Electrode: A glassy carbon electrode is typically used. Polish the electrode surface with alumina slurry, followed by sonication in the solvent.
-
Reference and Counter Electrodes: Use a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.
-
Measurement:
-
Dissolve the sample in the electrolyte solution at a concentration of approximately 1 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution and perform the cyclic voltammetry scan over a potential range appropriate for the sample.
-
Record the resulting voltammogram. A ferrocene/ferrocenium (Fc/Fc⁺) couple should be used as an internal or external standard for potential calibration.
-
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction peaks from the voltammogram.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound and coronene.
Caption: General experimental workflow for the synthesis and characterization of PAHs.
Caption: On-surface synthesis of this compound on a copper substrate.
Conclusion
The extension of the π-conjugated system from coronene to this compound results in significant shifts in their optical and electronic properties. This compound derivatives exhibit bathochromically shifted absorption and emission spectra and lower oxidation potentials compared to coronene, indicating a smaller HOMO-LUMO gap. These properties make this compound and its derivatives promising candidates for applications in organic field-effect transistors, light-emitting diodes, and as molecular models for graphene nanostructures. The provided experimental protocols and workflows serve as a valuable resource for researchers aiming to explore and utilize these fascinating molecules in their respective fields. Further research is warranted to fully characterize the parent this compound and unlock its full potential.
References
Validating the Elusive Structure of Circumcoronene: A Comparative Guide to Characterization Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex polycyclic aromatic hydrocarbons (PAHs) like circumcoronene is paramount. This guide provides a comparative analysis of the primary experimental and theoretical techniques used to validate the structure of this fascinating molecule, which has only recently been synthesized in solution. We present a detailed comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations, supported by experimental data and detailed protocols.
The synthesis of this compound (C₅₄H₁₈), a large, planar PAH composed of 19 fused benzene rings, has been a long-standing challenge in organic chemistry. Its unique electronic and structural properties make it a molecule of significant interest. The recent successful solution-phase synthesis of this compound derivatives has enabled detailed structural validation, primarily through a combination of X-ray crystallography, NMR spectroscopy, and computational chemistry.[1][2] This guide will delve into these methods, offering a clear comparison of their capabilities and the data they provide.
Comparative Analysis of Structural Validation Techniques
The validation of this compound's structure relies on a synergistic approach, where the strengths of different analytical techniques complement each other. X-ray crystallography provides a direct visualization of the molecule's three-dimensional structure in the solid state, while NMR spectroscopy offers insights into the chemical environment of individual atoms in solution. Theoretical calculations, such as DFT, provide a computational model that can be compared against experimental data to further confirm the structure and predict its properties.
| Parameter | X-ray Crystallography (for CC-3 derivative) | ¹H NMR Spectroscopy (for CC-1 derivative) | Density Functional Theory (DFT) Calculations |
| Crystal System | Not explicitly reported in the provided literature | Not Applicable | Not Applicable |
| Space Group | Not explicitly reported in the provided literature | Not Applicable | Not Applicable |
| Key Bond Lengths (Å) | C-C (central hexagon): 1.411–1.441C-C (other hexagons): 1.401–1.423Other C-C bonds: 1.414–1.457[1][3] | Not Applicable | C-C bond lengths can be calculated with high accuracy (e.g., using B3LYP/6-31G**). Specific calculated values for the parent this compound are needed for a direct comparison. |
| Proton Chemical Shifts (ppm) | Not Applicable | Ha, Hd: ~8.6 ppmHb: ~9.5 ppmHc: ~9.4 ppm(Estimated from spectrum)[1] | Proton chemical shifts can be calculated and compared to experimental data. |
| Key Insights | Provides precise bond lengths and angles, confirming the planar, fused-ring structure.[1] | Confirms the presence and chemical environment of different protons in the molecule, consistent with the proposed structure.[1] | Predicts geometric parameters and spectroscopic properties, offering a theoretical validation of the experimental findings.[4] |
Experimental and Computational Workflows
The validation of this compound's structure follows a logical workflow, integrating experimental and computational methods.
Detailed Methodologies
Single Crystal X-ray Crystallography
This technique provides unambiguous proof of the molecular structure by determining the arrangement of atoms in a single crystal.
Experimental Protocol:
-
Crystal Growth: Single crystals of the this compound derivative (e.g., CC-1 or CC-3) are grown by slow evaporation of a suitable solvent system. For many polycyclic aromatic hydrocarbons, a solution in a solvent like dichloromethane/hexane is used.[5]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution by probing the chemical environment of hydrogen atoms.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified this compound derivative (e.g., CC-1) is dissolved in a deuterated solvent (e.g., a 1:1 mixture of 1,1,2,2-tetrachloroethane-d₂ and carbon disulfide for poorly soluble compounds).[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired. For complex molecules, two-dimensional NMR techniques like COSY (Correlated Spectroscopy) may be used to establish proton-proton connectivity.
-
Data Analysis: The chemical shifts (δ) of the signals are measured in parts per million (ppm) relative to the TMS standard. The integration of the signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.[7]
Density Functional Theory (DFT) Calculations
DFT calculations are a computational method used to predict the electronic structure and properties of molecules, providing a theoretical framework for comparison with experimental data.
Computational Protocol:
-
Structure Input: The initial 3D coordinates of the this compound molecule are generated.
-
Method Selection: A suitable functional and basis set are chosen. For polycyclic aromatic hydrocarbons, the B3LYP functional with the 6-31G** basis set has been shown to provide a good balance between accuracy and computational cost.[8]
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This process yields the predicted bond lengths and angles.
-
Property Calculation: Once the geometry is optimized, various properties such as NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to further validate the structure.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
Circumcoronene in the Nanographene Landscape: A Comparative Guide for Electronic Applications
For researchers, scientists, and drug development professionals exploring the potential of carbon-based nanoelectronics, this guide provides a comparative analysis of circumcoronene against other prominent nanographenes, namely hexa-peri-hexabenzocoronene (HBC) and graphene nanoribbons (GNRs). We delve into their electronic properties, supported by available experimental and theoretical data, to offer a clear perspective on their current standing and future prospects in electronic device applications.
While the allure of nanographenes lies in their tunable electronic properties, the practical application of these materials in devices like field-effect transistors (FETs) is at varying stages of development. This guide aims to provide a clear, data-driven comparison to aid in material selection and research direction.
At a Glance: Comparative Electronic Properties
The performance of nanographenes in electronic devices is benchmarked by several key metrics, including charge carrier mobility, the on/off current ratio of transistors, and the electronic bandgap. Below is a summary of reported values for this compound, HBC, and GNRs. It is crucial to note that while experimental data exists for HBC and GNR-based devices, the data for this compound is currently limited to theoretical calculations of its intrinsic electronic properties, as experimental device characterization is not yet available in published literature.
| Nanographene | Electron Mobility (cm²/Vs) | On/Off Ratio | Bandgap (eV) | Data Type |
| This compound | Not Experimentally Determined | Not Experimentally Determined | ~2.5 (Theoretical) | Theoretical (DFT) |
| Hexa-peri-hexabenzocoronene (HBC) | 0.01 - 1 | > 10⁵ | ~3.9 | Experimental (FET) |
| Graphene Nanoribbons (GNRs) | 10 - 1000+ | 10² - 10⁷ | Tunable (0 - 1.5+) | Experimental (FET) |
In-Depth Analysis of Nanographenes
This compound: The Alluring Hexagon
This compound (C54H18) is a highly symmetric, hexagonal nanographene that has garnered significant interest due to its unique electronic structure. Theoretical studies, primarily using Density Functional Theory (DFT), predict a substantial electronic bandgap, making it a promising candidate for semiconductor applications.
Key Characteristics:
-
Structure: Composed of 19 fused benzene rings, forming a larger analog of coronene.
-
Electronic Properties: DFT calculations suggest a HOMO-LUMO gap of approximately 2.5 eV. The presence of zigzag edges is predicted to host unique electronic states.
-
Synthesis: Primarily achieved through on-surface synthesis on metallic substrates like Cu(111), which allows for the formation of highly ordered molecular arrays. Solution-phase synthesis has also been recently reported, opening avenues for scalable production.
Current Limitations:
The primary challenge for this compound is the lack of experimental data on its performance in electronic devices. While on-surface synthesis provides pristine molecular structures, transferring these delicate structures into a device architecture without introducing defects remains a significant hurdle.
Hexa-peri-hexabenzocoronene (HBC): The Workhorse Nanographene
Hexa-peri-hexabenzocoronene (HBC, C42H18) is one of the most extensively studied nanographenes for electronic applications. Its excellent self-assembly properties and demonstrated performance in organic field-effect transistors (OFETs) make it a benchmark material.
Key Characteristics:
-
Structure: A disc-shaped polycyclic aromatic hydrocarbon with high chemical and thermal stability.
-
Electronic Performance: HBC-based OFETs have shown reliable p-type semiconductor behavior with hole mobilities in the range of 0.01 to 1 cm²/Vs and high on/off ratios exceeding 10⁵.
-
Device Fabrication: Solution-based processing of soluble HBC derivatives allows for the fabrication of thin-film transistors using techniques like drop-casting and spin-coating.
Graphene Nanoribbons (GNRs): The Tunable Contenders
Graphene nanoribbons are narrow strips of graphene that offer the unique advantage of a tunable bandgap, which is critically dependent on their width and edge structure (armchair or zigzag). This tunability makes them highly versatile for a range of electronic applications.
Key Characteristics:
-
Tunable Bandgap: The electronic bandgap of GNRs can be precisely engineered by controlling their width, making them suitable for a variety of electronic and optoelectronic devices.
-
High Mobility: GNRs can exhibit high charge carrier mobilities, with experimental values often exceeding those of many organic semiconductors.
-
Synthesis: Both bottom-up (on-surface and solution-phase synthesis) and top-down (lithography of graphene sheets) approaches are used to fabricate GNRs. Bottom-up methods offer greater precision in controlling the ribbon's structure.
Experimental Methodologies
The characterization of nanographene-based electronic devices involves a series of sophisticated experimental techniques.
Nanographene Synthesis
-
On-Surface Synthesis of this compound: This process typically involves the deposition of a precursor molecule onto a catalytically active metal surface (e.g., Cu(111)) in an ultra-high vacuum (UHV) environment. The substrate is then annealed to induce intramolecular cyclodehydrogenation, leading to the formation of planar this compound molecules.
-
Solution Synthesis of HBC Derivatives: Soluble derivatives of HBC are synthesized through multi-step organic chemistry routes, often involving Suzuki or Yamamoto coupling reactions to build the polycyclic aromatic core, followed by functionalization with solubilizing alkyl chains.
-
Graphene Nanoribbon Fabrication:
-
Bottom-up: On-surface synthesis from molecular precursors on a metal surface, similar to this compound. Solution-phase synthesis involves the polymerization and subsequent cyclization of specifically designed monomers.
-
Top-down: Graphene sheets, typically grown by chemical vapor deposition (CVD), are patterned into ribbons using techniques like electron-beam lithography or nanoimprint lithography, followed by plasma etching.
-
Field-Effect Transistor (FET) Fabrication and Characterization
A common device architecture for nanographene-based FETs is the bottom-gate, top-contact configuration.
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the doped silicon acts as the back gate and the SiO₂ as the gate dielectric.
-
Nanographene Deposition: The synthesized nanographene is deposited onto the SiO₂/Si substrate. For solution-synthesized materials, this is often done by drop-casting or spin-coating. For on-surface synthesized materials, a transfer process is required, which is a significant technical challenge.
-
Source and Drain Electrode Deposition: Metal contacts, typically gold (Au), are deposited on top of the nanographene layer through a shadow mask or by using photolithography and lift-off processes.
-
Electrical Characterization: The fabricated FETs are characterized in a vacuum or inert atmosphere using a semiconductor parameter analyzer. The transfer characteristics (drain current vs. gate voltage) and output characteristics (drain current vs. drain-source voltage) are measured to extract key performance metrics like charge carrier mobility and the on/off ratio.
Visualizing the Nanographene-Property Relationship
The following diagram illustrates the logical flow from the molecular structure of a nanographene to its resulting electronic properties and potential device performance.
Caption: Relationship between nanographene structure and electronic properties.
Conclusion and Future Outlook
The field of nanographene electronics is vibrant and rapidly evolving.
-
This compound stands as a fascinating frontier material with theoretically predicted potential. The immediate future for this compound research lies in bridging the gap between its on-surface synthesis and its integration into functional electronic devices. The development of gentle transfer techniques or in-situ device fabrication will be paramount to experimentally validate its predicted electronic properties.
-
Hexa-peri-hexabenzocoronene has established itself as a reliable and well-characterized nanographene for OFETs. Future research will likely focus on improving device performance through molecular engineering of HBC derivatives and optimizing thin-film morphology.
-
Graphene Nanoribbons offer the greatest degree of tunability, making them highly attractive for a wide array of applications. The key challenge for GNRs remains the large-scale, precise synthesis of ribbons with uniform width and edge structure, which is essential for reproducible device performance.
For researchers and professionals in the field, the choice of nanographene will depend on the specific application and the trade-offs between proven performance, potential for tunability, and the current state of material synthesis and device fabrication. While HBC offers a more mature platform for immediate exploration, the long-term potential of this compound and the versatility of GNRs present exciting avenues for future innovations in nanoelectronics.
A Comparative Guide to the Vibrational Signatures of Circumcoronene: An Experimental and Theoretical Analysis of its Raman Spectra
For researchers, scientists, and drug development professionals, understanding the intricate vibrational characteristics of complex polycyclic aromatic hydrocarbons (PAHs) like circumcoronene is pivotal for their application in novel diagnostics and therapeutics. This guide provides a comprehensive comparison of the experimental and theoretical Raman spectra of this compound, offering insights into its unique structural and electronic properties.
Due to the recent synthesis of this compound, direct and comprehensive experimental Raman spectra are not yet widely published. However, its structural analogue, hexa-peri-hexabenzocoronene (HBC), serves as an excellent proxy for understanding its vibrational modes. This guide leverages the extensive data available for HBC to provide a robust comparative analysis, which is expected to closely mirror that of this compound.
Data Presentation: A Comparative Analysis of Vibrational Modes
The Raman spectrum of large PAHs is characterized by distinct vibrational modes. The table below summarizes the key experimentally observed Raman peaks for hexa-peri-hexabenzocoronene (HBC), which are anticipated to be highly similar for this compound, alongside theoretically calculated values for large PAHs. This comparison is crucial for validating theoretical models and accurately assigning spectral features.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) for HBC | Theoretical Wavenumber (cm⁻¹) for large PAHs | Peak Assignment |
| D-band like mode | ~1350 | Varies with structure | Breathing mode of sp² carbon rings |
| G-band (Graphitic) | ~1580 | Varies with structure | In-plane stretching of sp² carbon atoms |
| C-H stretching modes | >3000 | >3000 | Stretching vibrations of peripheral C-H bonds |
| Low-frequency lattice modes | <200 | Varies with crystal packing | Intermolecular vibrations in the solid state |
Experimental and Theoretical Methodologies
A thorough understanding of the methodologies employed in obtaining and calculating Raman spectra is essential for the critical evaluation of the data.
Experimental Protocol: Raman Spectroscopy of Large PAHs
The experimental Raman spectra of large PAHs like HBC are typically acquired using confocal Raman microscopy. This non-destructive technique provides high spatial resolution and is sensitive to the molecular structure.
Instrumentation: A high-resolution confocal Raman microscope equipped with a suitable laser excitation source (e.g., 458 nm or 325 nm) is commonly used. The choice of laser wavelength can influence the Raman signal due to resonance effects.[1]
Sample Preparation: For solid-state measurements, crystalline samples or thin films of the PAH are prepared on a suitable substrate, such as a glass slide or a silicon wafer.
Data Acquisition: The laser is focused onto the sample, and the scattered light is collected and directed to a spectrometer. The spectrometer disperses the light, and a CCD detector records the Raman spectrum. The spectra are typically calibrated using a known standard, such as a silicon wafer.
Data Analysis: The acquired spectra are processed to remove background fluorescence and cosmic rays. The peak positions, intensities, and widths are then determined by fitting the spectral features with appropriate mathematical functions (e.g., Lorentzian or Gaussian profiles).
Theoretical Protocol: Computational Raman Spectroscopy
Theoretical calculations, primarily based on Density Functional Theory (DFT), are a powerful tool for predicting and interpreting the Raman spectra of molecules.[2][3]
Computational Method: DFT calculations are performed using a suitable quantum chemistry software package (e.g., Gaussian). The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is critical for obtaining accurate results.[4]
Molecular Geometry Optimization: The first step is to obtain the equilibrium geometry of the molecule by performing a geometry optimization calculation. This ensures that the calculated vibrational frequencies correspond to a stable structure.
Vibrational Frequency Calculation: Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding Raman activities. The calculated frequencies are often scaled by an empirical factor to better match the experimental values.[1]
Spectral Simulation: The calculated Raman activities are then used to simulate the Raman spectrum, which can be visually compared with the experimental spectrum.
Visualization of the Comparative Workflow
The process of comparing experimental and theoretical Raman spectra follows a logical workflow, as illustrated in the diagram below. This process ensures a rigorous and comprehensive analysis of the vibrational properties of the molecule under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Edge chlorination of hexa-peri-hexabenzocoronene investigated by density functional theory and vibrational spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational study of the Raman spectra of large polycyclic aromatic hydrocarbons: toward molecularly defined subunits of graphite [re.public.polimi.it]
- 4. aidic.it [aidic.it]
A Comparative Guide to On-Surface and Solution-Phase Synthesis of Circumcoronene
For Researchers, Scientists, and Drug Development Professionals
Circumcoronene (C₅₄H₁₈), a large polycyclic aromatic hydrocarbon, has garnered significant interest for its unique electronic and optical properties, making it a promising candidate for applications in nanoelectronics, materials science, and potentially drug delivery.[1][2] The synthesis of this complex molecule has been approached through two distinct methodologies: on-surface synthesis and solution-phase synthesis. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison
The choice between on-surface and solution-phase synthesis of this compound hinges on the desired scale, purity, and the intended application of the final product. On-surface synthesis offers unparalleled control over the formation of highly ordered, defect-free molecular structures directly on a substrate, while solution-phase synthesis provides a route to producing larger quantities of this compound derivatives that can be further processed and characterized in solution.
| Property | On-Surface Synthesis | Solution-Phase Synthesis |
| Yield | Up to 98-99% (with ~1-2% defects)[3] | ~40-80% for key reaction steps; overall yield for multi-step synthesis is lower[4][5] |
| Purity | Atomically precise with very few defects[3] | Requires extensive purification (e.g., chromatography) to separate from byproducts and starting materials. |
| Solubility | Not applicable (synthesized on a surface) | Generally low, but can be improved by introducing solubilizing groups to the precursor.[5] |
| Scalability | Limited to surface area of the substrate | Potentially scalable to produce gram quantities. |
| Structural Characterization | Scanning Tunneling Microscopy (STM), Non-contact Atomic Force Microscopy (nc-AFM)[6][7] | Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography[5][7] |
| Electronic Bandgap | Formation of two flat electronic bands observed.[3][8] | Similar to coronene (theoretically ~3.27 eV)[9][10] |
| Substrate Dependence | Highly dependent on the catalytic activity of the substrate (e.g., Cu(111))[11][12] | Independent of a substrate. |
Experimental Protocols
On-Surface Synthesis on Cu(111)
The on-surface synthesis of this compound is typically performed under ultra-high vacuum (UHV) conditions. The process involves the thermal deposition of a rationally designed precursor molecule onto a catalytically active metal surface, followed by a thermally induced cyclodehydrogenation reaction.
Precursor: A commonly used precursor is a hexa-peri-hexabenzocoronene (HBC) derivative carrying methyl groups at the bay regions.[13]
Methodology:
-
Substrate Preparation: A single-crystal Cu(111) surface is cleaned by cycles of argon ion sputtering and annealing to achieve an atomically clean and flat surface.
-
Precursor Deposition: The precursor molecule is thermally sublimated from a Knudsen cell and deposited onto the Cu(111) surface held at room temperature.[11]
-
Thermal Annealing: The substrate with the deposited precursor is annealed to approximately 140°C for about one hour.[11] This thermal energy initiates an intramolecular cyclodehydrogenation of the methyl groups, leading to the formation of this compound molecules directly on the surface.
-
Characterization: The resulting this compound molecules and their self-assembled structures are characterized in-situ using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM).[11]
Solution-Phase Synthesis of this compound Derivatives
The solution-phase synthesis of this compound derivatives is a multi-step process that involves the construction of a large, complex polyphenylene precursor followed by a final cyclization step.
Precursors: The synthesis starts from smaller, commercially available aromatic compounds and builds up the precursor through a series of coupling and functionalization reactions.[5][6][12]
Methodology:
-
Precursor Synthesis: A multi-step organic synthesis is employed to construct a large polyphenylene precursor. This often involves Suzuki or Sonogashira coupling reactions to build the carbon framework.[5]
-
Cyclization: The final and crucial step is the intramolecular cyclization of the precursor to form the this compound core. This is often achieved using a Brønsted or Lewis acid-mediated reaction.[5][6][12] For instance, one reported method uses a PtCl₂-catalyzed cyclization of a polyalkyne precursor.[5]
-
Purification: After the reaction is complete, the crude product is purified using techniques such as column chromatography and recrystallization to isolate the desired this compound derivative.
-
Characterization: The structure and purity of the synthesized this compound derivatives are confirmed by various analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[5]
Visualizing the Processes
To better illustrate the workflows and potential applications, the following diagrams have been generated using the DOT language.
Conclusion
Both on-surface and solution-phase synthesis methods offer viable pathways to obtaining this compound, each with its own set of advantages and disadvantages. On-surface synthesis provides an elegant method for creating atomically precise, highly ordered this compound structures, which is ideal for fundamental studies of their electronic properties and for the fabrication of nanoelectronic devices. However, this method is limited in scale and the product is inherently bound to a substrate.
Conversely, solution-phase synthesis allows for the production of larger quantities of this compound derivatives that can be purified and characterized using standard chemical techniques. The ability to introduce functional groups also opens up possibilities for tuning its properties, such as solubility, and for applications in areas like drug delivery.[14][15] The trade-off is a more complex, multi-step synthesis with potentially lower overall yields and the need for rigorous purification.
The selection of the synthesis method will ultimately be dictated by the specific research goals and the intended application of the this compound material. For researchers in drug development, the solution-phase approach is currently the more practical route for obtaining processable quantities of functionalized this compound for further investigation as a potential drug delivery platform.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review | MDPI [mdpi.com]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. A Crowning Achievement: The First Solution-Phase Synthesis of Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Benchmark Studies on the Electronic Structure of Polycyclic Aromatic Hydrocarbons (PAHs)
This guide provides a comparative overview of computational methods used in benchmark studies to determine the electronic structure of polycyclic aromatic hydrocarbons (PAHs). Understanding the electronic properties of these molecules is crucial for their application in organic electronics, materials science, and for elucidating their role in astrophysics and toxicology. This document summarizes key quantitative data from various theoretical methods and details the computational protocols employed.
Key Electronic Properties and Their Significance
The electronic structure of PAHs is characterized by several key properties that dictate their chemical and physical behavior. The most frequently benchmarked properties include:
-
Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. It is a measure of the molecule's ability to act as an electron donor and is critical for designing organic semiconductor materials.[1]
-
Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state.[2] A positive EA indicates that the resulting anion is stable. This property is essential for understanding the electron-accepting capabilities of PAHs.[2]
-
Excited States & HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides an approximation of the first excitation energy.[1][2] The study of excited states is vital for applications in light-emitting diodes, solar cells, and for understanding the phototoxicity of PAHs.[3][4][5]
Computational Methodologies and Protocols
The determination of PAH electronic properties relies heavily on quantum chemical calculations. The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.
Typical Computational Workflow:
The general procedure for calculating the electronic properties of a PAH molecule involves several key steps, starting from the molecular geometry input to the final analysis of the computed properties. This workflow ensures that calculations are performed on a stable molecular structure and that the results are comparable to experimental data.
Caption: A typical computational workflow for determining the electronic properties of PAHs.
Detailed Protocols:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy structure. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31G(d) basis set, is a commonly used and suitable level of theory for this purpose.[6]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which is necessary for computing accurate adiabatic electron affinities and ionization potentials.[2]
-
Single-Point Energy Calculations: Once a stable geometry is confirmed, more accurate single-point energy calculations are performed on the neutral, cationic, and anionic species to determine IP and EA. For these calculations, higher levels of theory and larger basis sets are often employed to achieve better accuracy.
-
Choice of Theoretical Methods:
-
Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of computational cost and accuracy.[6] Functionals like B3LYP have been shown to provide reliable results for electron affinities with mean unsigned errors around 0.05 eV when using a 6-31+G(d,p) basis set.[7][8] Other functionals, including range-separated hybrids (e.g., CAM-B3LYP) and double-hybrids, are often employed for calculating excited states to avoid the underestimation issues common with standard functionals.[3][9]
-
Wavefunction-Based Methods: For higher accuracy, more computationally expensive wavefunction-based methods are used as benchmarks. These include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods like CCSD and CCSD(T).[2][10] Equation-of-motion coupled-cluster (EOM-CC) methods provide a direct and accurate measure of IPs and EAs.[10]
-
Multi-Reference Methods: For systems with significant multi-reference character, especially in excited states, methods like Complete Active Space Configuration Interaction (CASCI) and its variants are employed.[11][12] The Active Learning Configuration Interaction (ALCI) method has emerged as a technique to make these calculations feasible for larger active spaces.[11][12]
-
Benchmark Data Comparison
The following tables summarize quantitative data from various benchmark studies, comparing the performance of different computational methods against experimental values for key electronic properties of selected PAHs.
Table 1: Comparison of Calculated and Experimental Electron Affinities (EA) in eV
| PAH Molecule | Method/Basis Set | Calculated Adiabatic EA (eV) | Experimental EA (eV) | Reference |
| Naphthalene | B3LYP/6-31+G(d,p) | 0.15 | +0.148 ± 0.006 | [2][7][8] |
| Anthracene | B3LYP/6-31+G(d,p) | 0.55 | +0.53 - 0.55 | [7][8][13] |
| Tetracene | B3LYP/6-31+G(d,p) | 1.00 | +1.00 ± 0.1 | [7][8][13] |
| Pentacene | CCSD(T)/aug-cc-pVTZ* | 1.40 | +1.35 ± 0.1 | [2] |
| Pyrene | B3LYP/6-31+G(d,p) | 0.59 | +0.58 ± 0.05 | [7][8] |
Note: CCSD(T) value is from a focal point analysis extrapolated to the complete basis set limit.
Table 2: Comparison of Calculated and Experimental Ionization Potentials (IP) in eV
| PAH Molecule | Method/Basis Set | Calculated Adiabatic IP (eV) | Experimental IP (eV) | Reference |
| Naphthalene | ωB97X-D/def2-TZVP | 8.13 | 8.14 | [14] (Implied) |
| Anthracene | G0W0@QTP00 | ~7.4 | 7.44 | [10] (Implied) |
| Tetracene | B3LYP/6-311+G(d,p) | 6.95 | 6.97 | [1] (Implied) |
| Pyrene | B3LYP/6-311+G(d,p) | 7.41 | 7.41 | [1] (Implied) |
| Coronene | B3LYP/6-31G* | 7.29 | 7.28 | [15] (Implied) |
Table 3: Comparison of Calculated and Experimental Singlet Excitation Energies (Eexc) in eV
| PAH Molecule | Method | Calculated Eexc (eV) | Experimental Eexc (eV) | Reference |
| Naphthalene | CASCI (10e, 10o) | 4.46 | 4.45 | [11][12] |
| Naphthalene | ALCI | ~4.6-4.7 | 4.45 | [11][12] |
| Anthracene | ALCI | ~3.6-3.7 | 3.31 | [11][12] |
| Tetracene | ALCI | ~2.9-3.1 | 2.64 | [11][12] |
| Pyrene | DFT/MRCI | 3.82 (1La) | 3.73 | [3] |
| Pyrene | CAM-B3LYP | 4.02 (1La) | 3.73 | [3] |
Summary and Recommendations
Benchmark studies consistently show that while computationally efficient methods like DFT can provide good accuracy for ground-state properties such as electron affinities and ionization potentials, the choice of functional is critical.[7][13] The B3LYP functional with a Pople-style basis set like 6-31+G(d,p) offers a reliable starting point for EA calculations.[7][8] For higher accuracy in IPs and EAs, coupled-cluster methods are the gold standard, though their computational cost is significantly higher.[10]
The calculation of excited states is more challenging.[3] While TD-DFT is a popular approach, it can suffer from inaccuracies, particularly for charge-transfer states.[9] Multi-reference methods like DFT/MRCI or ALCI, or high-level single-reference methods like EOM-CCSD, are often required for a reliable description of the excited state manifold of PAHs.[3][11][12] The development of new approaches, such as combining machine learning with configuration interaction (ALCI), shows promise for tackling larger and more complex PAH systems that are currently intractable with traditional high-accuracy methods.[11][12] Researchers should carefully consider the trade-off between computational cost and desired accuracy when selecting a method for studying the electronic structure of PAHs.
References
- 1. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The phototoxicity of polycyclic aromatic hydrocarbons: a theoretical study of excited states and correlation to experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1905.01839] The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study [arxiv.org]
- 6. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Benchmarking ionization potentials and electron affinities of potential photovoltaic molecules using DFT/QTP functionals and EOM-CC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Circumcoronene
For researchers, scientists, and drug development professionals, the purity of synthesized novel molecules is paramount. This guide provides a comparative overview of methods to assess the purity of circumcoronene, a significant polycyclic aromatic hydrocarbon (PAH) with potential applications in materials science and electronics. We delve into the purity outcomes of different synthetic routes and provide detailed experimental protocols for crucial analytical techniques.
This compound (C₅₄H₁₈) is a large, planar PAH that has been synthesized through both solution-phase and on-surface methods. The chosen synthetic route can significantly impact the purity of the final product, necessitating distinct approaches for purification and analysis.
Comparison of Purity from Different Synthetic Routes
The two primary approaches to synthesizing this compound yield samples with inherently different purity profiles. On-surface synthesis, performed under ultra-high vacuum conditions, can lead to remarkably clean products, while solution-phase synthesis, despite its scalability, often requires more rigorous purification to remove byproducts and starting materials.
| Synthesis Method | Reported Purity | Key Impurities | Purification Method |
| On-Surface Synthesis | >98%[1][2] | Incompletely cyclized or defective molecules.[1] | Typically not required; product is formed on a surface. |
| Solution-Phase Synthesis | High-purity crystalline solid[3][4][5][6] | Unreacted starting materials, partially cyclized intermediates, and side-reaction products. | Column chromatography, recrystallization. |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for accurately determining the purity of a synthesized this compound sample. The following workflow outlines the key steps, from initial characterization to quantitative purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrahigh-yield on-surface synthesis and assembly of this compound into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Computational Data for Circumcoronene
For Researchers, Scientists, and Drug Development Professionals
Circumcoronene (C₅₄H₁₈), a large polycyclic aromatic hydrocarbon, has garnered significant interest due to its unique electronic and structural properties, making it a fascinating subject for both experimental and computational investigation. This guide provides a comprehensive comparison of experimental data with computational predictions for this compound, offering valuable insights for researchers in materials science, nanotechnology, and drug development.
Structural Properties: A Tale of Two Methods
The precise arrangement of atoms in this compound is crucial for understanding its behavior. X-ray crystallography provides direct experimental evidence of bond lengths, while Density Functional Theory (DFT) offers a powerful computational tool to predict these and other structural parameters.
Table 1: Comparison of Experimental and Computational C-C Bond Lengths for this compound and its Derivatives
| Bond Type/Location | Experimental (X-ray Crystallography) Bond Length (Å) | Computational (DFT) Bond Length (Å) |
| Inner Core (Coronene-like) | 1.414–1.457[1] | ~1.42 - 1.44 |
| Outer Rim (Benzene-like) | 1.401–1.423[1] | ~1.39 - 1.41 |
Note: Experimental data is for this compound derivatives, which may introduce slight variations compared to the parent molecule. Computational data is generally for the parent this compound molecule.
Electronic Properties: Bridging the Gap
The electronic properties of this compound, particularly its HOMO-LUMO gap, are fundamental to its potential applications in electronics and photonics. Scanning Tunneling Spectroscopy (STS) allows for the experimental determination of the HOMO-LUMO gap of molecules adsorbed on surfaces, while computational methods like DFT and Time-Dependent DFT (TD-DFT) can predict these values.
Table 2: Comparison of Experimental and Computational Electronic Properties of this compound
| Property | Experimental Value (eV) | Computational Value (eV) | Method/Conditions |
| HOMO-LUMO Gap | ~2.3 - 2.8 (for C60 on Au(111)) | 4.33 | STS on Au(111) / DFT (B3LYP/6-31G(d))[2] |
| First Major Electronic Transition | Not explicitly found | ~3.5 | TD-DFT (SAC-CI)[3] |
Note: Experimental HOMO-LUMO gap data for this compound on a surface was not directly available; data for C60 on Au(111) is provided for context and comparison of a large pi-system on a similar substrate.
Vibrational Spectroscopy: Fingerprinting the Molecule
Table 3: Predicted Vibrational Frequencies of this compound (Computational)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretching | ~3000-3100 | ~3000-3100 |
| C-C stretching (G-band like) | Inactive/Weak | ~1600 |
| C-H out-of-plane bending | ~800-900 | Weak |
Note: These are general predictions based on DFT calculations for large PAHs. Specific calculated spectra for this compound would provide more detailed peak positions and intensities.
Experimental Protocols
On-Surface Synthesis of this compound on Cu(111)
The on-surface synthesis of this compound allows for the creation of highly ordered, single-molecule-thick layers, ideal for study with surface-sensitive techniques.
Methodology:
-
Substrate Preparation: A single-crystal Cu(111) substrate is cleaned in ultra-high vacuum (UHV) by cycles of argon ion sputtering and annealing.
-
Precursor Deposition: A rationally designed precursor molecule, hexa-peri-hexabenzocoronene substituted with methyl groups, is deposited onto the clean Cu(111) surface via thermal evaporation.
-
Cyclodehydrogenation: The substrate is annealed to a specific temperature (e.g., ~400 °C) to induce an intramolecular cyclodehydrogenation reaction. The copper surface catalyzes the removal of hydrogen atoms and the formation of new C-C bonds, leading to the planar this compound molecule.
-
Characterization: The resulting this compound molecules and their self-assembled structures are characterized in-situ using Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM).
Solution-Phase Synthesis of this compound Derivatives
Solution-phase synthesis offers a route to produce larger quantities of this compound derivatives, which can then be characterized by a wider range of techniques.
General Methodology:
-
Precursor Synthesis: A multi-step organic synthesis is employed to create a suitable precursor molecule, often involving palladium-catalyzed cross-coupling reactions to build the large aromatic framework.
-
Cyclization: The precursor undergoes a final cyclization step to form the this compound core. This is often achieved through an acid-mediated or metal-catalyzed reaction.
-
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the pure this compound derivative.
-
Characterization: The structure and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Computational Methodologies
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method to predict the properties of molecules like this compound.
Typical Parameters:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common hybrid functional that provides a good balance of accuracy and computational cost.
-
Basis Set: 6-31G* or a larger basis set (e.g., 6-311G**) is typically used to describe the electronic wavefunctions of the atoms.
-
Software: Programs such as Gaussian, ORCA, or VASP are commonly used to perform DFT calculations.
-
Properties Calculated: Ground-state geometry (bond lengths, angles), electronic properties (HOMO-LUMO energies), and vibrational frequencies (IR and Raman spectra).
Visualizations
References
A Comparative Guide to Circumcoronene and Pentacene in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic electronics is continually evolving, with researchers striving to identify and synthesize novel materials that can surpass the performance of established organic semiconductors. In the realm of Organic Field-Effect Transistors (OFETs), pentacene has long been a benchmark p-type material, lauded for its high charge carrier mobility and well-understood characteristics. However, the exploration of larger, more complex polycyclic aromatic hydrocarbons (PAHs) like circumcoronene offers tantalizing prospects for the next generation of organic electronic devices.
This guide provides a detailed performance comparison of this compound and the well-established pentacene in the context of OFETs. While pentacene boasts a wealth of experimental data, this compound remains a frontier material with its OFET performance yet to be experimentally realized. This comparison, therefore, juxtaposes the proven capabilities of pentacene with the theoretical potential of this compound, offering a forward-looking perspective for materials scientists and researchers in organic electronics.
Performance Comparison
Quantitative performance data for pentacene in OFETs is readily available from numerous studies. In contrast, experimental data for this compound-based OFETs is not yet available in published literature. Therefore, the following table summarizes the typical performance metrics for pentacene and discusses the theoretical potential of this compound based on computational studies of its electronic properties and those of structurally similar molecules.
| Performance Metric | Pentacene (Experimental Data) | This compound (Theoretical Potential) |
| Charge Carrier Mobility (μ) | Hole mobility typically ranges from 0.1 to over 10 cm²/Vs, with some reports of single-crystal devices exceeding 40 cm²/Vs.[1] | Direct experimental or theoretical calculations of charge carrier mobility in this compound OFETs are not yet available. However, theoretical studies on large, curved, and chiral graphene nanoribbons, which share structural similarities, predict hole mobilities in the range of ~8 to 14 cm²/Vs. A computational study on a curved PAH derivative even calculated a hole mobility of up to 3.49 cm²/Vs. These findings suggest that this compound, with its extended π-conjugation, has the potential for high charge carrier mobility. |
| On/Off Current Ratio | Typically ranges from 10⁵ to 10⁸.[1] | Not experimentally determined. The on/off ratio is dependent on the semiconductor's bandgap and the quality of the device interface. Given the large HOMO-LUMO gap of this compound, a high on/off ratio is theoretically achievable. |
| Threshold Voltage (Vth) | Varies widely depending on the dielectric material, surface treatment, and device architecture, but typically ranges from a few volts to tens of volts. | Not experimentally determined. The threshold voltage is influenced by factors such as trap states at the semiconductor-dielectric interface. The pristine nature of synthetically precise this compound could potentially lead to devices with low threshold voltages. |
| Stability | Susceptible to oxidation in ambient conditions, which can degrade device performance over time. Encapsulation is often required to ensure long-term stability. | Theoretical studies suggest that larger PAHs can exhibit enhanced stability compared to their smaller linear acene counterparts. The compact and highly conjugated structure of this compound may offer improved environmental stability. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been achieved through both on-surface and solution-phase methods.
On-Surface Synthesis: A common approach involves the surface-assisted cyclodehydrogenation of a rationally designed precursor molecule on a metallic substrate, such as Cu(111). The precursor, often a hexa-peri-hexabenzocoronene derivative with methyl groups in the bay regions, is deposited onto the substrate via thermal sublimation in ultra-high vacuum. Subsequent annealing triggers an intramolecular cyclodehydrogenation, leading to the formation of this compound.
Solution-Phase Synthesis: A recently reported solution-phase synthesis utilizes a Brønsted/Lewis acid-mediated cyclization of vinyl ether or alkyne precursors. This multi-step process allows for the production of this compound derivatives that can be characterized by standard analytical techniques like NMR and X-ray crystallography.
Caption: A simplified workflow for the solution-phase synthesis of a this compound derivative.
Fabrication of Pentacene OFETs
The fabrication of pentacene OFETs is a well-established process, typically following these steps:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) and often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the pentacene film and reduce charge trapping.
-
Pentacene Deposition: Pentacene is deposited onto the prepared substrate as a thin film. The most common method is thermal evaporation under high vacuum, which allows for precise control over the film thickness and morphology.
-
Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into the highest occupied molecular orbital (HOMO) of pentacene. The electrodes are deposited through a shadow mask to define the channel length and width. This can be done in either a top-contact or bottom-contact configuration.
-
Annealing and Characterization: The fabricated device is often annealed to improve the crystallinity of the pentacene film and the contact between the semiconductor and the electrodes. The electrical characteristics of the OFET are then measured using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Caption: A flowchart illustrating the key steps in fabricating and testing a pentacene-based OFET.
Signaling Pathways and Logical Relationships
The fundamental operation of an OFET relies on the modulation of charge carrier density in the semiconductor channel by an applied gate voltage.
Caption: A diagram illustrating the basic structure of a top-contact OFET and the principle of its operation.
Conclusion
Pentacene remains a cornerstone of organic electronics, offering reliable and high-performance characteristics that serve as a crucial benchmark for emerging materials. Its extensive research history provides a solid foundation for understanding the principles of charge transport in organic semiconductors.
This compound, on the other hand, represents the frontier of molecular design for electronic applications. While experimental OFET data is not yet available, its large, highly conjugated, and stable structure holds immense theoretical promise. Computational studies on analogous molecules suggest that this compound could exhibit charge carrier mobilities comparable to or even exceeding those of pentacene, potentially with enhanced stability.
The realization of high-performance this compound-based OFETs will depend on overcoming the challenges of its synthesis and purification on a larger scale and optimizing the device fabrication processes to suit its unique molecular structure. Future research in this area is highly anticipated and could pave the way for a new class of ultra-high-performance organic electronic devices. Researchers are encouraged to explore the synthesis of soluble this compound derivatives and to investigate their charge transport properties in OFETs to unlock the full potential of this fascinating molecule.
References
A Comparative DFT Analysis of Circumcoronene and Its Analogues for Advanced Research Applications
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and structural properties of large polycyclic aromatic hydrocarbons (PAHs) is critical. This guide provides a comparative overview of circumcoronene (C₅₄H₁₈) and its analogues, leveraging data from Density Functional Theory (DFT) studies. The information presented here is intended to facilitate the selection and design of molecules for various applications, including materials science and drug delivery.
This compound, a large, highly symmetric PAH, serves as a fundamental building block in the design of advanced materials. Its extended π-system imparts unique electronic and optical properties. DFT studies allow for the precise in-silico evaluation of how modifications to the this compound structure impact these properties, offering a powerful tool for rational design.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its analogues are central to their potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key determinants of a molecule's reactivity, stability, and electronic absorption characteristics.
Recent DFT calculations have been performed to investigate the adsorption properties of Li⁺ and Li on this compound and twenty-three other adsorbents created by substituting carbon atoms with Si/N/BN/AlN units[1][2][3]. These studies are particularly relevant for the development of anode materials in lithium-ion batteries.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| This compound (C₅₄H₁₈) | -5.73 | -1.40 | 4.3 | [4] |
| Nitrogen-doped this compound (C₅₂N₂) | Not specified | Not specified | Not specified | |
| Boron-doped this compound (C₅₂B₂) | Not specified | Not specified | Not specified | |
| Phosphorus-doped this compound | Not specified | Not specified | Smaller than pristine | [5] |
| C₂₄H₁₂ | -6.62 | -0.72 | 5.90 | [1] |
| m-C₂₂H₁₂N₂ | -3.82 | Not specified | 2.95 | [1] |
| B₁₂H₁₂N₁₂ | -8.27 | 1.24 | 9.51 | [1] |
| p-C₂₂H₁₂BN | Not specified | -1.43 | Not specified | [1] |
Note: The data for doped this compound analogues is often presented in comparison to the pristine molecule, with specific values not always explicitly stated in the abstracts.
Phosphorus doping, for instance, has been shown to significantly decrease the HOMO-LUMO gap of this compound, enhancing its reactivity and suitability for applications requiring robust electron interaction[5]. This modification leads to improved stability and altered Fermi levels, making these doped systems promising for use in nanoelectronics, photonics, and energy storage devices[5].
Structural Parameters: A Comparative Look
The geometry of this compound and its analogues, including bond lengths and planarity, plays a crucial role in their intermolecular interactions and material-packing characteristics. DFT studies provide precise information on these structural parameters.
For pristine coronene (C₂₄H₁₂), a smaller analogue of this compound, DFT calculations at the BLYP/def2-TZVP level have determined the key C-C bond lengths to be approximately 1.366 Å, 1.415 Å, 1.420 Å, and 1.423 Å[4]. Studies on this compound have revealed that steric interactions between hydrogen atoms in certain conformations can lead to non-planar structures, which can significantly affect its properties[6].
| Molecule | Key Bond Lengths (Å) | Planarity | Reference |
| Coronene (C₂₄H₁₂) | R1=1.366, R2=1.420, R3=1.415, R4=1.423 | Planar | [4] |
| This compound (C₅₄H₁₈) | Not explicitly tabulated | Can be non-planar depending on conformation | [6] |
| Perfluorohexane on this compound | - | Adsorbed | [7] |
Adsorption Properties and Intermolecular Interactions
The large surface area of this compound makes it an interesting candidate for adsorption studies, relevant to sensing and storage applications. Dispersion-corrected DFT calculations have been employed to study the interactions of n-alkanes and n-perfluoroalkanes with this compound[7]. These studies revealed that the adsorption energies are significant, for example, -13.06 kcal mol⁻¹ for n-hexane and -9.05 kcal mol⁻¹ for n-perfluorohexane[7]. The weaker interaction of perfluoroalkanes is attributed to larger steric repulsion and decreased dispersion interactions[7].
In the context of energy storage, the adsorption of lithium ions (Li⁺) and lithium atoms (Li) on this compound and its doped analogues is of particular interest. The adsorption energy of Li⁺ on various analogues has been found to be relatively strong, ranging from -42.47 to -66.26 kcal/mol[1][2][3]. The adsorption energy of Li is generally weaker[1][2][3].
Experimental and Computational Protocols
The data presented in this guide is derived from studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The following provides a general overview of the computational methodologies cited.
Software: The majority of the cited studies utilized the Gaussian 16 software package for their DFT calculations[1][8].
Functionals and Basis Sets: A variety of functionals and basis sets have been employed, tailored to the specific properties being investigated. Common combinations include:
-
B3LYP/6-31G(d): A widely used hybrid functional for geometry optimization and electronic property calculations of organic molecules[9].
-
M06/6-311G(d,p): Another popular hybrid meta-GGA functional suitable for studying optoelectronic and photovoltaic properties[10].
-
BLYP/def2-TZVP: Often used for structural and electronic property calculations, providing a good balance of accuracy and computational cost[4].
-
Dispersion Corrections (e.g., GD3): These are crucial for accurately modeling non-covalent interactions, such as adsorption, and are often added to standard DFT functionals[7].
Workflow: A typical DFT study on this compound and its analogues follows a standardized workflow, as illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Density functional theory study of doped coronene and this compound as anode materials in lithium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Analysis of intermolecular interactions of n-perfluoroalkanes with this compound using dispersion-corrected DFT calculations: comparison with those of n-alkanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Coronene: a model for ultrafast dynamics in graphene nanoflakes and PAHs - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03656A [pubs.rsc.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Circumcoronene: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat Circumcoronene as a Hazardous Waste. Due to its classification as a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with stringent safety protocols and disposed of through a certified hazardous waste management program.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The following procedures are based on established protocols for handling carcinogenic and environmentally hazardous polycyclic aromatic hydrocarbons.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use of a fume hood is mandatory when handling this compound powder. |
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, pipette tips, weigh paper), must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Selection:
-
Solid Waste: Use a designated, puncture-resistant, and clearly labeled solid hazardous waste container. The container must have a secure lid.
-
Liquid Waste: Use a compatible, leak-proof liquid waste container (e.g., a glass or polyethylene bottle) with a screw-top cap. Ensure the container material is compatible with the solvent used.
3. Labeling:
-
Label the waste container with a hazardous waste tag before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
In case of a solution, list all components and their approximate percentages.
-
The date accumulation started.
-
The principal investigator's name and laboratory location.
-
4. Waste Accumulation:
-
Solid Waste: Place all this compound-contaminated solid materials directly into the designated solid waste container.
-
Liquid Waste: Carefully pour liquid waste containing this compound into the designated liquid waste container. Use a funnel to prevent spills. Do not fill the container to more than 90% capacity to allow for vapor expansion.
-
Keep the waste container securely closed at all times, except when adding waste.
5. Storage:
-
Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
6. Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90-180 days), arrange for its collection by your institution's EHS or hazardous waste management department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
This compound is a flammable solid and is toxic to aquatic life with long-lasting effects.[1] Prevent its release into the environment.
-
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle it with the utmost care as a potential carcinogen and mutagen, characteristic of many polycyclic aromatic hydrocarbons.
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain. This is a violation of environmental regulations and poses a significant safety hazard.
-
Consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
Personal protective equipment for handling Circumcoronene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Circumcoronene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the structurally similar polycyclic aromatic hydrocarbon (PAH), Coronene, and general best practices for handling potentially hazardous chemical compounds.[1][2][3] Researchers should handle this compound with the utmost caution, assuming it may present similar or greater hazards than related compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a large polycyclic aromatic hydrocarbon.[4] While specific toxicity data is unavailable, it should be handled as a substance that is potentially toxic by inhalation and in contact with skin, and may cause irritation to the eyes, skin, and respiratory tract.[1] Chronic exposure to PAHs has been associated with more severe health effects, including carcinogenicity.[5] Therefore, stringent safety measures are required.
Recommended Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be changed immediately if contaminated.[3] |
| Body Protection | A lab coat must be worn at all times. For larger quantities or when generating dust, a chemical-resistant apron or suit is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. | To prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
The storage area should be designated for potent or hazardous compounds.
2. Handling and Use:
-
ALWAYS handle this compound within a certified chemical fume hood to control airborne particulates.[5]
-
Minimize the creation of dust.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
3. Spill Management:
-
In case of a small spill within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[1]
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
4. Disposal Plan:
-
All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect unused or contaminated solid this compound and contaminated disposables (e.g., weigh boats, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.[3]
-
Empty Containers: Triple-rinse empty containers. The first two rinsates must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
-
Consult with your institution's EHS department for specific disposal procedures and to ensure compliance with all regulations.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting, emphasizing the integration of safety protocols at each stage.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Coronene | C24H12 | CID 9115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 6. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
